PI4KIIIbeta-IN-9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-14-21(32-23(24-14)25-22(28)15-5-3-4-6-15)16-7-12-19(31-2)20(13-16)33(29,30)26-17-8-10-18(27)11-9-17/h7-13,15,26-27H,3-6H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNDTMKFONXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PI4KIIIbeta-IN-9
This document provides a comprehensive overview of the selective inhibitor PI4KIIIbeta-IN-9, intended for researchers, scientists, and professionals in drug development. It details the inhibitor's mechanism of action, summarizes its biochemical activity, outlines key experimental protocols, and visualizes the associated cellular pathways.
Core Mechanism of Action
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a peripheral membrane protein, primarily located at the Golgi and Trans-Golgi Network (TGN), that plays a crucial role in cellular signaling and vesicle trafficking.[1] It is a lipid kinase that catalyzes the transfer of a phosphate group from ATP to the D4 position of the inositol ring of phosphatidylinositol (PI), generating phosphatidylinositol 4-phosphate (PI4P).[1][2] This product, PI4P, is a vital membrane-bound second messenger and the primary precursor for the synthesis of other critical signaling lipids, including phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][3]
This compound (also referred to as compound 9 in some literature) is a potent and selective inhibitor of PI4KIIIβ.[1][4] Its mechanism of action is the direct competitive inhibition of the PI4KIIIβ enzyme. Structural studies reveal that this compound forms a crescent shape that conforms to the enzyme's active site.[1][4] It establishes key hydrogen bonds with active site residues, including V598 and Lys549, effectively blocking the catalytic function of the kinase.[1]
The inhibition of PI4KIIIβ by this compound leads to a significant reduction in the cellular and Golgi-resident pools of PI4P.[5] This disruption has several significant downstream consequences, forming the basis of the compound's therapeutic potential in oncology and virology:
-
Antiviral Activity: Many RNA viruses, including members of the Picornaviridae (e.g., poliovirus, rhinovirus) and Flaviviridae (e.g., Hepatitis C, Zika virus) families, require PI4KIIIβ activity to establish their replication organelles.[1] These membranous webs, which are highly enriched in PI4P, are essential for concentrating viral replication proteins.[1][6] By depleting PI4P, this compound disrupts the formation of these platforms, thereby inhibiting viral replication.[6][7]
-
Anti-Cancer Activity: PI4KIIIβ is overexpressed in certain cancers, such as chromosome 1q-amplified lung adenocarcinoma.[5] In these contexts, the enzyme is implicated in pathways controlling cell proliferation, migration, and survival.[8][9] Treatment with this compound in these cancer cells leads to decreased proliferation, reduced colony formation, impaired cell migration and invasion, and the induction of apoptosis.[5]
Quantitative Data: Inhibitor Potency and Selectivity
This compound demonstrates high potency for its primary target, PI4KIIIβ, with notable selectivity against other related lipid kinases. The following table summarizes its inhibitory concentrations (IC50).
| Kinase Target | IC50 (nM) | Reference |
| PI4KIIIβ | 7 | [4][10][11] |
| PI3Kδ | 152 | [4][10][11] |
| PI3Kγ | 1046 | [4][10][11] |
| PI3KC2γ | ~1000 | [4] |
| PI3Kα | ~2000 | [4] |
| PI4KIIIα | ~2600 | [4] |
This compound shows weak inhibition (<50% at 20 µM) against PI4K2α, PI4K2β, and PI3Kβ.[4]
Signaling Pathway and Inhibitor Interaction
The primary pathway influenced by this compound is the synthesis of phosphoinositides. The inhibitor directly blocks the initial step of converting PI to PI4P, which has cascading effects on downstream signaling molecules like PIP2, PIP3, and the Akt pathway.
Caption: PI4KIIIβ signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing findings. Below are protocols for key experiments used to characterize the activity of this compound.
This assay quantifies the effect of the inhibitor on viral replication.[6]
-
Cell Seeding: Seed Baby Hamster Kidney (BHK-21) cells in appropriate multi-well plates and grow to desired confluency.
-
Transfection: Transfect BHK-21 cells with Zika Virus (ZIKV) replicon RNA encoding a luciferase reporter gene.
-
Inhibitor Treatment: At 9 hours post-transfection, remove the culture medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 27 hours (totaling 36 hours post-transfection).
-
Lysis and Measurement: Lyse the cells using a suitable luciferase assay lysis buffer.
-
Quantification: Measure the luciferase activity in the cell lysates using a luminometer. Viral replication is inversely proportional to the inhibitor concentration and is quantified by the reduction in luminescence compared to the vehicle control.
Caption: Workflow for assessing antiviral activity.
This protocol measures the direct impact of the inhibitor on its target's product within the cell.[5]
-
Cell Culture and Treatment: Culture lung cancer cells (e.g., H2122) in standard conditions. Treat the cells for 24 hours with varying concentrations of this compound or a vehicle control.
-
Lipid Extraction: After treatment, harvest the cells and perform a total lipid extraction using an appropriate solvent mixture (e.g., chloroform/methanol).
-
ELISA Protocol:
-
Coat a 96-well plate with a PI4P-binding protein.
-
Add the extracted lipid samples to the wells to compete with a PI4P-linked detector molecule for binding to the coated protein.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the detector molecule to produce a colorimetric or fluorometric signal.
-
-
Data Analysis: Measure the signal using a plate reader. The signal is inversely proportional to the amount of PI4P in the sample. Calculate PI4P concentrations based on a standard curve.
These assays determine the functional consequences of PI4KIIIβ inhibition in cancer cells.[5]
-
Cell Proliferation Assay:
-
Seed 1q-amplified lung cancer cells in 96-well plates.
-
Treat with a dose range of this compound for a period of 3-5 days.
-
Measure cell viability using a standard method such as an MTS or resazurin-based assay. Calculate the half-maximal inhibitory concentration (IC50).
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound or vehicle for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Caption: Logical flow of the anti-cancer mechanism of action.
References
- 1. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Lipid Kinase PI4KIIIβ Is Highly Expressed in Breast Tumors and Activates Akt in Cooperation with Rab11a | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrostatic Interaction Between NS1 and Negatively Charged Lipids Contributes to Flavivirus Replication Organelles Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2020146657A1 - Pi4-kinase inhibitors with anti-cancer activity - Google Patents [patents.google.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. glpbio.com [glpbio.com]
The Multifaceted Role of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) in Host Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This phosphoinositide plays a pivotal role in regulating membrane trafficking, cytoskeletal organization, and the propagation of downstream signaling cascades. Beyond its fundamental cellular functions, PI4KIIIβ has emerged as a critical host factor exploited by a range of pathogens, including viruses and bacteria, for their replication and survival. Furthermore, dysregulation of PI4KIIIβ activity has been implicated in the progression of various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the functions of PI4KIIIβ in host cells, its role in disease, and its potential as a target for therapeutic intervention. We present a compilation of quantitative data on PI4KIIIβ inhibitors, detailed experimental protocols for studying its function, and visual representations of its key signaling pathways.
Core Functions of PI4KIIIβ in Host Cells
PI4KIIIβ is a type III phosphatidylinositol 4-kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate PI4P.[1] This lipid product is essential for maintaining the structural and functional integrity of the Golgi apparatus and the trans-Golgi network (TGN).[2]
Membrane Trafficking and Golgi Integrity
PI4KIIIβ-generated PI4P acts as a docking site for a variety of effector proteins that contain PI4P-binding domains, such as the pleckstrin homology (PH) domain.[3] This recruitment is critical for the regulation of vesicular transport, sorting of cargo proteins, and the overall organization of the Golgi complex.[4] Key effector proteins recruited by PI4P include:
-
OSBP (Oxysterol-binding protein) and CERT (Ceramide transfer protein): These proteins are involved in the non-vesicular transport of lipids, such as cholesterol and ceramide, between the endoplasmic reticulum (ER) and the Golgi.[3]
-
FAPP (Four-phosphate-adaptor protein): FAPP proteins are involved in the formation of transport carriers destined for the plasma membrane.[3]
The recruitment of these and other effector proteins by PI4P ensures the proper flow of lipids and proteins through the secretory pathway.
Cytoskeletal Dynamics and Cell Migration
Recent studies have revealed a significant role for PI4KIIIβ in regulating cell shape, adhesion, and migration.[5] Depletion of PI4KIIIβ has been shown to decrease cell migration and alter cell morphology, which is associated with an increase in the number of focal adhesions.[5] PI4P-containing vesicles are observed to move towards the leading edge of migrating cells, suggesting a role in the dynamic processes of cell movement.[6]
Signal Transduction
PI4KIIIβ is also involved in various signaling pathways. It can influence the PI3K/Akt signaling cascade, a critical regulator of cell growth, proliferation, and survival.[7][8] Interestingly, the activation of Akt by PI4KIIIβ can occur independently of its kinase activity and appears to be mediated through its interaction with the small GTPase Rab11a.[7]
The Role of PI4KIIIβ in Disease
The central role of PI4KIIIβ in cellular processes makes it a key target for manipulation by pathogens and a factor in the development of diseases like cancer.
Viral Infections
A growing body of evidence highlights the indispensable role of PI4KIIIβ in the replication of a wide range of positive-sense RNA viruses.[3][9] These viruses hijack the host cell's PI4KIIIβ to generate PI4P-enriched membrane structures, often referred to as "replication organelles" or "membranous webs," which serve as platforms for viral RNA synthesis.[3][10]
Viruses known to exploit PI4KIIIβ include:
-
Picornaviruses (e.g., Enteroviruses, Rhinoviruses): These viruses recruit PI4KIIIβ to their replication sites through interactions with viral proteins and host factors like ACBD3 (acyl-coenzyme A binding domain containing 3) and GBF1/Arf1.[11][12]
-
Hepatitis C Virus (HCV): The HCV non-structural protein 5A (NS5A) directly interacts with and activates PI4KIIIβ to promote the formation of the membranous web.[9]
-
Coronaviruses (e.g., SARS-CoV): PI4KIIIβ has been implicated in the entry of SARS coronavirus.[13]
-
Zika Virus (ZIKV): Inhibition of PI4KIIIβ has been shown to block ZIKV replication.[14]
Bacterial Infections
Intracellular bacterial pathogens also manipulate the host phosphoinositide metabolism for their survival and replication. While the role of PI4KIIIβ is less characterized compared to viral infections, it has been implicated in the replication of Legionella pneumophila.[1]
Cancer
Dysregulation of PI4KIIIβ has been linked to several types of cancer. It is considered a likely human oncogene, with high expression observed in a subset of breast tumors.[5][9] Overexpression of PI4KIIIβ can lead to the activation of the pro-survival PI3K/Akt signaling pathway.[7][8] Furthermore, PI4KIIIβ is frequently amplified in lung adenocarcinoma and its activity is associated with enhanced secretion of pro-tumorigenic factors.[15]
PI4KIIIβ as a Therapeutic Target
The critical dependence of various viruses and cancer cells on PI4KIIIβ makes it a promising target for therapeutic intervention. The development of specific PI4KIIIβ inhibitors has shown significant potential in preclinical studies.
PI4KIIIβ Inhibitors
A number of small molecule inhibitors targeting PI4KIIIβ have been developed and characterized. These inhibitors have demonstrated potent antiviral and anticancer activities in various models.
| Inhibitor | Target(s) | IC50 (nM) for PI4KIIIβ | Reported Activity | Reference(s) |
| PIK93 | PI4KIIIβ, PI3Kγ, PI3Kα | 19 | Antiviral (Enterovirus), Anticancer | [16] |
| BF738735 | PI4KIIIβ | 5.7 | Antiviral | [16] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | Potent PI4KIIIβ inhibitor | [16] |
| UCB9608 | PI4KIIIβ | 11 | Antiviral | [16] |
| T-00127-HEV1 | PI4KIIIβ | 60 | Antiviral (Enterovirus) | [16] |
| Compound 7f | PI4KIIIβ | 16 | Broad-spectrum anti-rhinovirus | [17] |
| Bithiazoles | PI4KIIIβ | Sub-micromolar to low micromolar | Antiviral (SARS-CoV-2, ZIKV, hRV) | [1][14] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
siRNA-Mediated Knockdown of PI4KIIIβ
This protocol describes a general procedure for reducing PI4KIIIβ expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
PI4KIIIβ-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Protocol:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
On the day of transfection, prepare the following solutions in separate sterile tubes for each well to be transfected:
-
Solution A: Dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.
-
Solution B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 5 minutes.
-
Add the 210 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells to assess knockdown efficiency by Western blotting or qRT-PCR and for use in downstream functional assays.[11][18]
In Vitro PI4KIIIβ Kinase Assay
This protocol provides a method for measuring the enzymatic activity of PI4KIIIβ in vitro, which is useful for screening inhibitors.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
PI:PS (Phosphatidylserine) lipid kinase substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)
-
[γ-32P]ATP or an ADP-Glo™ Kinase Assay kit for non-radioactive detection
-
PI4KIIIβ inhibitor (for IC50 determination)
-
96-well plates
Protocol (Non-radioactive ADP-Glo™ Assay):
-
Prepare a serial dilution of the PI4KIIIβ inhibitor in the kinase reaction buffer.
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 96-well plate.
-
Prepare a master mix containing the PI4KIIIβ enzyme in the kinase reaction buffer.
-
Add 2.5 µL of the enzyme solution to each well.
-
Prepare a substrate master mix containing PI:PS substrate and ATP in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of enzyme activity against the inhibitor concentration.[8][19]
Co-Immunoprecipitation (Co-IP) for PI4KIIIβ Interaction Partners
This protocol is for investigating the interaction of PI4KIIIβ with other proteins, such as Rab11a or ACBD3.
Materials:
-
Cells expressing tagged versions of PI4KIIIβ and its potential interaction partner (or using antibodies against endogenous proteins)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Antibody specific to the tagged or endogenous protein of interest
-
Protein A/G agarose beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
Protocol:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using antibodies against PI4KIIIβ and its potential interaction partner.[20]
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of PI4KIIIβ modulation on cell migration.
Materials:
-
Cells with modulated PI4KIIIβ expression (e.g., knockdown or overexpression)
-
24-well plates
-
Sterile 200 µL pipette tip or a culture-insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scratching the cells with a sterile 200 µL pipette tip or by removing a culture-insert.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium (with or without serum, depending on the experimental design).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to quantify cell migration.[6][21][22]
Signaling Pathways and Visualizations
PI4KIIIβ-Mediated Viral Replication Organelle Formation
Many RNA viruses hijack PI4KIIIβ to create PI4P-rich replication organelles. The following diagram illustrates the general mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and dysfunction of the PI system in membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI4KB and Src/Abl host kinases as broad-spectrum antiviral strategy: Myth or real opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture and transfection of siRNA [bio-protocol.org]
- 12. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. PI4-Kinase Activity Assay - 2BScientific [2bscientific.com]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 22. cellbiolabs.com [cellbiolabs.com]
PI4KIIIbeta-IN-9: A Selective Inhibitor of Phosphatidylinositol 4-Kinase IIIβ
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PI4KIIIbeta-IN-9, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Introduction to PI4KIIIβ
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key signaling lipid and a precursor for the synthesis of other important phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] There are four mammalian PI4K isoforms: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ.[2]
PI4KIIIβ is primarily localized to the Golgi apparatus and is involved in a multitude of cellular processes, including:
-
Vesicular trafficking and secretion: PI4KIIIβ-generated PI4P is crucial for the structural integrity of the Golgi and for regulating the budding of transport vesicles.[1][3]
-
Signal transduction: It plays a role in the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival.[4]
-
Cell migration and adhesion: PI4KIIIβ influences cell shape, migration, and the dynamics of focal adhesions.[1][5]
-
Viral replication: Several RNA viruses, including picornaviruses and flaviviruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched replication organelles.[6][7][8]
Given its critical roles in both normal physiology and disease, PI4KIIIβ has emerged as a promising therapeutic target for cancer and infectious diseases.[3][8]
This compound: Overview and Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of PI4KIIIβ.[9][10] It was developed through rational drug design and has been characterized for its high affinity and selectivity.[7]
Mechanism of Action: this compound acts as an ATP-competitive inhibitor, binding to the active site of the PI4KIIIβ enzyme.[7] The crystal structure of PI4KIIIβ in complex with this compound reveals that the inhibitor forms a crescent shape that conforms to the active site.[7][9][10] This binding is stabilized by hydrogen bonds with key residues in the kinase hinge region.[7] The selectivity of this compound for PI4KIIIβ over other related kinases, such as PI3Ks, is attributed to steric hindrance; specific residues in the active sites of other kinases clash with the chemical structure of the inhibitor.[7]
Quantitative Data: Potency and Selectivity Profile
The inhibitory activity of this compound has been quantified against a panel of lipid kinases. The following tables summarize the available data for easy comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| PI4KIIIβ | 7 | [9][10][11][12][13] |
| PI3Kδ | 152 | [9][10][12][13] |
| PI3Kγ | 1046 | [9][10][12][13] |
| PI3KC2γ | ~1000 | [9][10][13] |
| PI3Kα | ~2000 | [9][10][13] |
| PI4KIIIα | ~2600 | [9][10][13] |
| PI4K2α | >20,000 (<50% inhibition at 20 µM) | [9][10] |
| PI4K2β | >20,000 (<50% inhibition at 20 µM) | [9][10] |
| PI3Kβ | >20,000 (<50% inhibition at 20 µM) | [9][10] |
Table 2: Cellular Activity of this compound in Hepatitis C Virus (HCV) Assays
| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| Huh-7 | Antiviral Activity (HCV Genotype 2a) | IC50 | 630 | [9] |
| Huh-7.5 | Cytotoxicity | CC50 | 14000 | [9] |
Signaling Pathways and Experimental Workflows
PI4KIIIβ Signaling Pathway
The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling cascade and its downstream cellular functions.
Caption: PI4KIIIβ signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of this compound against its target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro PI4KIIIβ Kinase Inhibition Assay (Luminescence-based)
This protocol is a representative method for determining the potency of this compound. Commercial kits, such as ADP-Glo™, are commonly used for this purpose.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP solution
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute the compound in assay buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Setup: In each well of the 384-well plate, add the following components in order:
-
Assay buffer
-
This compound dilution or DMSO control
-
PI4KIIIβ enzyme solution (pre-diluted in assay buffer)
-
PI and ATP mixture (pre-diluted in assay buffer)
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The reaction will consume ATP and produce ADP.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all wells.
-
Normalize the data with the 0% inhibition (DMSO) and 100% inhibition controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Antiviral Activity Assay (HCV Replicon System)
This protocol describes a method to assess the antiviral efficacy of this compound against Hepatitis C virus using a cell-based replicon system that expresses a reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a reporter gene (e.g., Gaussia luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Gaussia luciferase assay reagent.
-
Cell viability reagent (e.g., PrestoBlue™ or CellTiter-Glo®).
-
Luminometer and fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed the Huh-7 HCV replicon cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Antiviral Activity Measurement:
-
Collect a small aliquot of the cell culture supernatant.
-
Add the Gaussia luciferase assay reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the level of HCV replication.
-
-
Cytotoxicity Measurement:
-
To the remaining cells in the well, add a cell viability reagent (e.g., PrestoBlue™).
-
Incubate for the recommended time (e.g., 1-2 hours).
-
Measure the fluorescence or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the IC50 value for antiviral activity by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.
-
Calculate the CC50 value for cytotoxicity by plotting the percentage of cell viability against the log of the compound concentration.
-
The selectivity index (SI) can be calculated as CC50 / IC50.
-
Kinase Inhibitor Selectivity Profiling (Chemoproteomics)
This protocol provides a general overview of a chemoproteomics approach to determine the selectivity of this compound across a broad range of kinases in a cellular context.[14][15]
Materials:
-
Cell line(s) of interest (e.g., K562, HeLa).
-
Cell lysis buffer.
-
This compound.
-
Broad-spectrum kinase inhibitor affinity resin (kinobeads).
-
Wash buffers.
-
Elution buffer.
-
Reagents for protein digestion (e.g., trypsin).
-
Mass spectrometer (e.g., LC-MS/MS).
Methodology:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells to obtain a native protein extract containing the kinome.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound. This allows the inhibitor to bind to its target kinases.
-
Affinity Enrichment: Add the kinobeads to the lysate. The beads will bind to kinases whose ATP-binding sites are not occupied by this compound.
-
Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry.
-
Data Analysis:
-
Identify and quantify the kinases that were pulled down by the beads at each inhibitor concentration.
-
For each kinase, generate a dose-response curve showing the displacement from the beads as a function of this compound concentration.
-
These curves can be used to determine the relative binding affinities of the inhibitor for a large number of kinases, thus providing a comprehensive selectivity profile.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PI4KIIIβ and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity make it a powerful tool for dissecting the role of PI4KIIIβ in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this inhibitor in various in vitro and cell-based systems.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. This compound | 1429624-84-9 [chemicalbook.com]
- 14. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the PI3K/Akt/mTOR Signaling Pathway and the Role of PI4KIIIbeta-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the PI3K/Akt/mTOR pathway and delves into the specifics of a potent inhibitor, PI4KIIIbeta-IN-9. While primarily targeting Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), this inhibitor's selectivity profile and the interconnectedness of phosphoinositide kinases suggest potential implications for the broader PI3K signaling network. This document will detail the core signaling cascade, present quantitative data for this compound, provide detailed experimental protocols for its characterization, and visualize key concepts through diagrams.
The PI3K/Akt/mTOR Signaling Pathway: A Core Cellular Regulator
The PI3K/Akt/mTOR pathway is a highly conserved signaling network that translates extracellular cues into intracellular responses.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, hormones, or cytokines.[3] This activation leads to the recruitment and activation of PI3K.
Key components and their functions:
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides. The primary product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger.
-
Akt (Protein Kinase B): A serine/threonine kinase that is recruited to the plasma membrane by PIP3. Once activated through phosphorylation by PDK1 and mTORC2, Akt phosphorylates a wide array of downstream targets, promoting cell survival, growth, and proliferation.[3]
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that functions as a central regulator of cell growth and metabolism. mTOR is a key component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream activators and downstream targets.
Activation of this pathway is crucial for normal cellular function; however, its aberrant activation is a hallmark of many cancers, driving tumor progression and resistance to therapy.[1][2]
Visualizing the PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade.
This compound: A Potent Kinase Inhibitor
This compound is a potent inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[4][5][6] PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a crucial component of membrane trafficking and a precursor for other phosphoinositides. Given the structural similarities and substrate overlap between PI4Ks and PI3Ks, inhibitors targeting one family may exhibit cross-reactivity with the other.
Quantitative Data for this compound
The inhibitory activity and selectivity of this compound have been characterized against a panel of lipid kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) | Reference |
| PI4KIIIβ | 7 | [4][5] |
| PI3Kδ | 152 | [4][5] |
| PI3Kγ | 1046 | [4][5] |
| PI3KC2γ | ~1000 | [5] |
| PI3Kα | ~2000 | [5] |
| PI4KIIIα | ~2600 | [5] |
Table 1: Inhibitory Activity of this compound against various lipid kinases.
| Kinase Target | % Inhibition at 20 µM | Reference |
| PI4K2α | <50% | [5] |
| PI4K2β | <50% | [5] |
| PI3Kβ | <50% | [5] |
Table 2: Selectivity of this compound against other related kinases.
These data demonstrate that this compound is a highly potent inhibitor of PI4KIIIβ with significant selectivity over other PI4K and PI3K isoforms.
Interaction with the PI3K/Akt/mTOR Pathway
Emerging evidence suggests a functional link between PI4KIIIβ and the PI3K/Akt/mTOR pathway. Studies have shown that the expression of PI4KIIIβ in breast carcinoma cells leads to increased activation of Akt, which is dependent on the production of PI(3,4,5)P3.[7] Interestingly, a kinase-inactive version of PI4KIIIβ also resulted in increased Akt activation, suggesting a mechanism independent of its lipid kinase activity, possibly through its interaction with the small GTPase Rab11a, which is involved in endosomal recycling.[7] Furthermore, knockdown of PI4KIIIβ in MDA-MB-231 breast cancer cells has been shown to enhance pro-apoptotic Akt phosphorylation, leading to apoptosis.[8][9] These findings highlight a complex and context-dependent role for PI4KIIIβ in regulating Akt signaling. The direct effect of this compound on the phosphorylation status of Akt and mTOR requires further specific investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
ADP-Glo™ Kinase Assay for PI4KIIIβ Activity
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human PI4KIIIβ enzyme
-
PI:PS lipid substrate vesicles
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of a solution containing the PI4KIIIβ enzyme and the PI:PS substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
Western Blotting for PI3K/Akt/mTOR Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the signaling pathway.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation state of the pathway.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing an Experimental Workflow
Caption: A typical workflow for characterizing a kinase inhibitor.
Synthesis of this compound
The chemical synthesis of this compound, N-(4-methyl-5-(4-methoxy-3-(N-(4-hydroxyphenyl)sulfamoyl)phenyl)thiazol-2-yl)cyclopentanecarboxamide, involves a multi-step process. While a detailed, step-by-step protocol is not publicly available, the synthesis of similar 2-aminothiazole derivatives generally follows a common synthetic strategy. This typically involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone to form the thiazole ring. Subsequent functional group manipulations, such as amide bond formation and sulfonylation, are then carried out to arrive at the final product.
Conclusion
The PI3K/Akt/mTOR pathway remains a central focus for drug discovery efforts in oncology and other diseases. Understanding the intricate regulation of this pathway and the tools available to probe its function is paramount for researchers. This compound is a potent and selective inhibitor of PI4KIIIβ with demonstrated effects on cellular processes linked to the PI3K/Akt/mTOR pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists investigating the roles of phosphoinositide kinases in health and disease and for those involved in the development of novel therapeutic agents targeting these critical signaling networks. Further research into the direct effects of this compound on the phosphorylation of Akt and mTOR will be crucial for fully elucidating its mechanism of action and its potential as a therapeutic agent.
References
- 1. biosynth.com [biosynth.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Enterovirus Replication by PI4KIIIbeta-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which PI4KIIIbeta-IN-9, a potent small molecule inhibitor, disrupts the replication of enteroviruses. By targeting a crucial host cell factor, this compound offers a promising broad-spectrum antiviral strategy with a high barrier to resistance.
Executive Summary
Enteroviruses, a genus within the Picornaviridae family, encompass a wide range of human pathogens, including poliovirus, coxsackieviruses, and rhinoviruses. These viruses are responsible for a spectrum of illnesses, from the common cold to severe neurological diseases.[1] Despite their significant clinical impact, there are currently no approved antiviral drugs for the treatment or prophylaxis of most enterovirus infections.[2][3] This unmet medical need drives the search for novel antiviral agents. A promising strategy involves targeting host cellular factors that are essential for the viral life cycle. One such factor is Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), a lipid kinase hijacked by enteroviruses to facilitate their replication. This compound is a representative inhibitor that effectively blocks this process, demonstrating broad-spectrum activity by preventing the formation of functional viral replication organelles.
The Critical Role of Host PI4KIIIβ in Enterovirus Replication
Enteroviruses are positive-strand RNA viruses that replicate their genomes in the cytoplasm of infected host cells. A hallmark of their replication strategy is the extensive remodeling of intracellular membranes, primarily derived from the Golgi apparatus, to form specialized structures known as replication organelles (ROs).[1][2] These ROs provide a physical scaffold that concentrates viral and host factors, shielding the replication process from innate immune surveillance.
The biogenesis and function of these ROs are critically dependent on the host lipid kinase PI4KIIIβ.[4] Here's a step-by-step breakdown of its involvement:
-
Recruitment by Viral Protein 3A: The non-structural viral protein 3A plays a central role in hijacking the host machinery. Membrane-bound 3A proteins recruit PI4KIIIβ to the membranes destined to become ROs.[4][5][6]
-
Synthesis of PI4P: PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[7][8]
-
Enrichment of ROs with PI4P: This recruitment leads to a significant accumulation of PI4P lipids within the RO membranes, creating a unique, lipid-rich microenvironment.[5][7]
-
Recruitment of Downstream Effectors: The PI4P-enriched membranes serve as a platform to recruit other essential factors. Notably, PI4P can directly bind the viral RNA-dependent RNA polymerase (3Dpol), anchoring the replication machinery to the ROs.[5][6] Furthermore, PI4P recruits host proteins like oxysterol-binding protein (OSBP), which mediates the exchange of PI4P for cholesterol between the ROs and the endoplasmic reticulum, a process vital for the structural integrity of the ROs.[4][9]
In essence, by co-opting PI4KIIIβ, enteroviruses create a specialized lipid environment that is indispensable for the assembly and function of their replication machinery.
Mechanism of Action of this compound
This compound and its analogues are potent and specific inhibitors of the host cell factor PI4KIIIβ. The compound acts as a direct antagonist to the kinase's function.
-
Direct Kinase Inhibition: this compound directly targets the enzymatic activity of PI4KIIIβ.[2][3] Studies have shown that it likely binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its PI substrate.[2][3]
-
Depletion of PI4P Pools: By inhibiting the kinase, the compound causes a rapid and significant reduction in the levels of PI4P at the Golgi complex and, consequently, prevents its accumulation at the viral ROs.[2][3]
-
Disruption of ROs and RNA Replication: Without the PI4P-rich microenvironment, the recruitment of the viral polymerase (3Dpol) and other essential host factors is impaired.[5] This leads to the failure of ROs to form or function correctly, thereby halting viral RNA synthesis.[2] This effect has been confirmed using subgenomic replicons, which isolate the RNA replication step from other stages of the viral life cycle.[2]
This host-targeting mechanism provides a significant advantage, as it is effective across a wide range of enteroviruses and rhinoviruses that share this dependency on PI4KIIIβ.[2][3]
Quantitative Data: Antiviral Activity and Specificity
The efficacy of PI4KIIIβ inhibitors has been quantified across various enterovirus species. The data below is summarized from studies on this compound and functionally identical analogues (e.g., "compound 1").
| Compound/Analogue | Target Virus/Kinase | Assay Type | EC50 / IC50 (nM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| This compound Analogue | Coxsackievirus B3 (CVB3) | CPE Reduction | 4 ± 1 | >100 | >25,000 | [2] |
| This compound Analogue | Enterovirus 71 (EV71) | CPE Reduction | 11 ± 2 | >100 | >9,090 | [2] |
| This compound Analogue | Poliovirus type 1 | CPE Reduction | 31 ± 14 | >100 | >3,225 | [2] |
| This compound Analogue | Rhinovirus 2 (HRV2) | CPE Reduction | 12 ± 1 | >100 | >8,333 | [2] |
| This compound Analogue | Rhinovirus 14 (HRV14) | CPE Reduction | 29 ± 1 | >100 | >3,448 | [2] |
| This compound Analogue | PI4KIIIβ (in vitro) | Kinase Assay | 5.7 | N/A | N/A | [10] |
| This compound Analogue | PI4KIIIα (in vitro) | Kinase Assay | 1700 | N/A | N/A | [10] |
EC50: 50% effective concentration for inhibiting viral replication. IC50: 50% inhibitory concentration for enzymatic activity. CC50: 50% cytotoxic concentration. SI = CC50 / EC50.
The data clearly demonstrates potent, nanomolar-range antiviral activity against a broad spectrum of enteroviruses. Furthermore, the high CC50 values indicate low cytotoxicity, resulting in an excellent selectivity index. The in vitro kinase assays confirm that the compound is highly selective for the PI4KIIIβ isoform over the related PI4KIIIα.[10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Seed susceptible cells (e.g., HeLa or BGM) in 96-well plates and incubate to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Remove growth medium from cells and add the compound dilutions. Subsequently, infect the cells with a specific enterovirus (e.g., CVB3) at a multiplicity of infection (MOI) that causes complete cell death in 3-4 days. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.
-
Incubation: Incubate plates for 3-4 days at the optimal temperature for the virus (e.g., 37°C) until CPE is complete in the virus control wells.[11]
-
Quantification of Cell Viability: Assess cell viability using a metabolic assay, such as MTS or crystal violet staining. For MTS, add the reagent to each well and measure absorbance after a few hours.[11]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the dose-response curve and calculating the compound concentration that protects 50% of the cells from CPE. The CC50 is determined in parallel on uninfected cells.
Subgenomic Replicon Assay
This assay specifically measures the effect of a compound on viral RNA replication.
-
Replicon System: Utilize a subgenomic replicon construct where the viral capsid-coding region is replaced with a reporter gene, such as Firefly luciferase. RNA is produced from this construct via in vitro transcription.[2]
-
RNA Transfection: Transfect susceptible cells (e.g., BGM) with the replicon RNA using electroporation or a lipid-based transfection reagent.
-
Compound Treatment: Immediately after transfection, plate the cells into 96-well plates containing pre-diluted this compound.[2]
-
Incubation: Incubate the cells for a single replication cycle (e.g., 8 hours).
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is directly proportional to the level of viral RNA replication.[2]
-
Data Analysis: Normalize the luciferase signal to controls and calculate the EC50 value, which represents the concentration of this compound that inhibits RNA replication by 50%.
In Vitro PI4KIIIβ Kinase Assay
This biochemical assay measures the direct inhibition of the recombinant enzyme.
-
Reaction Setup: In a reaction buffer, combine recombinant human PI4KIIIβ enzyme with its substrate, phosphatidylinositol (often presented in Triton micelles).[12]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding radioactively labeled ATP ([γ-32P]ATP or [γ-33P]ATP).
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination and Quantification: Stop the reaction (e.g., by adding phosphoric acid). Quantify the amount of radioactive phosphate incorporated into the PI substrate by separating the lipid product and measuring its radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to a no-compound control. The IC50 value is determined from the dose-response curve.
Visualizations: Pathways and Workflows
Signaling Pathway: PI4KIIIβ Hijacking and Inhibition
Caption: Enterovirus 3A protein recruits host PI4KIIIβ to generate PI4P, forming the replication organelle. This compound inhibits this process.
Experimental Workflow: Subgenomic Replicon Assay
Caption: Workflow for the subgenomic replicon assay to quantify the inhibition of viral RNA replication.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. embopress.org [embopress.org]
- 9. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Whitepaper: PI4KIIIbeta-IN-9 and the Landscape of Broad-Spectrum Antiviral Host-Targeting Agents
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth technical guide on the broad-spectrum antiviral properties of PI4KIIIbeta inhibitors, with a focus on compounds like PI4KIIIbeta-IN-9.
Executive Summary
The emergence of drug-resistant viral strains and the threat of novel pandemic agents necessitate innovative antiviral strategies. Targeting host cellular factors that are essential for viral replication presents a promising approach, offering a high genetic barrier to resistance and the potential for broad-spectrum activity. One of the most validated host targets is Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ), a lipid kinase hijacked by a wide array of positive-sense single-stranded RNA (+ssRNA) viruses. These viruses, including enteroviruses, rhinoviruses, and flaviviruses, depend on PI4KIIIβ to remodel host cell membranes into specialized replication organelles (ROs). Potent and selective inhibitors of PI4KIIIβ, such as this compound and its analogs, have demonstrated powerful, broad-spectrum antiviral effects in preclinical studies by preventing the formation of these viral replication factories. This guide details the mechanism of action, quantitative antiviral data, and key experimental protocols associated with the investigation of PI4KIIIβ inhibitors.
Introduction: The Rationale for Host-Targeting Antivirals
Traditional antiviral drugs typically target viral enzymes like proteases or polymerases. While often effective, this approach can be undermined by the high mutation rates of viruses, leading to the rapid development of drug resistance.[1][2] Host-targeting antivirals (HTAs) circumvent this issue by targeting stable host cell proteins that viruses rely on for their life cycle.[1] Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) has emerged as a critical host factor for numerous pathogenic viruses.[3][4][5] It is a key enzyme in the phosphoinositide signaling pathway, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[3][5] Several viral families, particularly Picornaviridae (e.g., rhinoviruses, enteroviruses) and Flaviviridae (e.g., Hepatitis C, Zika virus), actively recruit PI4KIIIβ to create PI4P-enriched membrane environments conducive to viral RNA replication.[1][5][6] Therefore, inhibiting PI4KIIIβ offers a powerful strategy to disrupt the replication of a wide range of viruses.[4][7]
Mechanism of Action: PI4KIIIβ in the Viral Replication Cycle
Positive-sense single-stranded RNA viruses reorganize host intracellular membranes to form replication organelles, which serve as platforms for viral RNA synthesis.[6] This process is critically dependent on the accumulation of specific lipids, particularly PI4P. Enteroviruses, for example, use non-structural proteins like 3A to recruit PI4KIIIβ to these sites.[6][8] The localized enrichment of PI4P then helps recruit other factors necessary for building a functional replication complex and altering the membrane lipid composition to favor viral replication.[7]
PI4KIIIβ inhibitors act by binding to the ATP-binding site of the kinase, preventing the phosphorylation of PI and thereby blocking the production of PI4P.[6][9] This disruption of the PI4P supply chain prevents the formation and maintenance of the viral replication organelles, effectively halting viral RNA synthesis.[6]
Quantitative Data: Broad-Spectrum Antiviral Activity
Numerous studies have quantified the potent antiviral activity of PI4KIIIβ inhibitors against a wide array of viruses. Compounds such as this compound, and other well-documented analogs like BF738735 (compound 1) and compound 7f, exhibit low nanomolar efficacy.[3][8] The data below summarizes their activity across different viral species.
Table 1: Antiviral Activity of PI4KIIIβ Inhibitors against Picornaviridae
| Inhibitor | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| BF738735 | Coxsackievirus B3 (CVB3) | BGM | 4 | 65 | 16,250 | [8] |
| BF738735 | Enterovirus A71 (EV-A71) | HeLa Rh | 13 | 47 | 3,615 | [8] |
| BF738735 | Enterovirus D68 (EV-D68) | HeLa Rh | 71 | 47 | 662 | [8] |
| BF738735 | Human Rhinovirus 14 (HRV-14) | HeLa R19 | 10 | 11 | 1,100 | [8] |
| BF738735 | Human Rhinovirus 16 (HRV-16) | HeLa R19 | 11 | 11 | 1,000 | [8] |
| Compound 7f | Human Rhinovirus B14 (HRV-B14) | H1HeLa | 8 | >37.16 | ≥4638 | [3] |
| Compound 7f | Human Rhinovirus A16 (HRV-A16) | H1HeLa | 6.8 | >21.23 | >3116 | [3] |
| Compound 7f | Human Rhinovirus A21 (HRV-A21) | H1HeLa | 7.6 | >21.23 | >2793 | [3] |
| Compound 7f | Coxsackievirus A16 (CV-A16) | H1HeLa | 15 | >21.23 | >1415 | [3] |
| Compound 7f | Enterovirus A71 (EV-A71) | H1HeLa | 10 | >21.23 | >2123 | [3] |
Table 2: Antiviral Activity of PI4KIIIβ Inhibitors against Other Viral Families
| Inhibitor | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Bithiazole 2a | Zika Virus (ZIKV) | Vero E6 | 1.88 | >50 | >26.6 | [10] |
| Bithiazole 2a | SARS-CoV-2 | Vero E6 | 3.92 | >50 | >12.8 | [10] |
| Bithiazole 2a | SARS-CoV-2 | Calu-3 | 2.71 | 5.3 | 1.95 | [10] |
Table 3: In Vitro Kinase Inhibition Profile
| Inhibitor | Target Kinase | IC₅₀ (nM) | Notes | Reference |
| BF738735 | PI4KIIIβ | 5.7 | Highly selective over PI4KIIIα (IC₅₀ = 1,700 nM) | [8] |
| Compound 7f | PI4KIIIβ | 16 | Highly selective over PI4KIIIα (IC₅₀ > 10,000 nM) | [3][4] |
Experimental Protocols
The evaluation of PI4KIIIβ inhibitors involves a series of standardized in vitro assays to determine antiviral efficacy, cytotoxicity, and mechanism of action.
Multicycle Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Seed a suitable host cell line (e.g., HeLa, Vero E6) into 96-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Add the diluted compounds to the cell plates.
-
Viral Infection: Infect the cells with the virus of interest at a low multiplicity of infection (MOI) to allow for multiple rounds of replication.
-
Incubation: Incubate the plates for 3-4 days, or until significant CPE is observed in the untreated, virus-infected control wells.[6][8]
-
Quantification: Assess cell viability using a reagent such as MTT or CellTiter-Glo. The absorbance or luminescence is proportional to the number of viable cells.
-
Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell protection against the compound concentration and fitting the data to a dose-response curve.[11]
Cytotoxicity Assay
This assay is run in parallel with the antiviral assay to determine the compound's toxicity to the host cells.
-
Protocol: The procedure is identical to the CPE assay, but the cells are not infected with a virus.[11]
-
Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.
-
Cell Seeding: Grow a confluent monolayer of host cells in 24- or 48-well plates.[10]
-
Infection: Infect the cells with a low MOI of the virus for 1 hour.[10]
-
Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) mixed with various concentrations of the test compound.[10]
-
Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques (localized areas of cell death).
-
Visualization: Fix and stain the cells with a dye like crystal violet. Plaques appear as clear zones against a stained cell monolayer.[10]
-
Analysis: Count the number of plaques at each compound concentration. The EC₅₀ is the concentration that reduces the number of plaques by 50% compared to the untreated control.[10]
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of PI4KIIIβ.
-
Assay System: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12]
-
Reaction: Recombinant purified PI4KIIIβ enzyme is incubated with its substrate (phosphatidylinositol) and ATP in the presence of varying concentrations of the inhibitor.
-
Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction.
-
Analysis: The luminescent signal is inversely proportional to the kinase activity. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[12]
Conclusion and Future Directions
The inhibition of the host lipid kinase PI4KIIIβ is a clinically validated strategy for developing broad-spectrum antiviral agents. Potent and selective inhibitors like this compound and its analogs have demonstrated efficacy against a wide range of clinically relevant +ssRNA viruses in the nanomolar range, coupled with high selectivity indices.[3][8] The mechanism, which involves preventing the formation of viral replication organelles, is central to the life cycle of many viruses, making it a robust target.[7] While the broad-spectrum potential is clear, the in vivo safety and tolerability of long-term PI4KIIIβ inhibition remain areas of active investigation, as some studies have noted potential toxicity.[11] Future research will focus on optimizing the therapeutic window of these inhibitors and advancing the most promising candidates toward clinical development for the treatment of enteroviral infections and other viral diseases.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of PI4KIIIbeta-IN-9 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential applications of PI4KIIIbeta-IN-9, a potent inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ), in the field of cancer research. This document consolidates key findings on its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction to PI4KIIIβ in Oncology
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a crucial signaling lipid and a precursor for other phosphoinositides. The isoform PI4KIIIβ is gaining prominence as a potential therapeutic target in oncology due to its emerging roles in key cellular processes that are often dysregulated in cancer.[1][2]
Emerging evidence implicates PI4KIIIβ in the progression of various cancers, including breast and lung cancer.[3][4] Its overexpression has been observed in a significant subset of breast tumors, and its gene, PI4KB, is frequently amplified in lung adenocarcinoma, particularly in tumors with chromosome 1q amplification.[3][4] High PI4KIIIβ expression is often associated with more aggressive disease and poorer patient prognosis.[4]
PI4KIIIβ contributes to oncogenesis through several mechanisms:
-
Activation of Pro-Survival Signaling: PI4KIIIβ can activate the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][3] This can occur through both kinase-dependent and -independent mechanisms.
-
Regulation of Vesicular Trafficking: PI4KIIIβ-generated PI4P at the Golgi apparatus is essential for the function of Golgi phosphoprotein 3 (GOLPH3), which facilitates the vesicular release of proteins.[4] This enhanced secretion can promote tumor growth and metastasis by releasing pro-tumorigenic factors into the tumor microenvironment.[4]
-
Promotion of Cell Migration and Invasion: PI4KIIIβ has been shown to play a role in regulating cell shape, migration, and the formation of focal adhesions, all of which are critical for cancer cell invasion and metastasis.
Given its multifaceted role in promoting cancer progression, the inhibition of PI4KIIIβ presents a promising therapeutic strategy. This compound has emerged as a potent and selective small molecule inhibitor for investigating the therapeutic potential of targeting this kinase.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI4KIIIβ. Its well-characterized inhibitory profile makes it a valuable tool for preclinical cancer research.
In Vitro Inhibitory Activity
The inhibitory activity of this compound has been assessed against a panel of lipid kinases, demonstrating its high selectivity for PI4KIIIβ.
| Kinase Target | IC50 (nM) |
| PI4KIIIβ | 7 |
| PI3Kδ | 152 |
| PI3Kγ | 1046 |
| PI3KC2γ | ~1000 |
| PI3Kα | ~2000 |
| PI4KIIIα | ~2600 |
| PI4K2α | >20000 |
| PI4K2β | >20000 |
| PI3Kβ | >20000 |
| Data compiled from publicly available sources.[5] |
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of the PI4KIIIβ enzyme, thereby preventing the phosphorylation of phosphatidylinositol to PI4P.[5] This leads to a reduction in cellular PI4P levels, particularly at the Golgi apparatus, disrupting the downstream signaling and trafficking events that are dependent on this lipid messenger.[4]
Preclinical Anti-Cancer Applications of this compound
The inhibition of PI4KIIIβ by this compound has shown promise in various preclinical cancer models, primarily through the induction of apoptosis and the suppression of cell proliferation, migration, and invasion.
Effects on Cancer Cell Viability and Proliferation
Treatment with this compound has been shown to decrease the viability and proliferation of cancer cells, particularly those with a dependency on the PI4KIIIβ signaling pathway, such as lung cancer cells with 1q amplification.[4]
| Cancer Type | Cell Line(s) | Observed Effects with PI4KIIIβ Inhibition | Reference |
| Lung Adenocarcinoma | H2122, H23 | Decreased cell proliferation and colony formation | [4] |
| Breast Cancer | MDA-MB-231 | Knockdown of PI4KIIIβ reduced cell proliferation |
Induction of Apoptosis
Inhibition of PI4KIIIβ can induce apoptosis in cancer cells.[4] This is a critical attribute for an anti-cancer therapeutic, as it leads to the programmed death of tumor cells.
| Cancer Type | Cell Line(s) | Assay | Observed Effects with PI4KIIIβ Inhibition | Reference |
| Lung Adenocarcinoma | 1q-amplified | Annexin V/PI | Increased apoptosis upon treatment with PI4KIIIβ antagonists | [4] |
| Breast Cancer | MDA-MB-231 | Caspase-3 Cleavage | Knockdown of PI4KIIIβ induced apoptosis |
Inhibition of Cell Migration and Invasion
By disrupting PI4KIIIβ-mediated signaling and trafficking, this compound can effectively inhibit the migratory and invasive properties of cancer cells, which are key processes in metastasis.
| Cancer Type | Cell Line(s) | Assay | Observed Effects with PI4KIIIβ Inhibition | Reference |
| Lung Adenocarcinoma | 1q-amplified | Transwell Assay | Decreased cell migration and invasion | [4] |
| Breast Cancer | MDA-MB-231 | Wound Healing | Knockdown of PI4KIIIβ attenuated cell migration |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of PI4KIIIβ and the experimental workflows to probe its function is crucial for advancing research in this area.
PI4KIIIβ Signaling Pathways in Cancer
PI4KIIIβ is involved in complex signaling networks that contribute to cancer progression. The following diagrams illustrate two key pathways.
Caption: PI4KIIIβ interacts with Rab11a to promote PI3K/Akt signaling, leading to increased cell proliferation and survival.
Caption: PI4KIIIβ generates PI4P, which recruits GOLPH3 to the Golgi, enhancing the secretion of factors that promote tumor progression.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in vitro.
Caption: A generalized workflow for the in vitro assessment of this compound's anti-cancer activity.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear-bottom microplates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at a predetermined concentration (e.g., 1x, 2x, and 5x the IC50 value) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Pre-treat cancer cells with this compound at a non-toxic concentration (below the IC50 for a 24-hour treatment) or vehicle control for 24 hours.
-
Harvest the pre-treated cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours (or an optimized time for the specific cell line) at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope and calculate the average.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the activation of key signaling proteins, such as Akt.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-PI4KIIIβ, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of PI4KIIIβ in cancer. The preclinical data strongly suggest that inhibiting PI4KIIIβ could be a viable therapeutic strategy for certain cancers, particularly those with a demonstrated dependency on this kinase. Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound or its analogs in animal models of cancer.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to PI4KIIIβ inhibition.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other targeted therapies or standard-of-care chemotherapies.
-
Elucidating resistance mechanisms: Understanding how cancer cells might develop resistance to PI4KIIIβ inhibitors to inform the development of next-generation compounds and combination strategies.
This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further exploring the potential of this compound as a novel anti-cancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of PI4KIIIbeta-IN-9 on Cellular Membrane Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and selective phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, PI4KIIIbeta-IN-9. It details the compound's mechanism of action, its profound effects on cellular membrane trafficking, and its implications for drug development, particularly in oncology and virology. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying cellular pathways and experimental workflows.
Introduction to PI4KIIIβ and its Role in Membrane Trafficking
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme primarily localized to the Golgi apparatus.[1] Its main function is the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that acts as a signaling lipid and a docking site for various effector proteins.[2][3] This localized production of PI4P at the Golgi is fundamental for regulating the architecture and function of this organelle, particularly in the sorting of cargo and the formation of transport vesicles destined for the plasma membrane.[1]
The PI4P-rich environment created by PI4KIIIβ recruits effector proteins containing PI4P-binding domains, such as Golgi phosphoprotein 3 (GOLPH3).[2][4] GOLPH3, in turn, interacts with the cytoskeleton to facilitate the budding and fission of transport vesicles from the trans-Golgi network (TGN), a critical step in the conventional secretory pathway.[2] Consequently, the activity of PI4KIIIβ is intrinsically linked to the efficient trafficking and secretion of proteins and lipids.
Given its central role in membrane trafficking, PI4KIIIβ has emerged as a significant target in disease. Certain cancers exhibit a dependency on heightened secretion of pro-tumorigenic factors, making the PI4KIIIβ pathway a potential therapeutic vulnerability.[2][5] Furthermore, a diverse range of RNA viruses, including enteroviruses and rhinoviruses, hijack the host cell's PI4KIIIβ to generate PI4P-enriched organelles that serve as scaffolds for their replication machinery.[3][6]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI4KIIIβ.[7][8][9] Its ability to effectively suppress the generation of PI4P at the Golgi provides a powerful tool to probe the functions of PI4KIIIβ and to explore its therapeutic potential.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
| Target | IC50 (nM) | Reference |
| PI4KIIIβ | 7 | [7][9] |
| PI3Kδ | 152 | [7] |
| PI3Kγ | 1046 | [7] |
| PI3KC2γ | ~1000 | [7][10] |
| PI3Kα | ~2000 | [7][10] |
| PI4KIIIα | ~2600 | [7][10] |
| PI4K2α | >20,000 (<50% inhibition at 20 µM) | [7][10] |
| PI4K2β | >20,000 (<50% inhibition at 20 µM) | [7][10] |
| PI3Kβ | >20,000 (<50% inhibition at 20 µM) | [7][10] |
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| H2122 (1q-amplified lung cancer) | WST-1 Cell Proliferation | IC50 (4 days) | ~1 | [2] |
| H23 (1q-amplified lung cancer) | WST-1 Cell Proliferation | IC50 (4 days) | ~1 | [2] |
| H1792 (1q-diploid lung cancer) | WST-1 Cell Proliferation | IC50 (4 days) | >10 | [2] |
| H1299 (1q-diploid lung cancer) | WST-1 Cell Proliferation | IC50 (4 days) | >10 | [2] |
| Huh7.5 (human hepatoma) | Presto Blue Cytotoxicity | CC50 (3 days) | 14 | [7] |
Effects of this compound on Cellular Membrane Trafficking
By potently inhibiting PI4KIIIβ, this compound leads to a significant reduction in the levels of PI4P at the Golgi apparatus. This depletion of a critical signaling lipid has profound consequences on various membrane trafficking pathways.
Disruption of the Secretory Pathway
Treatment of cells with this compound results in a dose-dependent decrease in both total cellular PI4P and, more specifically, the pool of PI4P resident at the Golgi.[2] This directly impairs the recruitment of PI4P-dependent effector proteins like GOLPH3, which are essential for the formation of secretory vesicles.[2][4] As a consequence, the anterograde trafficking of proteins and lipids from the Golgi to the plasma membrane is inhibited. In cancer cells that are highly dependent on the secretion of pro-survival and pro-metastatic factors, this disruption of the secretory pathway can lead to apoptosis and a reduction in cell migration and invasion.[2][5]
Impairment of Viral Replication
Many positive-strand RNA viruses rely on the host cell's PI4KIIIβ to generate PI4P-rich membrane structures that serve as platforms for viral replication.[3][6] By inhibiting PI4KIIIβ, this compound prevents the formation of these specialized replication organelles, thereby effectively blocking viral RNA synthesis and the propagation of the virus.[6] This broad-spectrum antiviral potential makes this compound and similar inhibitors promising candidates for the development of novel anti-viral therapeutics.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: PI4KIIIβ pathway at the Golgi and its inhibition by this compound.
Experimental Workflows
Caption: Experimental workflow for quantifying cellular PI4P levels.
Caption: Workflow for immunofluorescence analysis of Golgi-resident PI4P.
Experimental Protocols
PI4KIIIβ Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent ADP detection assays.[11][12][13][14]
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for PI4KIIIβ (e.g., containing HEPES, MgCl2, Brij-35, and DTT).
-
Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in the reaction buffer.
-
Prepare a solution of recombinant PI4KIIIβ enzyme in the reaction buffer.
-
Prepare the lipid substrate, typically phosphatidylinositol (PI) mixed with a carrier lipid like phosphatidylserine (PS), as small unilamellar vesicles.
-
Prepare the ATP solution at the desired concentration in the reaction buffer.
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
-
Kinase Reaction:
-
In a 384-well plate, add the this compound dilutions (or vehicle control).
-
Add the PI4KIIIβ enzyme to each well.
-
Add the lipid substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cellular PI4P Quantification (Mass ELISA)
This protocol is based on commercially available PI4P Mass ELISA kits.[15][16][17]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and culture to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
-
Lipid Extraction:
-
Aspirate the culture medium and wash the cells with PBS.
-
Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., chloroform/methanol/water).
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
-
ELISA Procedure (Competitive):
-
Resuspend the dried lipid extracts in the assay buffer.
-
Prepare a standard curve using the provided PI4P standard.
-
Add the resuspended samples and standards to a mixing plate containing a PI4P detector protein.
-
Incubate to allow the detector protein to bind to the PI4P in the samples/standards.
-
Transfer the mixture to a PI4P-coated detection plate. The free detector protein will bind to the PI4P on the plate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a peroxidase-linked secondary antibody that binds to the detector protein.
-
Wash the plate.
-
Add a TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm. The signal is inversely proportional to the amount of PI4P in the sample.
-
Calculate the concentration of PI4P in the samples based on the standard curve.
-
Immunofluorescence Staining of Golgi-Resident PI4P
This protocol outlines the steps for visualizing and quantifying the PI4P pool at the Golgi apparatus.[18][19][20][21][22]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a gentle detergent like digitonin or saponin to preserve the Golgi structure.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in the blocking solution overnight at 4°C. Use a primary antibody against PI4P and a primary antibody against a Golgi marker protein (e.g., TGN46, GM130).
-
Wash the cells extensively with PBS.
-
Incubate with fluorescently labeled secondary antibodies (with contrasting fluorophores for PI4P and the Golgi marker) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a confocal microscope.
-
-
Image Analysis:
-
Quantify the co-localization between the PI4P signal and the Golgi marker.
-
Measure the fluorescence intensity of the PI4P signal within the Golgi region of interest to determine the relative amount of Golgi-resident PI4P.
-
Luciferase-Based Viral Replication Assay
This protocol is a general method for assessing the antiviral activity of this compound using a virus that expresses a luciferase reporter gene.[23][24][25][26]
-
Cell Culture and Infection:
-
Seed host cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a short period (e.g., 1-2 hours).
-
Infect the cells with a luciferase-expressing virus at a known multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for viral replication and luciferase expression (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Aspirate the culture medium.
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the level of viral replication.
-
Calculate the percent inhibition of viral replication for each concentration of this compound.
-
Determine the EC50 (50% effective concentration) of the inhibitor.
-
In parallel, perform a cytotoxicity assay (e.g., using CellTiter-Glo®) on uninfected cells treated with the inhibitor to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Conclusion
This compound is a highly valuable research tool and a promising therapeutic lead compound. Its potent and selective inhibition of PI4KIIIβ provides a direct means to modulate the levels of PI4P at the Golgi apparatus. This, in turn, disrupts essential cellular processes, most notably membrane trafficking through the secretory pathway. The profound consequences of this disruption are evident in the potent anti-proliferative and anti-metastatic effects observed in certain cancer models and the broad-spectrum antiviral activity against a range of RNA viruses. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PI4KIIIβ inhibitors, facilitating further research into their mechanisms of action and their potential for clinical development. Future studies should aim to provide more direct quantitative data on the kinetic effects of this compound on specific membrane trafficking events to further elucidate its precise impact on cellular dynamics.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. glpbio.com [glpbio.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. eastport.cz [eastport.cz]
- 15. echelon-inc.com [echelon-inc.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. PI(4)P Mass ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 18. biorxiv.org [biorxiv.org]
- 19. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 20. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. ptglab.com [ptglab.com]
- 23. journals.asm.org [journals.asm.org]
- 24. mdpi.com [mdpi.com]
- 25. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of PI4KIIIβ-IN-9 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the binding of the potent inhibitor PI4KIIIβ-IN-9 to its target, Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). Understanding this interaction at a molecular level is critical for the rational design of next-generation therapeutics targeting this essential enzyme.
Introduction: PI4KIIIβ as a Therapeutic Target
Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) is a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This product is a key signaling lipid and a precursor for other important phosphoinositides, playing a vital role in maintaining the structure and function of the Golgi apparatus and regulating membrane trafficking.[1]
Given its essential cellular functions, PI4KIIIβ has emerged as a significant drug target. The enzyme is a key host factor hijacked by a range of RNA viruses, including hepatitis C virus and enteroviruses, for the formation of their replication organelles.[1][2] Therefore, inhibiting PI4KIIIβ offers a promising broad-spectrum antiviral strategy. PI4KIIIβ-IN-9 is a potent and selective inhibitor developed to target this kinase, demonstrating significant promise in cellular assays.[2][3] This document elucidates the quantitative, structural, and methodological details of its interaction with PI4KIIIβ.
Quantitative Data: Inhibitor Potency and Selectivity
PI4KIIIβ-IN-9 (also referred to as Compound 9 in some literature) exhibits high potency for PI4KIIIβ and selectivity over other related kinases. The following table summarizes the key quantitative data regarding its inhibitory activity, primarily measured by IC50 values.[3][4]
| Target Kinase | IC50 (nM) | Fold Selectivity vs. PI4KIIIβ |
| PI4KIIIβ | 7 | - |
| PI3Kδ | 152 | ~22-fold |
| PI3Kγ | 1046 | ~150-fold |
| PI3KC2γ | ~1000 | ~143-fold |
| PI3Kα | ~2000 | ~286-fold |
| PI4KIIIα | ~2600 | ~371-fold |
| PI4K2α | >20,000 | >2857-fold |
| PI4K2β | >20,000 | >2857-fold |
| PI3Kβ | >20,000 | >2857-fold |
Data sourced from MedChemExpress and GlpBio, referencing Rutaganira FU, et al. (2016).[3][4]
A related compound, PI4KIIIβ-IN-10, demonstrates even greater potency with an IC50 of 3.6 nM and over 200-fold selectivity against class I and class III PI3Ks.[5]
Structural Analysis of the Binding Interaction
The structural basis for the potent inhibition of PI4KIIIβ by IN-9 lies in its specific interactions within the ATP-binding pocket of the kinase domain.
PI4KIIIβ Kinase Domain Architecture
The kinase domain of PI4KIIIβ adopts a fold related to the phosphatidylinositol 3-kinases (PI3Ks), featuring two lobes: an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe). The ATP-binding site is situated in a deep cleft between these two lobes.
PI4KIIIβ-IN-9 Binding Mode
Crystallographic studies reveal that PI4KIIIβ-IN-9 binds in the ATP pocket, acting as an ATP-competitive inhibitor. The molecule adopts a crescent shape that perfectly conforms to the active site.[3][4] This conformation allows it to establish extensive contacts with the enzyme, accounting for its high potency. Key interactions include:
-
Hinge Region Interaction : The inhibitor forms critical hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.
-
Hydrophobic Pockets : Portions of the inhibitor extend into hydrophobic pockets within the active site, further stabilizing the complex.
-
Gatekeeper Residue Interaction : The inhibitor's selectivity is partially governed by its interaction with the "gatekeeper" residue, which is a key determinant of inhibitor specificity across different kinases.
The precise atomic contacts and hydrogen bonding network established by PI4KIIIβ-IN-9 within the active site are responsible for its high affinity and selectivity over other closely related lipid kinases.
Experimental Protocols
The following sections detail the methodologies employed to obtain the quantitative and structural data presented.
Biochemical Kinase Assay (ADP-Glo™ Assay)
The potency of PI4KIIIβ-IN-9 was determined using a luminescent kinase assay that measures the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity.[6][7][8]
Protocol:
-
Kinase Reaction Setup : A reaction mixture is prepared in a 96- or 384-well plate containing PI4KIIIβ enzyme, the lipid substrate (phosphatidylinositol), ATP, and varying concentrations of the inhibitor (PI4KIIIβ-IN-9).
-
Incubation : The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion : An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the unconsumed ATP. The plate is incubated for 40 minutes at room temperature.[6][9]
-
ADP Conversion and Detection : Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction. The plate is incubated for another 30-60 minutes at room temperature.[6][9]
-
Luminescence Measurement : The luminescence is measured using a plate-reading luminometer.
-
Data Analysis : The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Protein Expression, Purification, and Crystallography
Obtaining the crystal structure of the PI4KIIIβ-IN-9 complex involves several key steps.
1. Protein Expression and Purification:
-
Human PI4KIIIβ is typically expressed recombinantly, often in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system, which is suitable for producing complex eukaryotic proteins.
-
The protein is purified to homogeneity (>95%) using a series of chromatography steps, which may include affinity chromatography (e.g., using a His-tag), ion-exchange chromatography, and size-exclusion chromatography (SEC).[10] Protein purity and homogeneity are critical for successful crystallization and are assessed by SDS-PAGE and SEC.[10][11]
2. Crystallization:
-
The purified PI4KIIIβ is concentrated to a suitable level (typically 5-20 mg/mL).[11]
-
The inhibitor, PI4KIIIβ-IN-9, is added in excess to ensure saturation of the protein's binding site.
-
Crystallization is most commonly achieved using the vapor diffusion method (either hanging drop or sitting drop).[12] In this technique, a drop containing the protein-inhibitor complex and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution.
-
Water slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the protein and precipitant, which can lead to the formation of well-ordered crystals over days, weeks, or months.[13]
3. X-ray Diffraction and Structure Determination:
-
Suitable crystals are harvested and cryo-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the three-dimensional structure of the PI4KIIIβ-IN-9 complex is solved using molecular replacement and refined to produce a high-resolution atomic model.
Visualizations: Pathways and Workflows
PI4KIIIβ Signaling Pathway
Caption: PI4KIIIβ pathway showing PI4P production, inhibition by IN-9, and downstream effects.
Experimental Workflow for Structural Analysis
Caption: Workflow for determining the crystal structure of the PI4KIIIβ-IN-9 complex.
References
- 1. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI4KIIIbeta-IN-10 | PI4KIIIβ inhibitor | Probechem Biochemicals [probechem.com]
- 6. ulab360.com [ulab360.com]
- 7. eastport.cz [eastport.cz]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. biocompare.com [biocompare.com]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PI4KIIIbeta-IN-9 on Phosphatidylinositol 4-Phosphate (PI4P) Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-phosphate (PI4P) is a crucial signaling lipid and a key component of the phosphoinositide cascade, playing a vital role in the structural integrity and function of the Golgi apparatus, as well as in vesicular trafficking. The synthesis of PI4P is catalyzed by a family of enzymes known as phosphatidylinositol 4-kinases (PI4Ks). Among these, phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is of significant interest due to its involvement in various cellular processes and its role as a host factor for the replication of several RNA viruses. Consequently, PI4KIIIβ has emerged as a promising target for therapeutic intervention. PI4KIIIbeta-IN-9 is a potent and selective small molecule inhibitor of PI4KIIIβ, and understanding its precise impact on cellular PI4P levels is critical for its development and application as a research tool and potential therapeutic agent. This technical guide provides a comprehensive overview of the effects of this compound on PI4P levels, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Impact of this compound on PI4P Levels
This compound has been demonstrated to effectively reduce cellular PI4P levels. The following table summarizes the quantitative data from a study investigating the impact of this compound on lung cancer cell lines.
| Cell Line | Treatment Concentration of this compound | Duration of Treatment | Method of PI4P Quantification | Observed Effect on PI4P Levels | Reference |
| H2122 (1q-amplified lung cancer) | 0.1, 0.3, 1.0 µM | 24 hours | ELISA | Dose-dependent decrease in total cellular PI4P | |
| H23 (1q-diploid lung cancer) | 0.1, 0.3, 1.0 µM | 16 hours | Immunofluorescence Microscopy | Dose-dependent decrease in Golgi-resident PI4P |
Signaling Pathway of PI4KIIIβ and Inhibition by this compound
PI4KIIIβ is primarily localized to the Golgi apparatus, where it catalyzes the phosphorylation of phosphatidylinositol (PI) to generate PI4P. The recruitment and activation of PI4KIIIβ are tightly regulated processes involving interactions with other proteins, notably ACBD3 (Acyl-CoA Binding Domain Containing 3) and the small GTPase Rab11.
Experimental Protocols
Accurate quantification of PI4P levels is essential for evaluating the efficacy of PI4KIIIβ inhibitors. Below are detailed methodologies for key experiments.
Experimental Workflow for PI4P Quantification
Quantification of Total Cellular PI4P by ELISA
This protocol is adapted for cultured cells treated with a kinase inhibitor.
Materials:
-
Cultured cells
-
This compound
-
PI4P Mass ELISA Kit (e.g., from Echelon Biosciences)
-
Cell lysis buffer
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 16-24 hours).
-
-
Cell Lysis and Lipid Extraction:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Perform a lipid extraction using a standard method such as a Bligh-Dyer or Folch extraction to isolate the total lipid fraction.
-
Dry the lipid extract under a stream of nitrogen and resuspend in the assay buffer provided with the ELISA kit.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the PI4P Mass ELISA kit. This typically involves:
-
Preparation of PI4P standards.
-
Addition of samples and standards to a microplate pre-coated with a PI4P-binding protein.
-
Incubation to allow for competitive binding of the PI4P in the sample with a known amount of labeled PI4P.
-
Washing steps to remove unbound reagents.
-
Addition of a detection reagent and substrate to generate a colorimetric signal.
-
Measurement of the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values from the PI4P standards.
-
Calculate the concentration of PI4P in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the PI4P concentration to the total protein concentration of the cell lysate.
-
Visualization and Quantification of Golgi-Resident PI4P by Immunofluorescence Microscopy
This method allows for the specific visualization and relative quantification of PI4P in the Golgi apparatus.
Materials:
-
Cultured cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA and/or normal goat serum)
-
Primary antibody against PI4P
-
Primary antibody against a Golgi marker (e.g., GM130, Giantin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with this compound or a vehicle control as described for the ELISA protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with a permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with a blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Incubate the cells with the primary anti-PI4P antibody and the primary anti-Golgi marker antibody, diluted in blocking solution, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells a final three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity of the PI4P signal that co-localizes with the Golgi marker using image analysis software (e.g., ImageJ, CellProfiler). The intensity of the Golgi-resident PI4P signal can be normalized to the area of the Golgi.
-
Quantification of PI4P by Mass Spectrometry
Mass spectrometry (MS) provides a highly sensitive and specific method for the absolute quantification of different PI4P species.
Materials:
-
Cultured cells
-
This compound
-
Lipid extraction solvents
-
Internal standards (deuterated or odd-chain fatty acid-containing PI4P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound as previously described.
-
After treatment, harvest the cells and perform a lipid extraction, adding a known amount of internal standard at the beginning of the extraction process.
-
-
LC-MS/MS Analysis:
-
Separate the lipid extract using liquid chromatography.
-
Analyze the eluting lipids using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) or precursor ion scanning mode to specifically detect and quantify PI4P species.
-
-
Data Analysis:
-
Identify and quantify the different PI4P species based on their retention times and specific mass transitions.
-
Calculate the absolute amount of each PI4P species by comparing its peak area to that of the internal standard.
-
Normalize the data to the initial cell number or total protein content.
-
Conclusion
This compound is a powerful tool for studying the cellular functions of PI4KIIIβ and its product, PI4P. This technical guide provides a framework for understanding and quantifying the inhibitory effect of this compound on cellular PI4P levels. The provided data and experimental protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the role of PI4KIIIβ in health and disease, and for the development of novel therapeutics targeting this important kinase. The careful selection and rigorous execution of these quantitative methods are paramount to obtaining reliable and reproducible results in this field of research.
Methodological & Application
Application Notes and Protocols for PI4KIIIbeta-IN-9 in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIbeta) is a crucial host cell lipid kinase that has been identified as a key factor in the replication of a broad range of positive-sense RNA viruses. These viruses co-opt PI4KIIIbeta to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranous replication organelles, which are essential for the viral life cycle. Consequently, inhibitors of PI4KIIIbeta, such as PI4KIIIbeta-IN-9, have emerged as promising broad-spectrum antiviral candidates. This document provides detailed protocols for utilizing this compound in viral replication assays, guidance on data interpretation, and an overview of the underlying signaling pathways.
Mechanism of Action
PI4KIIIbeta is a cellular enzyme that phosphorylates phosphatidylinositol (PI) to generate PI4P. Many RNA viruses, upon infecting a host cell, recruit PI4KIIIbeta to specific intracellular membranes, most notably the Golgi apparatus.[1][2] This recruitment leads to a localized enrichment of PI4P, which is essential for the formation and function of the viral replication complexes where viral RNA synthesis occurs.[1][3] this compound and other inhibitors of this kinase act by directly targeting the enzyme's activity, thereby preventing the synthesis of PI4P. This disruption of the PI4P landscape within the cell effectively blocks the formation of the specialized replication organelles, thus inhibiting viral replication.[4][5] This host-targeted approach presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.[3]
Data Presentation
The following table summarizes the antiviral activity of various PI4KIIIbeta inhibitors against a range of viruses, providing key quantitative data for comparison.
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| This compound (analogue) | Zika Virus (ZIKV) | Huh7 | Replication Assay | comparable to SOF* | - | - | [6] |
| 7f | Human Rhinovirus B14 | - | Antiviral Activity Assay | ≥0.008 | >37 | ≥4638 | [4] |
| 7f | Human Rhinovirus A16 | - | Antiviral Activity Assay | >0.0068 | >21 | >3116 | [4] |
| 7f | Human Rhinovirus A21 | - | Antiviral Activity Assay | >0.0076 | >21 | >2793 | [4] |
| Compound 1 | Coxsackievirus B3 | BGM | Multicycle CPE Assay | 0.077 | 65 | 844 | [7] |
| Compound 1 | Poliovirus | HeLa R19 | Multicycle CPE Assay | 0.021 | 11 | 524 | [7] |
| Compound 1 | Enterovirus 71 | BGM | Multicycle CPE Assay | 0.052 | 65 | 1250 | [7] |
| N373 | Enterovirus A71 | RD | Virus Titre Reduction Assay | ~1 (at 1 µM) | >10 | >10 | [1] |
| Bithiazole inhibitors | SARS-CoV-2 | - | Replication Assay | low µM to sub-µM | - | - | [8][9] |
*SOF (Sofosbuvir) is a known antiviral drug. The exact EC50 value for the IN-9 analogue was not provided in the source.
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death.
Materials:
-
Host cells permissive to the virus of interest (e.g., H1-HeLa, MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well clear-bottom plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Compound Addition: After 24 hours, remove the seeding medium and add the diluted this compound to the cells. Include wells with medium and DMSO alone as vehicle controls and wells with untreated, uninfected cells as mock controls.
-
Virus Infection: Immediately after compound addition, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in the vehicle control wells within 48-72 hours.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 34°C for human rhinovirus, 37°C for others) in a humidified incubator with 5% CO2.[10]
-
CPE Evaluation: After 48-72 hours, when CPE is complete in the virus control wells, remove the medium.
-
Cell Staining: Stain the remaining viable cells by adding Crystal Violet solution and incubating for 10-20 minutes at room temperature.
-
Washing and Solubilization: Gently wash the plates with water to remove excess stain and allow them to dry. Solubilize the stain by adding methanol or a solution of 1% SDS in PBS.
-
Data Acquisition: Measure the absorbance at 570-595 nm using a plate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the absorbance against the log of the inhibitor concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) should be determined in parallel on uninfected cells.
Protocol 2: Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the reduction in infectious virus particles produced in the presence of the inhibitor.
Materials:
-
Host cells in 6-well or 12-well plates
-
Virus stock
-
This compound
-
Overlay medium (e.g., growth medium containing 0.6% agarose or methylcellulose)
-
Crystal Violet or other appropriate stain
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Pre-treatment (optional): Pre-incubate the cells with serially diluted this compound for a defined period (e.g., 1-2 hours) before infection.[1]
-
Infection: Remove the medium and infect the cells with a low MOI of the virus (e.g., 0.01-0.1 PFU/cell) for 1 hour to allow for viral adsorption.
-
Inhibitor Treatment: After the adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh overlay medium containing the desired concentrations of this compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with Crystal Violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50.
Protocol 3: Viral RNA Quantification by qRT-PCR
This method measures the effect of the inhibitor on the accumulation of viral RNA.
Materials:
-
Host cells in multi-well plates
-
Virus stock
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix with a suitable fluorescent dye (e.g., SYBR Green)
-
Primers specific for a viral gene and a host housekeeping gene
Procedure:
-
Follow steps 1-4 of the CPE Inhibition Assay protocol.
-
Incubation: Incubate the infected cells for a period that allows for significant viral RNA replication (e.g., 8-24 hours).
-
RNA Extraction: At the desired time point, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers specific for the viral target and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method and determine the EC50 of this compound.
Mandatory Visualizations
Signaling Pathway of PI4KIIIbeta in Viral Replication
Caption: PI4KIIIbeta is recruited by viral proteins to phosphorylate PI to PI4P, which is crucial for forming replication organelles. This compound inhibits this process.
Experimental Workflow for a Viral Replication Assay
Caption: A generalized workflow for assessing the antiviral efficacy of this compound, from cell seeding to data analysis.
References
- 1. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus, and Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy Assessment of PI4KIIIbeta-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This process is a critical step in the synthesis of essential signaling molecules like PI(4,5)P2 and PI(3,4,5)P3.[1][2] Specifically, the isoform PI4KIIIbeta (PI4KIIIβ) is a soluble enzyme primarily located in the Golgi apparatus, where it regulates membrane trafficking and signaling.[3][4] Its crucial role in the replication of various RNA viruses, such as rhinoviruses and coronaviruses, and its implication in cancer have made it a significant therapeutic target.[5][6]
PI4KIIIbeta-IN-9 is a potent and selective small molecule inhibitor of PI4KIIIβ.[7][8] These application notes provide a comprehensive overview of the in vitro techniques and detailed protocols necessary to accurately assess the efficacy, potency, and selectivity of this compound. The methodologies cover biochemical assays to determine direct enzymatic inhibition, cellular assays to confirm target engagement, and functional assays to measure downstream physiological effects.
PI4KIIIbeta Signaling Pathway
PI4KIIIβ catalyzes the transfer of a phosphate group from ATP to the 4'-hydroxyl group of the inositol ring of phosphatidylinositol (PI), producing phosphatidylinositol 4-phosphate (PI4P).[9] This PI4P pool, particularly at the Golgi and trans-Golgi network, is crucial for recruiting effector proteins that regulate vesicular trafficking and serves as a precursor for other phosphoinositides.[4][6] this compound acts as an ATP-competitive inhibitor, blocking this primary catalytic function.
Data Presentation: Potency and Selectivity of this compound
The efficacy of an inhibitor is defined by its potency (IC50) against the primary target and its selectivity against other related kinases. This compound is a highly potent inhibitor of PI4KIIIβ with an IC50 value in the low nanomolar range.[7][8] Its selectivity profile against other lipid kinases is summarized below.
| Kinase Target | IC50 (nM) | Reference |
| PI4KIIIβ | 7 | [7][8][10] |
| PI3Kδ | 152 | [7] |
| PI3Kγ | 1046 | [7][8] |
| PI3KC2γ | ~1000 | [7] |
| PI3Kα | ~2000 | [7] |
| PI4KIIIα | ~2600 | [7] |
| PI4K2α, PI4K2β, PI3Kβ | >20,000* | [7] |
*<50% inhibition observed at concentrations up to 20 µM.
Experimental Workflow for Inhibitor Assessment
A structured workflow is essential for the comprehensive evaluation of a kinase inhibitor. The process begins with high-throughput biochemical screening to identify direct enzymatic inhibitors, followed by cellular assays to confirm target engagement and assess functional outcomes in a physiological context.
Experimental Protocols
Biochemical Assay: PI4KIIIβ Kinase Activity (ADP-Glo™)
This protocol measures the kinase activity of PI4KIIIβ by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescence-based system that is robust, highly sensitive, and suitable for high-throughput screening.[11][12]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and an ADP-Glo™ Reagent is added to deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Substrate: Phosphatidylinositol (PI)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 5 µL of Kinase Reaction Buffer containing PI substrate and ATP to each well.
-
Add 1 µL of the diluted this compound or DMSO (for positive and negative controls).
-
To initiate the reaction, add 5 µL of PI4KIIIβ enzyme diluted in Kinase Reaction Buffer. For the "no enzyme" negative control, add buffer only.
-
Mix gently and incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to completely consume the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the positive control (DMSO vehicle) to calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Measurement of Golgi-Resident PI4P Levels
This protocol assesses the ability of this compound to inhibit its target within a cellular context by measuring the resulting decrease in PI4P levels in the Golgi apparatus.[13][14]
Principle: Cells are treated with the inhibitor, then fixed and permeabilized. The PI4P pool is detected using a specific antibody, and the Golgi is co-stained with a marker like GM130 or TGN46. The fluorescence intensity of PI4P within the Golgi region is quantified using immunofluorescence microscopy and image analysis.
Materials:
-
Cell line (e.g., H23, HeLa, or Huh7)
-
Cell culture medium and supplements
-
This compound
-
Formaldehyde or Paraformaldehyde (PFA) for fixing
-
Triton X-100 or Saponin for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary Antibodies: Mouse anti-PI4P and Rabbit anti-GM130 (or another Golgi marker)
-
Secondary Antibodies: Alexa Fluor 488-conjugated anti-mouse IgG and Alexa Fluor 594-conjugated anti-rabbit IgG
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a defined period (e.g., 4-16 hours).[13]
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-PI4P and anti-GM130) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBS and mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope, ensuring consistent settings across all samples.
-
Using image analysis software, create a mask for the Golgi compartment based on the GM130 signal.
-
Measure the mean fluorescence intensity of the PI4P signal within the Golgi mask for a statistically significant number of cells per condition.
-
Normalize the PI4P intensity to the vehicle control to quantify the dose-dependent reduction.
-
Functional Assay: Cell Viability and Proliferation (WST-1 Assay)
This protocol evaluates the functional consequence of PI4KIIIβ inhibition on cell proliferation and viability, which is particularly relevant for cancer cell lines dependent on PI4KIIIβ activity.[13]
Principle: The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye produced is directly proportional to the number of metabolically active, viable cells.
Materials:
-
Cancer cell line (e.g., 1q-amplified lung adenocarcinoma cell lines like H2122)[13]
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
WST-1 Reagent
-
Microplate reader (450 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a prolonged period to observe effects on proliferation (e.g., 4 days).[13]
-
Assay Procedure:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~630 nm to reduce background.
-
Subtract the background absorbance (media only control) from all readings.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the percent viability against the log concentration of the inhibitor to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
-
Logical Framework for Efficacy Assessment
The overall assessment of this compound efficacy relies on integrating data from biochemical, target engagement, and functional assays. Each assay type provides a distinct yet complementary piece of information, building a comprehensive profile of the inhibitor's mechanism and effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior | Journal of Neuroscience [jneurosci.org]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel PI4KIIIbeta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors targeting Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIbeta). PI4KIIIbeta is a critical enzyme in cellular signaling, playing a key role in the generation of phosphatidylinositol 4-phosphate (PI4P), a precursor for important second messengers like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Dysregulation of PI4KIIIbeta activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.
Introduction to PI4KIIIbeta and its Signaling Pathway
Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIbeta) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol ring, producing PI4P.[1] This enzymatic activity is a crucial step in the phosphoinositide signaling cascade. PI4P serves as a precursor for the synthesis of PI(4,5)P2, which is essential for the activation of downstream signaling pathways, including the PI3K/Akt pathway that regulates cell growth and survival.[2][3] Furthermore, PI4KIIIbeta has been identified as a host factor required for the replication of a broad range of RNA viruses, such as enteroviruses, by facilitating the formation of viral replication organelles.[4]
The signaling pathway involving PI4KIIIbeta is complex and interconnected with various cellular processes. A simplified representation of this pathway is illustrated below.
Caption: PI4KIIIbeta Signaling Pathway and Points of Inhibition.
High-Throughput Screening Workflow for PI4KIIIbeta Inhibitors
A typical HTS workflow for identifying novel PI4KIIIbeta inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.
Caption: High-Throughput Screening Workflow.
Data Presentation: PI4KIIIbeta Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of known PI4KIIIbeta inhibitors. This data can be used as a reference for hit validation and comparison of newly identified compounds.
| Compound Name | PI4KIIIbeta IC50 (nM) | Notes |
| PI4KIIIbeta-IN-10 | 3.6 | Potent inhibitor. |
| BF738735 | 5.7 | Potent inhibitor. |
| PI4KIIIbeta-IN-9 | 7 | Also inhibits PI3Kδ and PI3Kγ at higher concentrations. |
| UCB9608 | 11 | Selective over PI3KC2 α, β, and γ. |
| PIK-93 | 19 | Also inhibits PI3Kγ and PI3Kα. |
| T-00127_HEV1 | 60 | - |
| BQR-695 | 80 | Also potent against the Plasmodium variant of PI4KIIIβ. |
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for PI4KIIIbeta Activity
This protocol describes a luminescent ADP detection assay to measure the kinase activity of PI4KIIIbeta. The amount of ADP produced in the kinase reaction is quantified, which is directly proportional to the enzyme activity.
Materials:
-
Recombinant human PI4KIIIbeta enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid vesicles (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Dispense 5 µL of test compound solutions (or DMSO for controls) into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation:
-
Prepare a 2x enzyme solution by diluting the PI4KIIIbeta enzyme in Kinase Assay Buffer.
-
Prepare a 2x substrate solution containing PI:PS vesicles and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for PI4KIIIbeta.
-
-
Kinase Reaction:
-
Add 5 µL of the 2x substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2x enzyme solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus the PI4KIIIbeta activity.
Secondary Biochemical Assay: PI(4)P Competitive ELISA
This protocol is for a competitive ELISA to quantify the amount of PI(4)P produced in a PI4KIIIbeta kinase reaction. This serves as an orthogonal assay to confirm hits from the primary screen.
Materials:
-
PI(4)P Mass ELISA Kit (e.g., from Echelon Biosciences or Creative Diagnostics)[5][6]
-
Recombinant human PI4KIIIbeta enzyme
-
PI:PS lipid vesicles
-
ATP
-
Kinase Reaction Buffer
-
Test compounds
-
Stop solution (e.g., 1 N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Kinase Reaction: Perform the PI4KIIIbeta kinase reaction in the presence of test compounds as described in the ADP-Glo™ assay protocol (Steps 1-3), but in a suitable reaction vessel (e.g., microcentrifuge tubes).
-
Stop Reaction: Terminate the kinase reaction by adding a stop solution (e.g., EDTA) as recommended by the ELISA kit manufacturer.
-
PI(4)P Detection (following a generic competitive ELISA protocol): [7]
-
Sample and Detector Incubation: In a separate mixing plate provided with the kit, add the completed kinase reaction samples, PI(4)P standards, and the PI(4)P detector protein. Incubate as recommended in the kit protocol to allow the detector protein to bind to the PI(4)P in the samples and standards.
-
Competitive Binding: Transfer the mixture to the PI(4)P-coated detection plate. Incubate to allow the free detector protein (not bound to PI(4)P from the sample) to bind to the PI(4)P coated on the plate.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Secondary Detector: Add the peroxidase-linked secondary detector antibody and incubate.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add the TMB substrate and incubate to develop a colorimetric signal.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm. The signal is inversely proportional to the amount of PI(4)P produced in the kinase reaction.
Cell-Based Assay: Enterovirus Replication Inhibition Assay
This protocol describes a cell-based assay to evaluate the ability of PI4KIIIbeta inhibitors to block the replication of an enterovirus, which is dependent on host PI4KIIIbeta activity.
Materials:
-
HeLa or other susceptible cell line
-
Enterovirus (e.g., Coxsackievirus B3, Rhinovirus)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®)
-
Reagent for quantifying viral replication (e.g., viral plaque assay or RT-qPCR for viral RNA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours prior to infection.
-
Viral Infection: Infect the cells with the enterovirus at a predetermined multiplicity of infection (MOI).[8]
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
-
Endpoint Measurement:
-
Cell Viability: Assess cell viability using a reagent like CellTiter-Glo® to determine the cytotoxic concentration (CC50) of the compounds.
-
Viral Replication Inhibition: Quantify the extent of viral replication. This can be done by:
-
Viral Plaque Assay: Titrate the virus in the supernatant to determine the plaque-forming units (PFU/mL).
-
RT-qPCR: Isolate total RNA from the cells and perform RT-qPCR to quantify the levels of viral RNA.
-
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) for viral inhibition and the CC50 for cytotoxicity. A favorable therapeutic index (CC50/EC50) indicates a potent and non-toxic inhibitor.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.asm.org [journals.asm.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI(4)P Mass ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 7. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unraveling Host-Virus Interactions: Application of PI4KIIIbeta-IN-9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host cell lipid kinase that has emerged as a key player in the replication of a broad range of RNA viruses. These viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses), flaviviruses (e.g., Hepatitis C virus, Zika virus), and coronaviruses, hijack PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranous replication organelles, which are essential for the viral life cycle.[1][2][3] The development of potent and selective inhibitors of PI4KIIIβ, such as PI4KIIIbeta-IN-9, provides powerful chemical tools to dissect the intricate host-virus interactions and offers a promising host-targeted antiviral strategy.[4][5] Targeting a host factor presents a higher barrier to the development of viral resistance compared to directly targeting viral proteins.[4]
This document provides detailed application notes and experimental protocols for utilizing this compound to study host-virus interactions, geared towards researchers in virology, cell biology, and drug discovery.
Mechanism of Action
This compound is a potent and selective inhibitor of PI4KIIIβ.[5] By binding to the ATP-binding pocket of the kinase, it blocks the phosphorylation of phosphatidylinositol to PI4P.[4] This disruption of PI4P synthesis at the Golgi apparatus and other cellular membranes prevents the formation of the specialized replication organelles required by many RNA viruses, thereby inhibiting viral replication.[1][3]
Data Presentation: Quantitative Profile of this compound and Comparators
The following table summarizes the in vitro activity of this compound and other relevant PI4KIIIβ inhibitors. This data is essential for designing experiments and interpreting results.
| Compound | Target | IC50 (nM) | Antiviral Activity (EC50/IC50) | Viruses Inhibited | Cell Lines | Reference |
| This compound | PI4KIIIβ | 7 | IC50 comparable to other potent inhibitors | Zika Virus (ZIKV) | Huh7 | [5][6] |
| PI3Kδ | 152 | [5] | ||||
| PI3Kγ | 1046 | [5] | ||||
| BF738735 | PI4KIIIβ | 5.7 | EC50: 4-71 nM | Enteroviruses | Various | [7][8] |
| PI4KIIIα | 1700 | [7] | ||||
| T-00127-HEV1 | PI4KIIIβ | 60 | EC50: 730-770 nM | Poliovirus, EV71 | RD | [7][8] |
| AL-9 | PI4KIIIα | 570 | EC50: 290 nM (HCV 1b) | Hepatitis C Virus (HCV) | Huh7.5 | [7][8] |
| PI4KIIIβ | 3080 | [7] | ||||
| Bithiazole Inhibitors | PI4KIIIβ | Low µM to sub-µM | Low µM to sub-µM | hRV, ZIKV, SARS-CoV-2 | Various | [9][10] |
Mandatory Visualizations
Signaling Pathway of PI4KIIIβ in Viral Replication
Caption: PI4KIIIβ signaling in viral replication and its inhibition by this compound.
Experimental Workflow for Antiviral Assays
References
- 1. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus, and Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of PI4KIIIbeta-IN-9 in Rhinovirus Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PI4KIIIbeta-IN-9, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), in the context of human rhinovirus (HRV) research. While direct experimental data on this compound against rhinovirus is not extensively published, this guide leverages data from other highly potent and selective PI4KIIIβ inhibitors to provide a comprehensive framework for its application. The underlying principle is that as a potent inhibitor of a crucial host factor for rhinovirus replication, this compound is a valuable tool for studying viral mechanisms and for early-stage antiviral drug discovery.
Introduction to PI4KIIIβ and Rhinovirus Replication
Human rhinoviruses, the primary cause of the common cold, are small, non-enveloped, positive-sense single-stranded RNA viruses belonging to the Picornaviridae family. Their replication is intimately linked to host cellular machinery. A key host factor co-opted by rhinoviruses is PI4KIIIβ, a lipid kinase responsible for phosphorylating phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P).[1][2] Rhinoviruses and other enteroviruses hijack PI4KIIIβ to create PI4P-enriched microenvironments on cellular membranes, which serve as scaffolds for the assembly of their replication complexes.[3] Inhibition of PI4KIIIβ disrupts the formation of these replication organelles, thereby potently inhibiting viral replication.[1][4]
This compound is a highly potent inhibitor of PI4KIIIβ with an IC50 of 7 nM.[5][6] Its high selectivity against other kinases makes it a precise tool for dissecting the role of PI4KIIIβ in the viral life cycle.[5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various selective PI4KIIIβ inhibitors against different rhinovirus serotypes. This data can serve as a benchmark for experiments utilizing this compound.
Table 1: In Vitro Antiviral Activity of Representative PI4KIIIβ Inhibitors against Human Rhinovirus (HRV)
| Compound/Inhibitor Series | HRV Serotype(s) | EC50 (nM) | CC50 (µM) | Cell Line | Reference |
| Aminothiazole Compound 1 | HRV-A & B (10 genotypes) | 110 - 480 | >64 | H1-HeLa | [4] |
| N-(4-methyl-5-arylthiazol)-2-amide 7f | hRV-B14 | 8 | >37 | H1-HeLa | [1] |
| N-(4-methyl-5-arylthiazol)-2-amide 7f | hRV-A16 | 6.8 | >21 | H1-HeLa | [1] |
| N-(4-methyl-5-arylthiazol)-2-amide 7f | hRV-A21 | 7.6 | >21 | H1-HeLa | [1] |
| Bithiazole Derivatives | hRV2, hRV14 | Low micromolar | Not specified | Not specified | [3] |
| GSK'533 | Not specified | 100 (significant reduction) | Not specified | Primary human respiratory epithelial cells | [7] |
Table 2: Kinase Inhibitory Profile of this compound and a Representative Antiviral PI4KIIIβ Inhibitor
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | PI4KIIIβ | 7 | [5][6] |
| PI3Kδ | 152 | [5] | |
| PI3Kγ | 1046 | [5] | |
| N-(4-methyl-5-arylthiazol)-2-amide 7f | PI4KIIIβ | 16 | [1] |
| PI4KIIIα | >10,000 | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral effect by targeting a host cellular pathway essential for rhinovirus replication. The diagram below illustrates the proposed mechanism.
Caption: Mechanism of this compound antiviral action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-rhinovirus activity of this compound.
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This assay determines the concentration of this compound required to inhibit virus-induced cell death.
Materials:
-
H1-HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Human Rhinovirus (e.g., HRV-14, HRV-16)
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay
Procedure:
-
Seed H1-HeLa cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the experiment, prepare serial dilutions of this compound in assay medium (DMEM with 2% FBS). The final DMSO concentration should be kept below 0.5%.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with rhinovirus at a multiplicity of infection (MOI) that causes complete cytopathic effect (CPE) in 3-4 days (e.g., MOI of 0.01). Include uninfected and virus-only controls.
-
Incubate the plates at 34°C in a 5% CO2 incubator for 72-96 hours.
-
Assess cell viability using a preferred method (e.g., CellTiter-Glo®).
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Caption: Workflow for the CPE inhibition assay.
Viral Titer Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the inhibitor.
Materials:
-
Confluent H1-HeLa cell monolayers in 24-well plates
-
Rhinovirus stock
-
This compound
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet solution
Procedure:
-
Seed H1-HeLa cells in 24-well plates and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with rhinovirus at a low MOI (e.g., 0.01) for 1 hour.
-
Remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentration of the inhibitor.
-
Incubate for 24-48 hours.
-
Harvest the supernatant containing progeny virus.
-
Perform a plaque assay or a TCID50 (50% tissue culture infective dose) assay on the harvested supernatant to determine the viral titer.
-
Calculate the percentage of viral titer reduction compared to the untreated control.
Caption: Workflow for the viral titer reduction assay.
Time-of-Addition Assay
This experiment helps to determine at which stage of the viral life cycle this compound is active.
Procedure:
-
Synchronize rhinovirus infection by pre-chilling H1-HeLa cells and virus at 4°C for 30 minutes, followed by a 1-hour infection at 4°C to allow attachment but not entry.
-
Wash the cells to remove unbound virus and add pre-warmed medium to start the infection (time zero).
-
Add a fixed, high concentration of this compound (e.g., 10x EC50) at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h).
-
Harvest the supernatant at a late time point (e.g., 8-10 hours post-infection).
-
Determine the viral yield by plaque assay or TCID50.
-
Plot the viral yield against the time of compound addition. A decrease in viral yield will be observed when the inhibitor is added before its target's function is required. For PI4KIIIβ inhibitors, the inhibitory effect is expected early in the replication cycle.
Conclusion
This compound represents a powerful research tool for investigating the role of PI4KIIIβ in rhinovirus replication. Its high potency and selectivity allow for targeted studies of this essential host-virus interaction. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the molecular details of rhinovirus infection and for the development of novel host-targeted antiviral therapies. Given the essential role of PI4KIIIβ, it is crucial to monitor for potential cytotoxicity in all experiments.
References
- 1. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. biorxiv.org [biorxiv.org]
Unveiling the Function of PI4KIIIβ: A Guide to Using PI4KIIIbeta-IN-9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphatidylinositol signaling pathway, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This lipid messenger plays a pivotal role in regulating vesicular trafficking, maintaining Golgi structure, and serving as a precursor for other important signaling molecules like phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂). The dysregulation of PI4KIIIβ activity has been implicated in various diseases, including viral infections and cancer, making it a compelling target for therapeutic intervention and a subject of intense scientific investigation.
PI4KIIIbeta-IN-9 is a potent and selective inhibitor of PI4KIIIβ, serving as an invaluable chemical probe to dissect the multifaceted functions of this kinase. Its high affinity and selectivity enable researchers to acutely and specifically perturb PI4KIIIβ activity in both biochemical and cellular contexts, thereby elucidating its role in normal physiology and disease pathogenesis. This document provides comprehensive application notes and detailed experimental protocols for the effective use of this compound as a chemical probe.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the active site of PI4KIIIβ.[1] Structural studies have revealed that this compound forms a crescent shape that conforms to the active site of the enzyme, making extensive contacts.[2][3] This binding prevents the phosphorylation of phosphatidylinositol (PI) to PI4P, leading to a decrease in the cellular pool of PI4P, particularly at the Golgi complex.[4]
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI4KIIIβ | Reference |
| PI4KIIIβ | 7 | 1 | [2][3][5][6][7] |
| PI3Kδ | 152 | ~22 | [2][3][5][6][7] |
| PI3Kγ | 1046 | ~149 | [2][3][5][6][7] |
| PI3KC2γ | ~1000 | ~143 | [2][3][7] |
| PI3Kα | ~2000 | ~286 | [2][3][7] |
| PI4KIIIα | ~2600 | ~371 | [2][3][7] |
| PI4K2α | >20,000 (<50% inhibition at 20 µM) | >2857 | [2][3][7] |
| PI4K2β | >20,000 (<50% inhibition at 20 µM) | >2857 | [2][3][7] |
| PI3Kβ | >20,000 (<50% inhibition at 20 µM) | >2857 | [2][3][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Reference |
| H2122 (1q-amplified lung cancer) | Proliferation | Cell Viability | Not specified, potent inhibition | [4] |
| H23 (1q-amplified lung cancer) | Proliferation | Cell Viability | Not specified, potent inhibition | [4] |
| 1q-diploid lung cancer cells | Proliferation | Cell Viability | Less sensitive than 1q-amplified | [4] |
| Huh7 | Zika Virus (ZIKV) Replication | Viral Titer Reduction | Comparable to more potent analogs | [8] |
| Calu-3 | SARS-CoV-2 Replication | Viral Titer Reduction | Active in DYRA | [8] |
| HeLa | Human Rhinovirus (hRV) Replication | Viral Titer Reduction | Not specified, potent inhibition | [7] |
Signaling Pathways and Experimental Workflows
Caption: PI4KIIIβ signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and general kinase assay principles.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
This compound (dissolved in 100% DMSO)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM. Then, dilute the compound in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Kinase Reaction Setup:
-
In a white assay plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 10 µL of a solution containing the PI4KIIIβ enzyme and PI substrate in kinase reaction buffer. Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for PI4KIIIβ.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular PI4P Level Measurement by Immunofluorescence
This protocol provides a method to visualize and quantify changes in cellular PI4P levels upon treatment with this compound.
Materials:
-
Cells of interest (e.g., HeLa, H23) cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
50 mM NH₄Cl in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 20 µM digitonin for selective plasma membrane permeabilization)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-PI4P antibody (e.g., mouse IgM)
-
Secondary antibody: fluorescently labeled anti-mouse IgM antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 1-4 hours).
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Quenching: Wash the cells with PBS and quench the fixation reaction with 50 mM NH₄Cl in PBS for 10 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the anti-PI4P primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The Golgi-localized PI4P will typically appear as a perinuclear signal. Quantify the fluorescence intensity of the PI4P signal per cell using image analysis software like ImageJ.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom tissue culture plates
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle. Include wells with medium only for background control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Viral Replication Assay (Cytopathic Effect - CPE Reduction Assay)
This protocol is a general method to assess the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.[11]
Materials:
-
Host cells susceptible to the virus of interest (e.g., HeLa for rhinovirus)
-
Virus stock with a known titer
-
This compound
-
Cell culture medium with low serum (e.g., 2% FBS)
-
Crystal violet solution (0.5% in 20% methanol)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete cell death in the control wells within 3-5 days. Include uninfected and virus-only controls.
-
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 34°C for rhinovirus) until widespread CPE is observed in the virus control wells.
-
Staining:
-
Gently wash the plates with PBS to remove dead cells.
-
Fix the remaining adherent cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Quantification:
-
Solubilize the crystal violet stain by adding a solvent (e.g., methanol or isopropanol).
-
Measure the absorbance at a wavelength of 570-595 nm.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 value, the concentration at which 50% of the CPE is inhibited.
Conclusion
This compound is a powerful and selective chemical probe for the study of PI4KIIIβ. Its use in a variety of in vitro and cellular assays can provide significant insights into the roles of this kinase in fundamental cellular processes and in the pathophysiology of diseases such as cancer and viral infections. The protocols provided herein offer a starting point for researchers to effectively utilize this tool in their investigations. As with any chemical probe, it is crucial to use appropriate controls and to consider potential off-target effects, especially at higher concentrations. The continued application of this compound and similar probes will undoubtedly further our understanding of PI4KIIIβ biology and may pave the way for the development of novel therapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. GOLPH3: a Golgi phosphatidylinositol(4)phosphate effector that directs vesicle trafficking and drives cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane-trafficking sorting hubs: cooperation between PI4P and small GTPases at the trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI4P-signaling pathway for the synthesis of a nascent membrane structure in selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of Phosphatidylinositol 4-Phosphate (PI4P) and Its Binding Protein GOLPH3 in Hepatitis C Virus Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Golgi Forward Trafficking Requires GOLPH3-Driven, PI4P-Dependent Membrane Curvature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using PI4KIIIβ Inhibitors
Disclaimer: Extensive literature searches did not yield specific in vivo studies utilizing the compound PI4KIIIbeta-IN-9 in animal models. The following application notes, protocols, and data are based on published in vivo research involving other selective inhibitors of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ). This information is intended to serve as a general guide for researchers and drug development professionals interested in the in vivo effects of targeting PI4KIIIβ.
Introduction
Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including membrane trafficking and signal transduction. It has been identified as a key host factor for the replication of a broad range of RNA viruses, such as enteroviruses and rhinoviruses, making it an attractive target for the development of broad-spectrum antiviral therapies.[1][2] Additionally, PI4KIIIβ has been implicated in the progression of certain cancers, such as lung adenocarcinoma, where it is involved in enhancing pro-tumorigenic secretion pathways.[3][4]
Inhibitors of PI4KIIIβ have demonstrated potent antiviral and anti-cancer activity in in vitro models. However, in vivo studies with PI4KIIIβ inhibitors have revealed significant toxicity, including mortality in mouse models, suggesting that sustained systemic inhibition of this kinase may not be well-tolerated.[5] This highlights the critical need for carefully designed in vivo studies to evaluate the therapeutic window and potential adverse effects of any novel PI4KIIIβ inhibitor.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies conducted with various PI4KIIIβ inhibitors in animal models.
| Animal Model | Compound | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| CD-1 and SJL Mice | Aminothiazole series (Compound 2) and T-00127-HEV1 | 50 and 250 mg/kg, once daily | Oral gavage | 7 days | Mortality observed in all dosing groups for both compounds, suggesting target-related toxicity. | [5] |
| SJL Mice | Coxsackievirus B4 (CVB4) pancreatitis model | Not specified | Not specified | Not specified | Used to assess potential in vivo efficacy of aminothiazole series. | [5] |
| Male Mice | PI4KA inhibitor (F1 compound) | 3, 10, 20, and 40 mg/kg/day, twice daily | Oral gavage | 14 days | Sudden lethality at higher doses, moderate to severe gastrointestinal abnormalities at lower doses. | [6] |
Experimental Protocols
This protocol provides a general framework for assessing the toxicity of a PI4KIIIβ inhibitor in a mouse model, based on methodologies described in the literature.[5][6]
a. Animal Model:
-
Species: CD-1 or SJL mice
-
Sex: Female
-
Weight: 16-20 g
-
Housing: Housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
b. Compound Formulation and Administration:
-
Vehicle: A suitable vehicle for oral administration could be 1% N-methyl-2-pyrrolidone, 0.3% Tween 80, and 0.5% methylcellulose in water.
-
Preparation: Prepare dosing suspensions daily.
-
Administration: Administer the compound or vehicle control via oral gavage at a volume of 10 ml/kg.
c. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose of PI4KIIIβ inhibitor
-
Group 3: High dose of PI4KIIIβ inhibitor *The number of animals per group should be statistically justified.
d. Monitoring and Endpoints:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Mortality: Record the time of death for any animals that do not survive the study period.
-
Pharmacokinetics: Collect blood samples at various time points (e.g., 0.5, 1, 4, 8, and 24 hours) after dosing on specified days to determine plasma drug concentrations.
This protocol outlines a general procedure for evaluating the antiviral efficacy of a PI4KIIIβ inhibitor in a mouse model of enterovirus-induced pancreatitis.[7]
a. Animal Model and Virus:
-
Species: SJL mice
-
Virus: Coxsackievirus B4 (CVB4)
b. Infection and Treatment:
-
Infection: Infect mice with a predetermined dose of CVB4 to induce pancreatitis.
-
Treatment: Administer the PI4KIIIβ inhibitor or vehicle control at specified doses and time points relative to infection.
c. Efficacy Endpoints:
-
Serum Markers: At the end of the study, collect blood to quantify serum levels of lipase and amylase as markers of pancreatitis.
-
Viral Titer: Homogenize pancreatic tissue to determine the infectious virus load by titration on susceptible cell lines.
-
Histopathology: Collect pancreatic tissue for histological analysis to assess the extent of inflammation and tissue damage.
Visualizations
Caption: Role of PI4KIIIβ in the enterovirus replication cycle.
Caption: General experimental workflow for an in vivo study.
References
- 1. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1429624-84-9 | EHC62484 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Cellular Delivery of PI4KIIIβ-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods for delivering the potent and selective phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, PI4KIIIβ-IN-9, to cells for both in vitro and in vivo research applications.
Introduction to PI4KIIIβ-IN-9
PI4KIIIβ-IN-9 is a potent inhibitor of PI4KIIIβ with a reported IC50 of 7 nM.[1][2] It also exhibits inhibitory activity against PI3Kδ and PI3Kγ at higher concentrations (IC50s of 152 nM and 1046 nM, respectively).[1][2] This small molecule inhibitor has become a valuable tool for studying the roles of PI4KIIIβ in various cellular processes, including viral replication, cancer cell proliferation, and signaling pathways.[3][4] The primary challenge in utilizing PI4KIIIβ-IN-9, as with many small molecule inhibitors, is its effective and reproducible delivery to the cellular target. This document outlines standard and advanced methods for its delivery.
Mechanism of Action
PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule and a component of cellular membranes, particularly at the Golgi apparatus.[5][6] PI4P is crucial for the recruitment of proteins involved in vesicular trafficking and serves as a precursor for other important phosphoinositides.[5][6] Certain viruses, including human rhinoviruses and hepatitis C virus, hijack the host cell's PI4KIIIβ to create PI4P-enriched replication organelles.[3][7] PI4KIIIβ-IN-9 acts by binding to the active site of PI4KIIIβ, thereby inhibiting its kinase activity and reducing the cellular levels of PI4P.[1][2] This disruption of PI4P synthesis interferes with processes that are dependent on this lipid, such as viral replication and cancer cell signaling.[3][4]
Diagram of the PI4KIIIβ Signaling Pathway and Inhibition by PI4KIIIβ-IN-9
Caption: PI4KIIIβ signaling and its inhibition by PI4KIIIβ-IN-9.
Quantitative Data Summary
The following table summarizes the key quantitative data for PI4KIIIβ-IN-9, essential for planning experiments.
| Parameter | Value | Reference |
| IC50 (PI4KIIIβ) | 7 nM | [1][2] |
| IC50 (PI3Kδ) | 152 nM | [1][2] |
| IC50 (PI3Kγ) | 1046 nM | [1][2] |
| Molecular Weight | 487.59 g/mol | [2] |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.13 mM) | [1] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [2] |
Experimental Protocols: Solvent-Based Delivery
The most common and direct method for delivering PI4KIIIβ-IN-9 to cells is through its dissolution in a suitable solvent, followed by dilution in cell culture media or an appropriate vehicle for in vivo administration.
In Vitro Delivery Protocol
This protocol is suitable for treating cells in culture.
Materials:
-
PI4KIIIβ-IN-9 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Cell culture medium appropriate for your cell line
Protocol:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM):
-
Aseptically weigh the required amount of PI4KIIIβ-IN-9 powder. For a 10 mM stock solution, dissolve 4.88 mg of PI4KIIIβ-IN-9 in 1 mL of sterile DMSO.
-
Add the DMSO to the vial containing the powder.
-
Vortex thoroughly to dissolve the compound. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
-
Treatment of Cells:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration directly in the cell culture medium. It is recommended to perform serial dilutions to achieve low final concentrations accurately.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Remove the existing medium from the cells and replace it with the medium containing PI4KIIIβ-IN-9.
-
Incubate the cells for the desired duration of the experiment.
-
Experimental Workflow for In Vitro Delivery of PI4KIIIβ-IN-9
Caption: Workflow for in vitro delivery of PI4KIIIβ-IN-9.
In Vivo Delivery Formulations
For animal studies, PI4KIIIβ-IN-9 must be formulated in a biocompatible vehicle. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, oral, intravenous). Below are several reported formulations.
Formulation 1: PEG300/Tween-80/Saline
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Solubility: ≥ 2.5 mg/mL (5.13 mM).[1]
-
Protocol:
-
Dissolve PI4KIIIβ-IN-9 in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained.
-
Formulation 2: SBE-β-CD in Saline
-
Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
Solubility: ≥ 2.5 mg/mL (5.13 mM).[1]
-
Protocol:
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve PI4KIIIβ-IN-9 in DMSO.
-
Add the SBE-β-CD solution to the DMSO solution and mix until clear.
-
Formulation 3: Corn Oil
-
Composition: 10% DMSO, 90% Corn Oil.[1]
-
Solubility: ≥ 2.5 mg/mL (5.13 mM).[1]
-
Protocol:
-
Dissolve PI4KIIIβ-IN-9 in DMSO.
-
Add the corn oil and mix thoroughly. Sonication may be required to form a stable suspension or solution.
-
Potential Advanced Delivery Methods (Future Perspectives)
While standard solvent-based delivery is effective for many applications, advanced delivery systems may offer advantages for in vivo use, such as improved bioavailability, targeted delivery, and reduced off-target effects. Research into these methods for PI4KIIIβ-IN-9 is not yet established, but the following approaches, used for other hydrophobic kinase inhibitors, could be explored.
-
Nanoparticle Encapsulation: Encapsulating hydrophobic drugs like PI4KIIIβ-IN-9 in polymeric nanoparticles (e.g., PLGA) can improve their solubility and stability in aqueous environments.[8][9] Nanoparticles can also be functionalized with targeting ligands to direct the inhibitor to specific cell types or tissues.
-
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles are other potential carriers for hydrophobic molecules.[6][10][11] These systems can enhance drug circulation time and facilitate cellular uptake.
-
Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and can be conjugated to small molecules to enhance their intracellular delivery.[1][3][4][12][13] This strategy could potentially improve the cellular uptake of PI4KIIIβ-IN-9, particularly for applications where membrane permeability is a limiting factor.
Researchers interested in these advanced methods should consult the literature for general protocols on formulating hydrophobic kinase inhibitors and adapt them for PI4KIIIβ-IN-9, with subsequent validation of delivery efficiency and biological activity.
Concluding Remarks
The effective delivery of PI4KIIIβ-IN-9 is paramount for obtaining reliable and reproducible results in both cellular and animal models. The protocols outlined in this document provide a solid foundation for the use of this potent inhibitor. For in vitro studies, dissolution in DMSO followed by dilution in culture medium is the standard and recommended approach. For in vivo research, several formulation options are available to achieve adequate solubility and bioavailability. While advanced delivery strategies hold promise for future applications, they require further research and development specific to PI4KIIIβ-IN-9. Researchers should always perform appropriate vehicle controls and dose-response experiments to validate their delivery method and determine the optimal concentration for their specific experimental system.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. glpbio.com [glpbio.com]
- 3. WO2014053879A1 - Cell penetrating peptides for intracellular delivery of molecules - Google Patents [patents.google.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nanoparticle encapsulation and controlled release of a hydrophobic kinase inhibitor: Three stage mathematical modeling and parametric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host cell lipid kinase that has been identified as a key factor in the replication of a broad range of RNA viruses, including coronaviruses such as SARS-CoV and SARS-CoV-2.[1][2][3] This kinase catalyzes the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus and other cellular membranes. Many viruses, including coronaviruses, hijack the host cell's PI4P-enriched microenvironment to facilitate various stages of their lifecycle, including cell entry, replication organelle formation, and viral particle trafficking.[1][4]
PI4KIIIbeta-IN-9 is a potent and selective small molecule inhibitor of PI4KIIIβ, with a reported IC50 of 7 nM for the purified enzyme.[5] Its high potency and selectivity make it a valuable chemical probe for elucidating the role of PI4KIIIβ in the coronavirus lifecycle and for exploring the therapeutic potential of targeting this host factor as a broad-spectrum antiviral strategy. These application notes provide an overview of the use of this compound in coronavirus research, including its mechanism of action, quantitative data for related inhibitors, and detailed experimental protocols.
Mechanism of Action
Coronaviruses rely on host cellular machinery for their propagation. The PKD/PI4KIIIβ signaling pathway plays a significant role in this process.[4][6] Protein kinase D (PKD) activates PI4KIIIβ, which in turn leads to an accumulation of PI4P at the trans-Golgi network (TGN).[4][6] This localized enrichment of PI4P is essential for the fission of transport vesicles from the TGN, a process that coronaviruses appear to exploit for the transport of newly assembled viral particles.[4][6]
Furthermore, for some coronaviruses like SARS-CoV, PI4KIIIβ activity and the resulting PI4P-rich microenvironment are crucial for the early stages of infection, specifically at or before the fusion of the viral and cellular membranes during entry.[1][7]
This compound, by inhibiting the kinase activity of PI4KIIIβ, depletes the localized pools of PI4P that are essential for the coronavirus. This disruption of the PI4P landscape interferes with both viral entry and the trafficking of viral components, ultimately leading to a potent antiviral effect.
Quantitative Data
While specific antiviral data for this compound against a wide range of coronaviruses is not extensively published, the following tables summarize the in-vitro kinase inhibitory activity of this compound and the antiviral activity of other well-characterized PI4KIIIβ inhibitors against various coronaviruses. This data provides a strong rationale for the use of this compound in coronavirus research.
Table 1: In-vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| PI4KIIIβ | 7 | [5] |
| PI3Kδ | 152 | [5] |
| PI3Kγ | 1046 | [5] |
Table 2: Antiviral Activity of Representative PI4KIIIβ Inhibitors Against Coronaviruses
| Inhibitor | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Bithiazole Cpd. 1 | SARS-CoV-2 | Calu-3 | DYRA | sub-micromolar | [8] |
| Bithiazole Cpd. 2 | SARS-CoV-2 | Calu-3 | DYRA | micromolar | [8] |
| Bithiazole Cpd. 4d | SARS-CoV-2 | Calu-3 | DYRA | micromolar | [8] |
| Bithiazole Cpd. 4d | SARS-CoV-2 | Calu-3 | ENTRY-DYRA | micromolar | [8] |
| BQR695 | HCoV-229E | MRC-5 | Viral Titer | ~0.1 - 1 | [1] |
| BQR695 | HCoV-OC43 | Vero-E6 | Viral Titer | ~0.1 - 1 | [1] |
| BQR695 | HCoV-NL63 | Caco-2 | Viral Titer | ~0.1 - 1 | [1] |
| Wortmannin | SARS-CoV (pseudovirus) | VeroE6 | Entry Assay | 0.08 | [9] |
DYRA: Direct Yield Reduction Assay; ENTRY-DYRA: Entry-Direct Yield Reduction Assay
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of PI4KIIIβ in coronavirus infection and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the antiviral effect of this compound on coronaviruses.
Experimental Protocols
Protocol 1: Coronavirus Inhibition Assay (Plaque Reduction Assay)
This protocol is designed to determine the effective concentration of this compound required to inhibit coronavirus replication, measured by a reduction in viral plaques.
Materials:
-
Vero E6 cells (or other susceptible cell line, e.g., Calu-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Coronavirus stock of known titer (e.g., SARS-CoV-2)
-
This compound (dissolved in DMSO)
-
Serum-free medium
-
Overlay medium (e.g., 1.2% Avicel in DMEM)
-
Crystal violet solution (0.1% in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 6 x 10^5 cells/well for a 6-well plate). Incubate overnight at 37°C with 5% CO2.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Pre-treatment: Aspirate the culture medium from the cells and wash once with PBS. Add the prepared dilutions of this compound or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.
-
Infection: Prepare a dilution of the coronavirus stock in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well. After the pre-treatment incubation, aspirate the inhibitor-containing medium and infect the cells with the virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.[10]
-
Overlay: After the 1-hour infection, aspirate the viral inoculum and gently wash the cells with PBS. Add the overlay medium containing the corresponding concentrations of this compound or vehicle control to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of inhibition is calculated relative to the vehicle control. The EC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Immunofluorescence Staining for PI4P Levels
This protocol allows for the visualization and semi-quantification of cellular PI4P levels following treatment with this compound. A reduction in PI4P staining is indicative of PI4KIIIβ inhibition.
Materials:
-
Cells seeded on glass coverslips
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.01% Digitonin in buffer A (20 mM PIPES, pH 6.8, 137 mM NaCl, 2.7 mM KCl)
-
Blocking buffer (5% goat serum in PBS with 50 mM NH4Cl)
-
Primary antibody: anti-PI4P antibody (e.g., mouse monoclonal) diluted 1:100 in blocking buffer.
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted 1:500 in blocking buffer.
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Fixation: Aspirate the medium and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11]
-
Quenching: Rinse the cells with PBS containing 50 mM NH4Cl.[11]
-
Permeabilization: Permeabilize the cells with 0.01% digitonin in buffer A for 5 minutes.[11]
-
Blocking: Wash the cells with buffer A and then incubate with blocking buffer for 45 minutes at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with the anti-PI4P primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with buffer A.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with buffer A. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells one final time with PBS and then mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. A reduction in the fluorescent signal corresponding to PI4P in the this compound treated cells compared to the control indicates target engagement.
Conclusion
This compound is a powerful research tool for investigating the role of PI4KIIIβ in the lifecycle of coronaviruses, including SARS-CoV-2. Its high potency and selectivity allow for the specific interrogation of this host-cell pathway. The provided protocols offer a starting point for researchers to explore the antiviral potential of this compound and to further dissect the molecular mechanisms by which coronaviruses exploit the host cell's lipid metabolism. The data from related PI4KIIIβ inhibitors strongly suggests that this compound will be an effective inhibitor of coronavirus replication, making it a valuable compound for both basic research and early-stage drug discovery efforts.
References
- 1. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propagation and Quantification of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-Kinase IIIβ Is Required for Severe Acute Respiratory Syndrome Coronavirus Spike-mediated Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to dissolve PI4KIIIbeta-IN-9 for experimental use.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and using PI4KIIIbeta-IN-9 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the recommended storage condition for the this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.[2]
Q3: How do I prepare a working solution for my in vitro cell-based assay?
A3: To prepare a working solution, the DMSO stock solution should be diluted with your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the primary recommended solvent, for specific in vivo experiments, formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil have been described.[3] However, for most in vitro applications, DMSO is the solvent of choice.
Troubleshooting Guide
Problem: The compound is not fully dissolving in DMSO.
-
Solution 1: Gentle Warming. Gently warm the solution at 37°C for a short period.[2]
-
Solution 2: Sonication. Use a sonication bath to aid in the dissolution of the compound.[2][3]
-
Solution 3: Check Concentration. Ensure that you are not exceeding the solubility limit of the compound in DMSO. If a higher concentration is needed, a different solvent system might be required, though this is less common for in vitro studies.
Problem: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Solution 1: Increase Final Volume. Dilute the stock solution into a larger volume of the aqueous solution to lower the final concentration of the compound and DMSO.
-
Solution 2: Vortexing during dilution. Add the DMSO stock solution dropwise to the aqueous solution while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Solution 3: Use a carrier protein. In some instances, the addition of a carrier protein like bovine serum albumin (BSA) to the aqueous solution can help to keep the compound in solution.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 487.59 g/mol | [4] |
| IC50 (PI4KIIIβ) | 7 nM | [2][3][5] |
| IC50 (PI3Kδ) | 152 nM | [2][3][5] |
| IC50 (PI3Kγ) | 1046 nM | [2][3][5] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2][3] |
| Stock Solution Storage (-80°C) | Up to 6 months | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 487.59 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.876 mg of this compound.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix the solution thoroughly by gentle pipetting or vortexing.
-
Ensure the final DMSO concentration is below 0.1%. If a higher concentration of this compound is required, consider preparing an intermediate dilution to keep the final DMSO concentration within the acceptable range.
-
Apply the working solution to your cells as per your experimental design.
Visualizations
PI4KIIIβ Signaling and Cellular Function
Caption: PI4KIIIβ signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Assay
Caption: Workflow for preparing this compound for in vitro experiments.
References
Technical Support Center: Addressing Off-Target Effects of PI4KIIIbeta-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI4KIIIβ inhibitor, PI4KIIIbeta-IN-9. The focus is on identifying and mitigating potential off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target activities?
A1: this compound is a potent small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 7 nM.[1][2] While it is a valuable tool for studying the roles of PI4KIIIβ, it is crucial to be aware of its known off-target effects. At higher concentrations, this compound can inhibit other kinases, most notably PI3Kδ (IC50 = 152 nM) and PI3Kγ (IC50 = 1046 nM).[1][2] It also shows weak inhibition of PI3KC2γ (IC50 ~1 μM), PI3Kα (~2 μM), and PI4KIIIα (~2.6 μM).[1]
Q2: My experimental phenotype is unexpected. Could it be due to off-target effects of this compound?
A2: An unexpected phenotype could indeed be a result of off-target effects, especially if you are using a high concentration of this compound. Given its inhibitory activity against PI3K isoforms, phenotypes related to immune cell function, inflammation, or cell growth and survival could be influenced by off-target inhibition. It is essential to perform control experiments to validate that the observed phenotype is a direct result of PI4KIIIβ inhibition.
Q3: What are the essential control experiments to confirm that my observed phenotype is due to PI4KIIIβ inhibition?
A3: To attribute a phenotype specifically to PI4KIIIβ inhibition, a combination of the following control experiments is highly recommended:
-
Use of Structurally Distinct Inhibitors: Employ at least one other potent and selective PI4KIIIβ inhibitor with a different chemical scaffold.
-
Washout Experiment: If the inhibitor is reversible, washing it out should lead to a reversal of the phenotype.
-
Genetic Rescue Experiment: In a system where PI4KIIIβ has been knocked down or knocked out, the phenotype should be apparent. Re-expression of a wild-type, but not a kinase-dead, version of PI4KIIIβ should rescue the phenotype.
Troubleshooting Guides
Issue 1: Ambiguous Results or Suspected Off-Target Effects
This guide provides a logical workflow to dissect on-target versus off-target effects of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Structurally Distinct Inhibitors
| Kinase Target | This compound (nM) | PIK-93 (nM) | UCB9608 (nM) |
| PI4KIIIβ | 7 [1][2] | 19 [3][4][5] | 11 [6][7] |
| PI3Kδ | 152[1][2] | 120[4][5] | >1000 |
| PI3Kγ | 1046[1][2] | 16[4][5] | >1000 |
| PI3Kα | ~2000[1] | 39[4][5] | >1000 |
| PI4KIIIα | ~2600[1] | 1100[4] | >1000 |
| PI3KC2γ | ~1000[1] | Not Reported | Selective over PI3KC2γ[6][8] |
Experimental Protocols
Protocol 1: Use of Structurally Distinct Inhibitors
Objective: To confirm that the observed phenotype is not due to a unique off-target effect of this compound's chemical scaffold.
Principle: If the same phenotype is observed with two or more structurally unrelated inhibitors that share the same primary target, it is more likely that the phenotype is due to the inhibition of that target.
Methodology:
-
Inhibitor Selection: Choose a PI4KIIIβ inhibitor with a different chemical structure from this compound. Good candidates include PIK-93 and UCB9608.[3][4][5][6][7] Note the different off-target profiles of these inhibitors (see Table 1).
-
Dose-Response: Perform a dose-response experiment for each inhibitor, including this compound, in your experimental system. The concentrations should bracket the IC50 for PI4KIIIβ.
-
Phenotypic Analysis: Assess the phenotype of interest at various concentrations of each inhibitor.
-
Data Interpretation: If the phenotype is consistently observed with all PI4KIIIβ inhibitors and correlates with their respective IC50 values for PI4KIIIβ, it strongly suggests an on-target effect.
Protocol 2: Washout Experiment
Objective: To determine if the inhibitory effect of this compound is reversible.
Principle: For a reversible inhibitor, removal of the compound from the experimental system should lead to the restoration of the target's function and a reversal of the observed phenotype.
Methodology:
-
Inhibitor Treatment: Treat cells with this compound at a concentration that elicits the phenotype of interest for a defined period.
-
Washout:
-
Aspirate the media containing the inhibitor.
-
Wash the cells three times with a large volume of pre-warmed, inhibitor-free culture medium.
-
After the final wash, add fresh, inhibitor-free medium.
-
-
Time Course Analysis: At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), assess the phenotype.
-
Controls:
-
No Washout Control: Cells continuously exposed to the inhibitor.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and subjected to the same washing procedure.
-
-
Data Interpretation: If the phenotype reverts to the control state over time after washout, it suggests a reversible, on-target effect.
Protocol 3: Genetic Rescue Experiment
Objective: To definitively link the observed phenotype to the loss of PI4KIIIβ's kinase activity.
Principle: If a phenotype is caused by the inhibition of PI4KIIIβ, then reducing the endogenous levels of PI4KIIIβ (e.g., via siRNA or CRISPR/Cas9) should mimic the phenotype. Subsequent expression of an siRNA/CRISPR-resistant wild-type PI4KIIIβ should rescue the phenotype, while a kinase-dead mutant should not.
Methodology:
-
Gene Silencing: Knock down endogenous PI4KIIIβ using a validated siRNA or generate a PI4KIIIβ knockout cell line using CRISPR/Cas9.
-
Phenotypic Confirmation: Confirm that the knockdown/knockout cells exhibit the same phenotype as observed with this compound treatment.
-
Rescue Constructs: Generate expression vectors for:
-
siRNA/CRISPR-resistant wild-type (WT) PI4KIIIβ.
-
siRNA/CRISPR-resistant kinase-dead (KD) PI4KIIIβ (e.g., by introducing a mutation in the ATP-binding site).
-
-
Transfection: Transfect the knockdown/knockout cells with the WT or KD rescue constructs, or an empty vector control.
-
Phenotypic Analysis: Assess the phenotype in the transfected cells.
-
Data Interpretation: Rescue of the phenotype by the WT construct but not the KD construct or empty vector provides strong evidence that the phenotype is dependent on the kinase activity of PI4KIIIβ.
Signaling Pathway and Experimental Logic Diagrams
This technical support guide provides a framework for addressing potential off-target effects of this compound. By employing these rigorous control experiments, researchers can increase confidence in attributing observed phenotypes to the specific inhibition of PI4KIIIβ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
Optimizing incubation times for PI4KIIIbeta-IN-9 treatment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PI4KIIIbeta-IN-9. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a focus on optimizing incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 7 nM.[1][2][3][4] It functions by binding to the active site of PI4KIIIβ, thereby blocking its kinase activity.[1][4] This inhibition prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a crucial step in various cellular processes, including membrane trafficking and signaling.
Q2: What are the known off-target effects of this compound?
While this compound is highly potent for PI4KIIIβ, it can inhibit other kinases at higher concentrations. Notably, it inhibits PI3Kδ and PI3Kγ with IC50 values of 152 nM and 1046 nM, respectively.[1][3][4] Weak inhibition has also been observed for PI3KC2γ (~1 µM), PI3Kα (~2 µM), and PI4KIIIα (~2.6 µM).[1][4] Researchers should consider these off-target effects when designing experiments and interpreting results, especially at concentrations significantly above the IC50 for PI4KIIIβ.
Q3: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
A common starting point for this compound concentration is in the low nanomolar to low micromolar range, depending on the cell type and the desired effect. For incubation time, published studies have utilized a wide range, from as short as 1 hour to as long as 3 days.[1][5][6] A time-course experiment is highly recommended to determine the optimal incubation time for a specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a stock solution.[1] The stock solution should be stored at -20°C or -80°C to maintain stability.[1][2][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide: Optimizing Incubation Times
Optimizing the incubation time for this compound treatment is critical for obtaining reliable and reproducible results. The ideal duration depends on the specific research question, cell type, and the biological process being investigated.
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too short. | The inhibitory effect of this compound on downstream signaling or cellular processes may require a longer duration to become apparent. Solution: Perform a time-course experiment, treating cells for various durations (e.g., 1, 4, 8, 16, 24, 48, and 72 hours) to identify the optimal time point for observing the desired effect. |
| Inhibitor concentration is too low. | The concentration of this compound may be insufficient to effectively inhibit PI4KIIIβ in the specific cell line being used. Solution: Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Poor inhibitor stability. | This compound may degrade in the cell culture medium over long incubation periods. Solution: For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. Information on the stability of specific bithiazole inhibitors of PI4KIIIβ in medium/serum suggests some can have time-dependent decomposition.[7] |
| Cell line is resistant to PI4KIIIβ inhibition. | The cellular process being studied may not be dependent on PI4KIIIβ activity in the chosen cell line. Solution: Confirm PI4KIIIβ expression in your cell line. Consider using a positive control cell line known to be sensitive to PI4KIIIβ inhibition. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too long. | Prolonged exposure to the inhibitor, even at effective concentrations, can lead to cytotoxicity. Solution: Reduce the incubation time. A time-course experiment will help identify a window where the specific inhibitory effect is observed without significant cell death. |
| Inhibitor concentration is too high. | High concentrations of this compound can lead to off-target effects and general toxicity. Solution: Lower the inhibitor concentration. Refer to the dose-response curve to find a concentration that is effective but not overly toxic. The CC50 value in Huh7.5 cells after 3 days is reported to be 14 µM.[1] |
| Solvent (e.g., DMSO) toxicity. | High concentrations of the solvent used to dissolve the inhibitor can be toxic to cells. Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle-only control in your experiments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| PI4KIIIβ | 7 | [1][2][3][4] |
| PI3Kδ | 152 | [1][3][4] |
| PI3Kγ | 1046 | [1][3][4] |
| PI3KC2γ | ~1000 | [1][4] |
| PI3Kα | ~2000 | [1][4] |
| PI4KIIIα | ~2600 | [1][4] |
Table 2: Cellular Activity of this compound in Huh-7.5 Cells
| Assay | Endpoint | Incubation Time | Value (nM) | Reference(s) |
| Antiviral Activity (HCV) | IC50 | 3 days | 630 | [1] |
| Cytotoxicity | CC50 | 3 days | 14000 | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the prepared medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours). It is recommended to test multiple time points.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTS or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value (the concentration that causes 50% reduction in cell viability).
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the optimized incubation time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: PI4KIIIβ Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Optimizing this compound Treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. journals.asm.org [journals.asm.org]
- 6. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
Controls for experiments involving PI4KIIIbeta-IN-9.
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the potent and selective PI4KIIIβ inhibitor, PI4KIIIbeta-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 7 nM.[1][2][3][4] PI4KIIIβ is a lipid kinase responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[5][6][7] This process is crucial for maintaining the structural integrity and function of the Golgi apparatus.[5] Many RNA viruses, including picornaviruses and coronaviruses, hijack the host cell's PI4KIIIβ to create PI4P-rich membrane environments that are essential for their replication.[5][8][9][10] By inhibiting PI4KIIIβ, this compound disrupts the formation of these viral replication organelles, thereby blocking viral propagation.
Q2: What are the known off-target effects of this compound?
A2: While potent for PI4KIIIβ, this compound can exhibit inhibitory activity against other kinases, particularly at higher concentrations. It is important to consider these potential off-target effects when interpreting experimental data. Known off-targets include PI3Kδ and PI3Kγ.[1][4] Weak inhibition has also been observed against PI3KC2γ, PI3Kα, and PI4KIIIα.[1][2][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: In what types of experiments is this compound typically used?
A4: this compound is predominantly used in virology research as a broad-spectrum antiviral agent. It has demonstrated efficacy against various RNA viruses such as human rhinoviruses (HRV), coronaviruses (HCoV), and Zika virus (ZIKV).[8][9][11] It is also a valuable tool for studying the cellular roles of PI4KIIIβ in processes like Golgi trafficking and signaling.[12]
Q5: What are appropriate positive and negative controls for an experiment using this compound?
A5: Proper controls are critical for validating your results.
-
Negative Controls :
-
Vehicle Control : Use the solvent (e.g., DMSO) at the same final concentration as the inhibitor to control for solvent effects.[9][11]
-
Genetic Knockdown/Knockout : Use siRNA or CRISPR to deplete PI4KIIIβ. This confirms that the observed phenotype is due to the inhibition of the target and not an off-target effect.[5][9]
-
Inactive Compound : If available, use a structurally similar but inactive analog of the inhibitor.
-
-
Positive Controls :
-
Alternative Inhibitor : Use another well-characterized PI4KIIIβ inhibitor (e.g., Wortmannin in kinase assays, though it is not specific) to ensure the experimental system is responsive to inhibition.[13]
-
Known Antiviral : In viral replication assays, include a known antiviral drug for the specific virus being studied (e.g., Remdesivir for coronaviruses) as a positive control for inhibition.[11]
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| No or Weak Inhibitory Effect | Compound Solubility/Stability: The inhibitor may have precipitated out of solution or degraded. | Prepare fresh dilutions from a properly stored stock solution. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1] |
| Cell Type/Virus Resistance: The specific cell line or viral strain may be less dependent on PI4KIIIβ, or viral resistance may have developed (e.g., via mutations in the viral 3A protein).[9][13] | Confirm PI4KIIIβ expression and dependency in your cell line. Sequence the virus to check for resistance mutations. Test a broader range of inhibitor concentrations. | |
| Incorrect Assay Conditions: The inhibitor concentration may be too low, or the incubation time may be too short. | Perform a dose-response experiment to determine the optimal IC50/EC50. Also, conduct a time-course experiment to find the optimal treatment duration. | |
| High Cellular Toxicity | Concentration Too High: The concentration of this compound may be excessive, leading to off-target effects or general cytotoxicity. | Determine the 50% cytotoxic concentration (CC50) for your specific cell line and ensure your experimental concentrations are well below this value.[9] |
| Target-Related Toxicity: Long-term or potent inhibition of PI4KIIIβ can be deleterious to cells.[9] | Reduce incubation time if possible. Assess key cellular health markers (e.g., apoptosis, proliferation) in parallel with your primary endpoint. | |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). | |
| Inconsistent or Variable Results | Experimental Technique: Inconsistent cell seeding, reagent addition, or assay timing. | Standardize all experimental procedures. Use automated liquid handlers for high-throughput assays if available. Ensure homogenous cell monolayers. |
| Compound Adsorption: The compound may adsorb to plasticware, reducing its effective concentration. | Use low-adhesion plasticware. Pre-incubating plates with a blocking agent like BSA may help in some cases. | |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | Prepare single-use aliquots of the stock solution upon initial preparation.[4] |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| PI4KIIIβ | 7 | [1][2][4] |
| PI3Kδ | 152 | [1][4] |
| PI3Kγ | 1046 | [1][4] |
| PI3KC2γ | ~1000 | [1][2] |
| PI3Kα | ~2000 | [1][2] |
| PI4KIIIα | ~2600 | [1][2] |
| Data represents the concentration of inhibitor required to reduce kinase activity by 50%. |
Experimental Protocols & Workflows
Protocol 1: In Vitro PI4KIIIβ Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from a general kinase assay procedure and is suitable for measuring the direct inhibitory effect of this compound on purified PI4KIIIβ enzyme.[14]
Materials:
-
Recombinant active PI4KIIIβ enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid substrate
-
PI4KIIIβ Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)[14]
-
ATP
-
This compound (and other control compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation : Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the Kinase Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay is constant and non-inhibitory (e.g., <1%).
-
Reaction Setup :
-
Add 2.5 µL of the compound dilution to the wells of a 96-well plate.
-
Add 5 µL of a solution containing the PI:PS substrate and PI4KIIIβ enzyme in Kinase Assay Buffer.
-
Include "no enzyme" and "vehicle control" (DMSO) wells.
-
-
Initiate Reaction : Start the kinase reaction by adding 2.5 µL of ATP solution (prepared in Kinase Assay Buffer). The final reaction volume is 10 µL.
-
Incubation : Shake the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.
-
Terminate Reaction & Deplete ATP : Add 10 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate for 40 minutes at room temperature.
-
Detect ADP : Add 20 µL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read Luminescence : Measure the luminescence using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Viral Replication Assay (CPE-Based)
This protocol measures the ability of this compound to protect cells from the cytopathic effect (CPE) caused by viral infection.[9]
Materials:
-
Susceptible host cell line (e.g., HeLa cells for Human Rhinovirus)
-
Virus stock with a known titer
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding : Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation : Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment :
-
Remove the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
Add the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-4 days.
-
Include "uninfected cells" (negative control) and "virus + vehicle" (positive control for CPE) wells.
-
-
Incubation : Incubate the plates at the optimal temperature for viral replication (e.g., 34°C for HRV) for 72-96 hours, or until CPE is complete in the positive control wells.[9]
-
Assess Cell Viability : Remove the medium and measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis : The signal (e.g., luminescence or fluorescence) is proportional to the number of viable cells. Calculate the percent protection for each compound concentration relative to the control wells. Determine the 50% effective concentration (EC50) from the resulting dose-response curve.[9] A parallel assay without virus should be run to determine the 50% cytotoxic concentration (CC50).[9]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. glpbio.com [glpbio.com]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uochb.cz [uochb.cz]
- 8. journals.asm.org [journals.asm.org]
- 9. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection | MDPI [mdpi.com]
- 11. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Interpreting unexpected results in PI4KIIIbeta-IN-9 assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PI4KIIIbeta-IN-9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 7 nM.[1][2][3] However, it is important to be aware of its potential off-target effects, especially at higher concentrations. The inhibitor also shows activity against other kinases, which could contribute to unexpected experimental outcomes.
| Target | IC50 |
| PI4KIIIβ | 7 nM |
| PI3Kδ | 152 nM |
| PI3Kγ | 1046 nM (1.046 µM) |
| PI3KC2γ | ~1 µM |
| PI3Kα | ~2 µM |
| PI4KIIIα | ~2.6 µM |
| This table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and known off-targets. Data compiled from multiple sources.[1] |
Q2: What are the common applications of this compound?
This compound is widely used in various research areas due to the crucial role of PI4KIIIβ in cellular processes and disease. Its primary applications include:
-
Antiviral Research: PI4KIIIβ is a host factor essential for the replication of several RNA viruses, including enteroviruses and rhinoviruses.[4] this compound is used to study the role of this kinase in the viral life cycle and as a potential broad-spectrum antiviral agent.
-
Cancer Biology: Dysregulation of PI4KIIIβ has been implicated in certain cancers. For instance, it has been identified as a therapeutic target in chromosome 1q-amplified lung adenocarcinoma.[5] Researchers use this compound to investigate the role of this kinase in tumor growth, proliferation, and metastasis.[5]
-
Cell Biology: As a key enzyme in the synthesis of phosphatidylinositol 4-phosphate (PI4P), PI4KIIIβ is critical for Golgi apparatus structure and function, as well as vesicular trafficking.[4] this compound is a valuable tool to dissect these fundamental cellular processes.
Q3: How should I prepare and store this compound?
For optimal performance and stability, follow these guidelines for preparation and storage:
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a stock solution. Ensure the powder is fully dissolved.
-
Storage: Store the lyophilized powder at -20°C for long-term stability. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Unexpected Results
Unexpected results in experiments involving this compound can arise from various factors, ranging from assay conditions to off-target effects. This guide provides a structured approach to troubleshooting common issues.
Issue 1: No or lower-than-expected inhibition of PI4KIIIβ activity.
If you observe minimal or no effect of this compound in your assay, consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions from the stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific assay. |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a newly prepared stock solution. |
| Assay Conditions | Optimize assay parameters such as ATP concentration. In ATP-competitive assays, high concentrations of ATP can compete with the inhibitor, leading to a higher apparent IC50.[6] Consider determining the Km of ATP for your enzyme and using a concentration close to the Km value.[7] |
| Inactive Enzyme | Confirm the activity of your recombinant PI4KIIIβ enzyme using a known potent inhibitor as a positive control. |
Issue 2: Discrepancy between biochemical and cell-based assay results.
It is not uncommon to observe a potent effect in a biochemical assay with purified enzyme but a weaker or no effect in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | Although this compound is generally cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or inhibitor concentration. |
| Inhibitor Efflux | Cells may actively transport the inhibitor out via efflux pumps. This can be tested using efflux pump inhibitors, though this can introduce other confounding variables. |
| Cellular ATP Concentration | The intracellular concentration of ATP is typically in the millimolar range, which is much higher than the ATP concentrations used in most biochemical assays. This high level of ATP can outcompete the inhibitor in the cellular environment.[6] |
| Presence of Other Kinases | In a cellular context, other kinases might compensate for the inhibition of PI4KIIIβ, masking the expected phenotype. |
Issue 3: Observed phenotype does not align with known PI4KIIIβ function.
If the cellular phenotype you observe is not consistent with the known roles of PI4KIIIβ, off-target effects are a likely cause.
| Potential Cause | Troubleshooting Steps |
| Off-Target Inhibition | As shown in the FAQ section, this compound can inhibit other kinases, particularly at higher concentrations. Review the known off-targets and consider if their inhibition could explain the observed phenotype. |
| Use a Structurally Unrelated Inhibitor | To confirm that the observed phenotype is due to the inhibition of PI4KIIIβ, use a different, structurally unrelated PI4KIIIβ inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. |
| Genetic Approaches | Use genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout PI4KIIIβ.[5] Compare the phenotype from genetic perturbation with that of chemical inhibition. This is a robust way to validate on-target effects. |
| Dose-Response Analysis | A careful dose-response analysis can be informative. On-target effects are typically observed at concentrations close to the IC50 for the primary target, while off-target effects may only appear at higher concentrations. |
Experimental Protocols
In Vitro PI4KIIIβ Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[8][9][10]
Materials:
-
Recombinant PI4KIIIβ enzyme
-
This compound
-
Substrate: Phosphatidylinositol (PI)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the PI4KIIIβ enzyme to each well (except for the no-enzyme control).
-
Add the this compound dilutions or vehicle (DMSO) to the wells and incubate for 10-15 minutes at room temperature.
-
Prepare the substrate mixture by adding PI and ATP to the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based PI4P Measurement (BRET Assay)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure changes in cellular PI4P levels in response to this compound treatment.[11][12][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
PI4P biosensor constructs (e.g., a PI4P-binding domain fused to a luciferase and a fluorescent protein)
-
Transfection reagent
-
This compound
-
Luciferase substrate (e.g., coelenterazine)
-
Cell culture medium and supplements
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a white, opaque 96-well plate.
-
Transfect the cells with the PI4P BRET biosensor constructs according to the manufacturer's protocol.
-
Allow 24-48 hours for sensor expression.
-
Replace the culture medium with a suitable assay buffer (e.g., Krebs-Ringer buffer).
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells and incubate for the desired time.
-
Add the luciferase substrate to each well.
-
Immediately measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (fluorescent protein) emissions.
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates a reduction in cellular PI4P levels.
-
Determine the dose-dependent effect of this compound on PI4P levels.
Visualizations
Signaling Pathway
Caption: PI4KIIIβ signaling pathway and its inhibition.
Experimental Workflow
Caption: General experimental workflow for inhibitor testing.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uochb.cz [uochb.cz]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Development of Viral Resistance to PI4KIIIbeta-IN-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of viral resistance to the Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, PI4KIIIbeta-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of viral resistance to this compound and other PI4KIIIβ inhibitors?
A1: The primary mechanism of viral resistance to PI4KIIIβ inhibitors is the emergence of mutations in the viral non-structural protein 3A.[1][2][3][4][5][6][7] These mutations allow the virus to replicate efficiently even when PI4KIIIβ, a crucial host factor for creating phosphatidylinositol 4-phosphate (PI4P)-enriched replication organelles, is inhibited.[3][8] Essentially, the mutant viruses can bypass the requirement for high levels of PI4P for their genome replication.[3]
Q2: Which viruses are known to develop resistance to PI4KIIIβ inhibitors through 3A mutations?
A2: Resistance mediated by 3A mutations has been observed in several members of the Picornaviridae family, including:
Q3: What are the specific mutations in the 3A protein that confer resistance?
A3: Specific amino acid substitutions in the 3A protein have been identified that confer resistance to PI4KIIIβ inhibitors. These are summarized in the table below.
Data Presentation: Resistance Mutations
| Virus | Amino Acid Substitution | Nucleotide Change | Reference(s) |
| Poliovirus (PV) | Ala70Thr | G5318A | [1][9] |
| Thr14Met | C5151U | [1] | |
| His86Tyr | C5366U | [1] | |
| Coxsackievirus B3 (CVB3) | Val45Ala | [3][12] | |
| His57Tyr | [3][4][5][12] | ||
| Ile54Phe | [4][12] | ||
| Human Rhinovirus (HRV) | Ile42Val | [2][6] | |
| Enterovirus 71 (EV-A71) | Val51Leu | [10][11] | |
| Val75Ala | [10][11] |
Q4: How can I confirm that the observed resistance is due to a bypass of the PI4KIIIβ pathway?
A4: You can perform several experiments to confirm this mechanism:
-
siRNA Knockdown: Deplete PI4KIIIβ using siRNA in host cells. If the mutant virus still replicates efficiently in the absence of PI4KIIIβ while the wild-type virus replication is significantly reduced, it confirms the bypass mechanism.[3]
-
PI4P Quantification: Measure the levels of PI4P in infected cells treated with the inhibitor. In cells infected with the wild-type virus, the inhibitor will reduce PI4P levels. In cells infected with the resistant mutant, the virus will replicate without restoring high levels of PI4P at the replication sites.[3][8]
Troubleshooting Guides
Issue 1: No resistant mutants are emerging after prolonged passaging in the presence of this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The concentration of this compound may be too high, leading to complete inhibition of viral replication and preventing the emergence of any resistant variants.
-
Solution: Start the selection process with a concentration of this compound that is slightly above the EC50 (e.g., 2-5x EC50) to allow for some level of viral replication and the accumulation of mutations. Gradually increase the concentration in subsequent passages as resistance develops.
-
-
Possible Cause 2: Low Viral Titer. The initial viral titer may be too low, reducing the probability of pre-existing or newly generated resistant mutants in the population.
-
Solution: Start with a high-titer virus stock to increase the genetic diversity of the initial population.
-
-
Possible Cause 3: Fitness Cost of Resistance Mutations. The resistance mutations may confer a significant fitness cost in the absence of the inhibitor, preventing them from becoming dominant.
-
Solution: Be patient and continue passaging for an extended period. Some studies have reported that the emergence of resistance to PI4KIIIβ inhibitors can be a lengthy process.[7]
-
Issue 2: The selected resistant virus shows only a low level of resistance to this compound.
-
Possible Cause 1: Incomplete Selection. The selection pressure may not have been high enough or applied for a sufficient duration to select for high-level resistance.
-
Solution: Continue passaging the virus in the presence of gradually increasing concentrations of this compound.
-
-
Possible Cause 2: Multiple Mutations Required. High-level resistance may require the accumulation of multiple mutations.
-
Solution: Sequence the entire genome of the resistant virus to identify any additional mutations outside of the 3A protein that may contribute to the resistance phenotype. For example, a mutation in the 2C protein of Coxsackievirus B3 has been shown to enhance the resistance conferred by a 3A mutation.[4]
-
Issue 3: High cytotoxicity is observed at the effective concentration of this compound.
-
Possible Cause 1: Off-Target Effects. The observed cytotoxicity may be due to off-target effects of the inhibitor on other host kinases.
-
Solution: Perform a comprehensive kinase profiling of this compound to identify any off-target activities. Compare the cytotoxic effects in different cell lines.
-
-
Possible Cause 2: On-Target Toxicity. Inhibition of PI4KIIIβ itself can be toxic to some cells.
-
Solution: Determine the therapeutic window of the compound by calculating the selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile. If on-target toxicity is a concern, consider exploring derivatives of the compound with potentially lower toxicity.
-
Experimental Protocols
Protocol 1: Generation of this compound Resistant Virus Mutants
This protocol is adapted from methods used to generate resistance against other enterovirus inhibitors.[10]
-
Initial Infection: Infect a confluent monolayer of a suitable host cell line (e.g., HeLa, Vero) with the wild-type virus at a multiplicity of infection (MOI) of 0.1.
-
Initiation of Selection: After viral adsorption, add fresh medium containing this compound at a concentration equal to its EC50.
-
Monitoring and Passaging: Monitor the cells for the development of cytopathic effect (CPE). When 75-90% CPE is observed, harvest the virus by freeze-thawing the cells and supernatant.
-
Serial Passaging with Increasing Inhibitor Concentration: Use the harvested virus to infect fresh cell monolayers. In each subsequent passage, gradually increase the concentration of this compound (e.g., 2-fold increments).
-
Isolation of Resistant Virus: Continue this process for multiple passages. A virus population that can replicate efficiently in the presence of high concentrations of the inhibitor (e.g., >10x EC50) is considered resistant.
-
Plaque Purification: Isolate clonal populations of the resistant virus by plaque assay in the presence of the selective concentration of this compound.
-
Genotypic Analysis: Extract viral RNA from the plaque-purified resistant clones and sequence the 3A coding region to identify mutations.
Protocol 2: Quantification of PI4P Levels by Immunofluorescence
-
Cell Seeding: Seed host cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Infection and Treatment: Infect the cells with either wild-type or resistant virus at an MOI of 1. After adsorption, add medium with or without this compound at the desired concentration.
-
Fixation: At the desired time post-infection (e.g., 5-8 hours), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a buffer containing saponin or digitonin to allow antibody access to intracellular antigens.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or goat serum for 1 hour.
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for PI4P and a primary antibody against a viral protein (e.g., 3A) for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with an antifade mounting medium, and visualize the localization and intensity of PI4P and the viral protein using a confocal microscope.
Mandatory Visualizations
Figure 1. Signaling pathway of PI4KIIIβ in enterovirus replication and the mechanism of resistance.
Figure 2. Experimental workflow for generating this compound resistant virus mutants.
Figure 3. Logical troubleshooting guide for common issues in this compound resistance experiments.
References
- 1. Mechanism of Poliovirus Resistance to Host Phosphatidylinositol-4 Kinase III β Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coxsackievirus mutants that can bypass host factor PI4KIIIβ and the need for high levels of PI4P lipids for replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of proteolytic polyprotein processing by coxsackievirus mutants resistant to inhibitors targeting phosphatidylinositol-4-kinase IIIβ or oxysterol binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fitness and Virulence of a Coxsackievirus Mutant That Can Circumnavigate the Need for Phosphatidylinositol 4-Kinase Class III Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 4-kinase III beta is essential for replication of human rhinovirus and its inhibition causes a lethal phenotype in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in the Nonstructural Protein 3A Confer Resistance to the Novel Enterovirus Replication Inhibitor TTP-8307 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of PI4KIIIbeta-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI4KIIIbeta-IN-9. The information provided aims to help users address common challenges and improve the selectivity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected off-target effects in my experiment with this compound. What could be the cause and how can I mitigate this?
A1: this compound is a potent inhibitor of PI4KIIIβ with an IC50 of 7 nM. However, it is known to have off-target activity against other kinases, particularly PI3Kδ (IC50 = 152 nM) and PI3Kγ (IC50 = 1046 nM)[1][2]. Weak inhibition of PI3KC2γ, PI3Kα, and PI4KIIIα has also been reported at higher concentrations[1][2].
Troubleshooting Steps:
-
Confirm Off-Target Activity: To confirm if the observed phenotype is due to off-target effects, consider using a structurally different PI4KIIIβ inhibitor with an alternative off-target profile.
-
Dose-Response Experiment: Perform a dose-response experiment. If the desired effect on PI4KIIIβ is observed at a lower concentration than the off-target effects, you may be able to identify a therapeutic window.
-
Use a More Selective Inhibitor: Consider using a more selective PI4KIIIβ inhibitor. Several analogs and alternative compounds have been developed with improved selectivity profiles.
-
Genetic Knockdown/Knockout: To validate that the observed phenotype is due to the inhibition of PI4KIIIβ, use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout PI4KIIIβ and observe if the phenotype is recapitulated.
Q2: this compound is showing lower than expected potency in my cellular assay compared to its biochemical IC50. What are the possible reasons?
A2: A discrepancy between biochemical IC50 and cellular potency is a common observation for many kinase inhibitors. Several factors can contribute to this:
-
Cellular Permeability: this compound may have poor cell membrane permeability, limiting its access to the intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors like this compound for binding to the kinase, leading to a decrease in apparent potency[3].
-
Compound Stability and Metabolism: The inhibitor may be unstable in the cellular environment or rapidly metabolized by cellular enzymes.
-
Solubility: Poor solubility of the compound in cell culture media can lead to a lower effective concentration. While this compound is soluble in DMSO, precipitation can occur when diluted in aqueous media[1][2][4].
Troubleshooting Steps:
-
Optimize Compound Delivery: Ensure complete solubilization of the compound in your final assay medium. You may need to optimize the final DMSO concentration or use a formulation with surfactants like Tween-80[1].
-
Cellular Target Engagement Assays: Perform a cellular target engagement assay such as a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay to confirm that the compound is binding to PI4KIIIβ inside the cells.
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for observing the desired effect.
Q3: I am observing cytotoxicity in my experiments with this compound. What should I do?
A3: While some studies report low cytotoxicity for certain PI4KIIIβ inhibitors, others have noted antiproliferative effects, particularly in lymphocytes[5][6]. The observed cytotoxicity with this compound could be due to on-target effects (inhibition of PI4KIIIβ) or off-target effects.
Troubleshooting Steps:
-
Determine the CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) in your specific cell line. One report indicates a CC50 of 14,000 nM in Huh-7 cells[1].
-
Compare with a More Selective Inhibitor: Use a more selective PI4KIIIβ inhibitor to determine if the cytotoxicity is linked to the inhibition of PI4KIIIβ or its off-targets.
-
Use Lower Concentrations: If possible, use the inhibitor at concentrations below its CC50 while still achieving the desired level of PI4KIIIβ inhibition.
-
Reduce Incubation Time: Shorten the incubation time with the inhibitor to minimize cytotoxic effects.
Data Presentation: Selectivity Profile of this compound and Analogs
The following table summarizes the inhibitory activity of this compound and other relevant PI4KIIIβ inhibitors. This data can help in selecting the most appropriate tool compound for your experiments.
| Compound | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (µM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Other Notable Off-Targets (IC50) | Reference |
| This compound | 7 | ~2.6 | 152 | 1046 | PI3KC2γ (~1 µM), PI3Kα (~2 µM) | [1][2] |
| BF738735 | 5.7 | 1.7 | - | - | - | [7] |
| UCB9608 | 11 | - | - | - | Selective over PI3KC2 α, β, and γ | [7] |
| Compound 7f | 16 | >10 | - | - | - | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess kinase inhibitor selectivity and target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding to a target kinase within intact cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol (Adherent Format): [9][10]
-
Cell Seeding: Seed HEK293 cells (or another suitable cell line) in a white, tissue-culture treated 96-well or 384-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Transfection: Transfect the cells with a vector encoding the NanoLuc®-PI4KIIIβ fusion protein using a suitable transfection reagent (e.g., FuGENE® HD). Incubate for 20-24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM® I.
-
Add the test compound dilutions to the wells, followed by the tracer.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Add this solution to the wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the data against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand, such as this compound, to its target protein, PI4KIIIβ, can increase the protein's resistance to thermal denaturation.
Detailed Protocol (Immunoblotting-based): [11][12][13][14]
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein.
-
Protein Quantification and Immunoblotting:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and immunoblotting using a specific antibody against PI4KIIIβ.
-
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
KiNativ™ in situ Kinase Profiling
This chemoproteomic method provides a global view of a compound's kinase selectivity within a cellular lysate.
Principle: A biotinylated, ATP-reactive probe covalently labels the active site of kinases. Pre-incubation with an ATP-competitive inhibitor like this compound will prevent this labeling. The extent of labeling is then quantified by mass spectrometry.[15][16][17]
Detailed Protocol Overview:
-
Cell Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity.
-
Inhibitor Incubation: Incubate aliquots of the lysate with different concentrations of this compound or a vehicle control.
-
Probe Labeling: Add the ATP-biotin probe to the lysates and incubate to allow for covalent labeling of active kinases.
-
Protein Digestion and Enrichment: Digest the proteins into peptides. Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control to determine the IC50 for each kinase.
Signaling Pathways and Experimental Workflows
PI4KIIIβ Signaling in Viral Replication
PI4KIIIβ plays a crucial role in the replication of several RNA viruses, including enteroviruses and coronaviruses. Viruses hijack the host cell's PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which serve as scaffolds for the assembly of viral replication complexes.[18][19][20][21]
Caption: PI4KIIIβ in viral replication.
PI4KIIIβ Signaling in Cancer
In certain cancers, such as lung adenocarcinoma with 1q amplification, PI4KIIIβ is overexpressed. It contributes to tumor progression by enhancing the secretion of pro-tumorigenic factors. This process involves the generation of PI4P at the Golgi, which recruits GOLPH3, a protein that facilitates vesicular trafficking and secretion.[22][23] PI4KIIIβ has also been implicated in activating the PI3K/Akt signaling pathway in breast cancer, often in cooperation with Rab11a, a small GTPase involved in endosomal recycling[24].
Caption: PI4KIIIβ pathways in cancer.
Experimental Workflow for Improving Inhibitor Selectivity
This workflow outlines the logical steps a researcher can take to characterize and improve the selectivity of a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4K | TargetMol [targetmol.com]
- 8. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 10. promega.com [promega.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Complex Comprising Phosphatidylinositol 4-Kinase IIIβ, ACBD3, and Aichi Virus Proteins Enhances Phosphatidylinositol 4-Phosphate Synthesis and Is Critical for Formation of the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection [mdpi.com]
- 22. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming experimental variability with PI4KIIIbeta-IN-9.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when using PI4KIIIbeta-IN-9.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 7 nM.[1][2][3][4] It is a valuable tool for studying the roles of PI4KIIIβ in various cellular processes and as a potential therapeutic agent.
-
What is the mechanism of action of this compound? this compound functions by binding to the ATP-binding site of the PI4KIIIβ enzyme.[5] Its crescent shape conforms to the active site, making extensive contacts and preventing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P).[1][3]
-
What are the primary research applications of this compound? this compound is widely used in virology and cancer research. It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including rhinoviruses, Zika virus, and coronaviruses, by inhibiting the formation of viral replication organelles.[6][7][8] In cancer research, it is used to investigate the role of PI4KIIIβ in tumor growth and metastasis, particularly in cancers with chromosome 1q amplification like lung adenocarcinoma.[9]
Handling and Storage
-
How should I store this compound? For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
-
How do I dissolve this compound? this compound is soluble in DMSO.[1][3] To prepare a stock solution, dissolve the compound in newly opened, anhydrous DMSO at a concentration of 100 mg/mL (205.09 mM).[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1] It is important to note that the hygroscopic nature of DMSO can affect solubility, so using fresh DMSO is recommended.[1]
Troubleshooting Guides
Inconsistent Experimental Results
-
My experimental results with this compound are not reproducible. What are the possible causes?
-
Compound Instability: Ensure proper storage of both the solid compound and stock solutions to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[3]
-
Solubility Issues: Incomplete dissolution of the compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in DMSO, using sonication if necessary.[1] For aqueous buffers, be mindful of the final DMSO concentration to avoid precipitation.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivities to this compound. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as PI3Kδ and PI3Kγ.[1][2][3] Consider the possibility of off-target effects influencing your results and use the lowest effective concentration possible.
-
Unexpected Cellular Effects
-
I'm observing higher than expected cytotoxicity. What should I do?
-
Determine the CC50: Perform a cytotoxicity assay (e.g., Presto Blue or MTT assay) to determine the 50% cytotoxic concentration (CC50) in your specific cell line. The reported CC50 in Huh-7 cells is 14 µM.[1]
-
Lower the Concentration: Use a concentration of this compound that is well below the determined CC50 for your experiments.
-
Reduce Incubation Time: Shorter incubation times may reduce cytotoxicity while still achieving the desired inhibitory effect.
-
-
My cells are showing unexpected morphological changes or signaling pathway alterations. Why might this be happening?
-
PI4KIIIβ's Role in Trafficking: PI4KIIIβ is crucial for Golgi structure and vesicular trafficking.[10][11] Inhibition of PI4KIIIβ can disrupt these processes, leading to morphological changes.
-
Off-Target Kinase Inhibition: Inhibition of other kinases, such as those in the PI3K/Akt pathway, could lead to unexpected signaling outcomes.[4]
-
Impact on PI4P Levels: PI4KIIIβ inhibition leads to a decrease in phosphatidylinositol 4-phosphate (PI4P) levels, which can affect various cellular functions.[9]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| PI4KIIIβ | 7 | [1][2][3][4] |
| PI3Kδ | 152 | [1][2][3] |
| PI3Kγ | 1046 | [1][2][3] |
| PI3KC2γ | ~1000 | [1][3] |
| PI3Kα | ~2000 | [1][3] |
| PI4KIIIα | ~2600 | [1][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value (nM) | Description | Reference(s) |
| Huh-7 | CC50 | 14000 | Cytotoxicity after 3 days (Presto Blue assay) | [1] |
| Huh-7 | IC50 | 630 | Antiviral activity against HCV genotype 2a (Gaussia luciferase assay) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL). d. Vortex the solution to mix. e. If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.[1] f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.[1][3]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Principle: This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
-
Materials: Recombinant PI4KIIIβ enzyme, this compound, ATP, substrate (e.g., phosphatidylinositol), kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare serial dilutions of this compound in the appropriate kinase buffer. b. In a multi-well plate, add the PI4KIIIβ enzyme to each well. c. Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding the ATP and substrate mixture. e. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and measure the ADP generated using the ADP-Glo™ reagent according to the manufacturer's protocol. g. Measure luminescence using a plate reader. h. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Antiviral Activity Assay (HCV Reporter Assay)
-
Principle: This assay utilizes a reporter virus (e.g., HCV expressing Gaussia luciferase) to quantify viral replication in the presence of the inhibitor.
-
Materials: Huh-7 cells, HCV reporter virus (e.g., J6/JFH1 with Gaussia luciferase), cell culture medium, this compound, Gaussia luciferase assay reagent.
-
Procedure: a. Seed Huh-7 cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of this compound in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted inhibitor or vehicle control. d. Infect the cells with the HCV reporter virus at a pre-determined multiplicity of infection (MOI). e. Incubate the infected cells for a specific period (e.g., 72 hours).[1] f. Collect the cell culture supernatant. g. Measure the Gaussia luciferase activity in the supernatant according to the manufacturer's protocol using a luminometer. h. Determine the IC50 value by plotting the percentage of viral replication inhibition against the inhibitor concentration.
Visualizations
Caption: PI4KIIIβ Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of PI4KIIIbeta-IN-9 to other PI4K inhibitors.
An Essential Guide to PI4KIIIbeta Inhibitors: A Comparative Analysis of PI4KIIIbeta-IN-9
In the landscape of kinase research and drug development, phosphatidylinositol 4-kinases (PI4Ks) have emerged as critical targets for a multitude of therapeutic areas, including oncology, virology, and immunology. Among the four mammalian PI4K isoforms, PI4KIIIbeta plays a pivotal role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger that regulates vesicular trafficking and signal transduction. Consequently, the development of potent and selective PI4KIIIbeta inhibitors is of significant interest to the scientific community. This guide provides a comprehensive comparison of the efficacy of a prominent inhibitor, this compound, with other available PI4K inhibitors, supported by experimental data and detailed protocols.
Unveiling the Potency and Selectivity of this compound
This compound has been identified as a highly potent inhibitor of PI4KIIIbeta, with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[1] Its efficacy extends beyond PI4KIIIbeta, as it also demonstrates inhibitory activity against PI3Kδ and PI3Kγ, albeit at higher concentrations with IC50 values of 152 nM and 1046 nM, respectively.[1] This cross-reactivity profile is a crucial consideration for researchers aiming for target-specific inhibition.
Comparative Efficacy of PI4K Inhibitors
To provide a clear perspective on the performance of this compound, the following tables summarize its in vitro potency in comparison to other notable PI4K inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of PI4KIIIbeta Inhibitors
| Inhibitor | PI4KIIIβ (nM) | PI4KIIIα (nM) | PI4KIIα (nM) | PI4KIIβ (nM) |
| This compound | 7 | ~2600 | >20000 | >20000 |
| PI4KIIIbeta-IN-10 | 3.6 | ~2600 | >20000 | >20000 |
| BF738735 | 5.7 | - | - | - |
| UCB9608 | 11 | - | - | - |
| PIK-93 | 19 | - | - | - |
| MI 14 | 54 | >100000 | >100000 | - |
| T-00127_HEV1 | 60 | - | - | - |
Data compiled from multiple sources.[1][2][3] Dashes (-) indicate data not available.
Table 2: Selectivity Profile of this compound and Other Inhibitors Against Other Kinases
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| This compound | ~2000 | >20000 | 1046 | 152 |
| PIK-93 | 39 | - | 16 | - |
Data compiled from multiple sources.[1][4] Dashes (-) indicate data not available.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIK-93 - LKT Labs [lktlabs.com]
Comparative Antiviral Activity: PI4KIIIbeta-IN-9 vs. Enviroxime
This guide provides a detailed comparison of the antiviral activities of two compounds, PI4KIIIbeta-IN-9 and enviroxime, which both target the host lipid kinase Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), a crucial factor for the replication of a broad range of viruses. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of PI4KIIIβ, a host cell enzyme essential for the replication of numerous RNA viruses.[1][2][3] Its mechanism of action revolves around disrupting the formation of viral replication organelles.
Enviroxime is a substituted benzimidazole derivative that has long been recognized for its antiviral activity against rhinoviruses and enteroviruses.[4][5][6] While initially believed to target the viral protein 3A, recent studies have revealed that its primary mechanism of action is the inhibition of the host factor PI4KIIIβ, similar to this compound.[7][8][9]
Mechanism of Action
Both this compound and enviroxime exert their antiviral effects by targeting the host cell's PI4KIIIβ. This kinase is responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). Many viruses, particularly enteroviruses and rhinoviruses, hijack this cellular pathway. The viral non-structural protein 3A recruits PI4KIIIβ to specific cellular membranes, leading to an accumulation of PI4P.[7][10][11] This PI4P-rich environment is essential for the formation of replication organelles, where the viral RNA is replicated.[8][10]
By inhibiting PI4KIIIβ, both compounds prevent the synthesis of PI4P at the sites of viral replication. This disruption of the replication organelle formation effectively halts the viral life cycle. While both compounds target PI4KIIIβ, enviroxime's interaction is also linked to the viral protein 3A, and mutations in this protein can lead to resistance.[12][13][14]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the in vitro activity and cytotoxicity of this compound and enviroxime.
Table 1: In Vitro Antiviral Activity (EC50/IC50/MIC)
| Compound | Virus | Assay Type | Cell Line | Activity | Reference |
| This compound | PI4KIIIβ (enzyme) | Kinase Assay | N/A | IC50: 7 nM | [1][2][3] |
| PI3Kδ (enzyme) | Kinase Assay | N/A | IC50: 152 nM | [1][2] | |
| PI3Kγ (enzyme) | Kinase Assay | N/A | IC50: 1046 nM | [1][2] | |
| Hepatitis C Virus (HCV) | Gaussia Luciferase | Huh7.5 | - | [1] | |
| Enviroxime | Poliovirus | CPE Reduction | RD | MIC: 0.06 µg/ml | [15] |
| Poliovirus | CPE Reduction | L20B | MIC: 0.06 µg/ml | [15] | |
| Rubella Virus | CPE Reduction | HeLa | MIC: 0.125 µg/ml | [15] | |
| Rubella Virus | CPE Reduction | WISH | MIC: 0.125 µg/ml | [15] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. MIC: Minimum inhibitory concentration.
Table 2: Cytotoxicity (CC50/MTC)
| Compound | Cell Line | Assay Type | Cytotoxicity | Reference |
| This compound | - | - | Data not available | - |
| Enviroxime | HeLa | Morphological Change | MTC: 16 µg/ml | [15] |
| WISH | Morphological Change | MTC: 16 µg/ml | [15] | |
| RD | Morphological Change | MTC: 16 µg/ml | [15] | |
| L20B | Morphological Change | MTC: 32 µg/ml | [15] |
CC50: 50% cytotoxic concentration. MTC: Minimal toxic concentration.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of antiviral activity data. Below are generalized protocols for common assays cited in the evaluation of these compounds.
Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the concentration of a compound required to inhibit virus-induced cytopathic effect (CPE) by 50%.
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound or enviroxime) in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., Rhinovirus, Poliovirus) for 1-2 hours to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and add the different dilutions of the test compound to the wells. Include wells with virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication (e.g., 3-5 days).
-
CPE Evaluation: After the incubation period, observe the cells under a microscope for the presence of CPE. The percentage of CPE is estimated for each compound concentration.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces the CPE by 50% compared to the virus control. This can be determined by staining the cells with a vital stain like crystal violet and measuring the absorbance.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period equivalent to the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Summary and Conclusion
Both this compound and enviroxime represent a promising class of host-targeted antivirals with activity against a range of clinically relevant viruses.
-
This compound is a highly potent and selective research compound, demonstrating nanomolar inhibitory activity against its primary target, PI4KIIIβ.[1][2][3] Its high selectivity suggests a potentially favorable therapeutic window, though in vivo and extensive cytotoxicity data are still needed.
-
Enviroxime has a longer history and, while effective in vitro against rhinoviruses and enteroviruses, its development was hampered by poor pharmacokinetic properties.[6] The discovery of its activity against PI4KIIIβ has renewed interest in this class of molecules.[7][8][9] The existence of resistance mutations in the viral 3A protein highlights a potential mechanism for viruses to evade its effects.[12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Enviroxime | C17H18N4O3S | CID 5748733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of C2 analogs of enviroxime: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
Validating PI4KIIIbeta Target Engagement in Cells: A Comparative Guide to PI4KIIIbeta-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods for validating the cellular target engagement of PI4KIIIbeta-IN-9, a potent inhibitor of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ). We will explore detailed protocols and comparative data for key assays, offering insights into the product's performance against other known PI4KIIIβ inhibitors.
Introduction to PI4KIIIbeta and this compound
Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for generating phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This process is vital for the structural integrity and function of the Golgi and for the sorting and trafficking of proteins and lipids. Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention.
This compound is a potent and selective inhibitor of PI4KIIIβ with a reported IC50 of 7 nM.[1] It also exhibits inhibitory activity against PI3Kδ and PI3Kγ at higher concentrations.[1] Validating the direct interaction of this compound with its intended target in a cellular context is a critical step in its pharmacological characterization. This guide focuses on two prominent methods for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Comparison of PI4KIIIbeta Inhibitors
A landscape of small molecule inhibitors targeting PI4KIIIβ has emerged, each with varying potency and selectivity. Below is a comparison of this compound with other notable inhibitors.
| Compound | PI4KIIIβ IC50 (nM) | Selectivity Profile | Reference |
| This compound | 7 | Inhibits PI3Kδ (152 nM) and PI3Kγ (1046 nM) | [1] |
| PI4KIIIbeta-IN-10 | 3.6 | >200-fold selective over a panel of nine related lipid kinases | [2] |
| GW5074 | - | Broad-spectrum kinase inhibitor, also inhibits PI4KIIIβ | [3] |
| PIK-93 | 19 | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM) | [4] |
| T-00127-HEV1 | 60 | Highly specific for PI4KIIIβ | [4] |
Experimental Methodologies for Target Validation
Directly measuring the engagement of a small molecule with its target protein within the complex environment of a living cell is paramount for validating its mechanism of action. We will detail the protocols for two state-of-the-art techniques to assess the cellular target engagement of this compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement by measuring the change in the thermal stability of a protein upon ligand binding. The principle is that a protein's melting point (Tagg) will shift to a higher temperature when stabilized by a bound ligand.
-
Cell Culture and Treatment:
-
Culture a human cell line known to express PI4KIIIβ (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS) at a concentration of 10-20 x 10^6 cells/mL.
-
Incubate cell suspensions with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated control at 37°C.
-
-
Cell Lysis and Fractionation:
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PI4KIIIβ, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for PI4KIIIβ at each temperature.
-
Normalize the data to the intensity of the unheated control.
-
Plot the normalized band intensity versus temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
The shift in the melting curve (ΔTagg) indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). An unlabeled test compound, like this compound, will compete with the tracer for binding to the target, resulting in a decrease in the BRET signal.
-
Cell Transfection:
-
Co-transfect HEK293T cells with a vector encoding for a NanoLuc®-PI4KIIIβ fusion protein and a suitable transfection carrier DNA. The orientation of the NanoLuc® tag (N- or C-terminal) should be optimized for a robust BRET signal.
-
-
Cell Plating and Tracer Addition:
-
Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Plate the cells into a 96-well white-bottom assay plate.
-
Add the NanoBRET™ tracer at a pre-optimized concentration (typically around its EC50 for BRET).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the comparator compounds in Opti-MEM®.
-
Add the compound dilutions to the wells containing the cells and tracer. Include a vehicle control (e.g., DMSO).
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the Nano-Glo® substrate and extracellular NanoLuc® inhibitor solution.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the NanoBRET™ IC50 value for each compound.
-
PI4KIIIbeta Signaling Pathway
PI4KIIIβ plays a central role in the production of PI4P, a key signaling lipid and a precursor for other important phosphoinositides like PI(4,5)P2. PI(4,5)P2 is a substrate for both Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K), linking PI4KIIIβ to a multitude of downstream signaling cascades that regulate cell growth, proliferation, and survival.[5][6] Furthermore, PI4KIIIβ can interact with the small GTPase Rab11a to activate Akt signaling, a pathway frequently dysregulated in cancer.[7]
Conclusion
Validating the target engagement of this compound in a cellular context is essential for its development as a chemical probe or therapeutic agent. Both CETSA and NanoBRET™ offer robust and complementary methods to confirm this interaction. CETSA provides a label-free approach to measure changes in protein stability, while NanoBRET™ offers a sensitive, real-time assay to quantify compound affinity in live cells. By employing these techniques and comparing the results with other known inhibitors, researchers can gain a comprehensive understanding of the cellular pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjppd.org [rjppd.org]
- 4. Understanding the selectivity of inhibitors toward PI4KIIIα and PI4KIIIβ based molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of PI4KIIIbeta-IN-9 through siRNA Knockdown of PI4KIIIβ
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of using the selective inhibitor PI4KIIIbeta-IN-9 and siRNA-mediated knockdown to validate the function and mechanism of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). For researchers in drug development and cell biology, understanding the on-target effects of a small molecule inhibitor is paramount. This guide offers experimental data and detailed protocols to objectively compare these two widely used techniques in confirming the role of PI4KIIIβ in cellular processes.
Introduction to PI4KIIIβ and its Inhibition
Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This lipid messenger is vital for regulating vesicular trafficking, secretion, and the structural integrity of the Golgi complex. Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including viral infections and cancer, making it an attractive therapeutic target.
This compound is a potent and selective inhibitor of PI4KIIIβ, with a reported IC50 of 7 nM.[1][2][3] To confirm that the cellular effects of this compound are a direct result of its interaction with PI4KIIIβ, a common validation strategy is to compare its effects with those induced by the specific knockdown of the PI4KIIIβ protein using small interfering RNA (siRNA). This approach helps to distinguish on-target effects from potential off-target activities of the chemical inhibitor.
Comparative Analysis: this compound vs. siRNA Knockdown
The following tables summarize the quantitative data comparing the effects of this compound and siRNA-mediated knockdown of PI4KIIIβ on key cellular and molecular parameters.
Table 1: Potency and Selectivity of PI4KIIIβ Inhibitors
| Inhibitor | Target | IC50 (nM) | Off-Target Kinases (IC50, nM) |
| This compound | PI4KIIIβ | 7 | PI3Kδ (152), PI3Kγ (1046) [1] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | - |
| UCB9608 | PI4KIIIβ | 11 | Selective over PI3KC2 α, β, and γ |
| PIK-93 | PI4KIIIβ | 19 | PI3Kγ (16), PI3Kα (39) |
| T-00127_HEV1 | PI4KIIIβ | 60 | - |
Table 2: Functional Comparison of this compound and PI4KIIIβ siRNA Knockdown
| Parameter | This compound Treatment | siRNA-mediated PI4KIIIβ Knockdown | Reference |
| Golgi PI4P Levels | Dose-dependent decrease | Significant decrease | [4] |
| Cell Proliferation (1q-amplified lung cancer cells) | Dose-dependent decrease | Significant decrease | [4] |
| Anchorage-dependent colony formation | Decreased | Decreased | [4] |
| Cell Viability (MDA-MB-231 cells) | Not explicitly stated | 26.1% reduction at 72h | [5] |
| Basal [32P]PI4P Levels (COS-7 cells) | Not explicitly stated | 27.5% of control levels | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Protocol 1: siRNA-mediated Knockdown of PI4KIIIβ
This protocol outlines the general steps for transiently knocking down PI4KIIIβ expression in a mammalian cell line.
Materials:
-
PI4KIIIβ-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar.
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Cells to be transfected (e.g., H23, MDA-MB-231, COS-7).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and mix gently.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL of the siRNA-lipid complex to each well containing cells and fresh complete culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.
-
Validation of Knockdown: Assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels. A reduction of ≥70% in the target mRNA or protein is generally considered effective.
Protocol 2: Western Blot Analysis of PI4KIIIβ Knockdown
This protocol is for verifying the reduction of PI4KIIIβ protein levels following siRNA transfection.
Materials:
-
RIPA buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against PI4KIIIβ.
-
Loading control primary antibody (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After the desired incubation period post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PI4KIIIβ (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the PI4KIIIβ signal to the loading control to determine the percentage of knockdown.
Protocol 3: PI4P Mass ELISA
This protocol provides a method for quantifying cellular PI4P levels, a direct downstream product of PI4KIIIβ activity.
Materials:
-
PI(4)P Mass ELISA Kit (e.g., from Echelon Biosciences).
-
0.5 M Trichloroacetic acid (TCA).
-
Chloroform and Methanol.
-
Microplate reader capable of reading absorbance at 450 nm.
Procedure:
-
Lipid Extraction:
-
Treat cells with either this compound or transfect with PI4KIIIβ siRNA.
-
Harvest cells and add 1 mL of ice-cold 0.5 M TCA. Incubate on ice for 5 minutes.
-
Centrifuge to pellet the cells and discard the supernatant.
-
Perform a phase-separation lipid extraction using a chloroform/methanol-based method as per the ELISA kit manufacturer's instructions.
-
Dry the lipid extracts.
-
-
ELISA Procedure (Competitive ELISA):
-
Re-suspend the dried lipid extracts and the provided PI(4)P standards in the assay buffer.
-
Add the standards and samples to a mixing plate containing a PI(4)P detector protein.
-
Transfer the mixture to a PI(4)P-coated detection plate and incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a peroxidase-linked secondary detector and incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with an acidic stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: The signal is inversely proportional to the amount of PI(4)P in the sample. Calculate the PI(4)P concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PI4KIIIβ signaling pathway, the experimental workflow, and the logical relationship between this compound and siRNA knockdown.
Caption: The PI4KIIIβ signaling pathway.
Caption: Experimental workflow for comparing this compound and siRNA.
Caption: Logical relationship of this compound and siRNA action.
Conclusion
For researchers investigating the PI4KIIIβ signaling pathway or developing novel inhibitors, the combined use of selective small molecules and genetic knockdown techniques, as detailed in this guide, represents a powerful and essential strategy for target validation and mechanistic studies.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of PI4KIIIbeta-IN-9: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity profile of PI4KIIIbeta-IN-9, a potent inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), with other kinases. Experimental data is presented to offer a clear, objective analysis of its performance against relevant alternatives.
This compound has emerged as a valuable tool for studying the cellular functions of PI4KIIIβ and as a potential starting point for therapeutic development. Its high potency, with an IC50 value of 7 nM for PI4KIIIβ, makes it a powerful research agent. However, a thorough understanding of its interactions with other kinases is crucial for interpreting experimental results and predicting potential off-target effects.[1][2][3]
Comparative Kinase Inhibition Profile
To contextualize the selectivity of this compound, this guide compares its inhibitory activity with two other well-characterized PI4KIIIβ inhibitors: PIK-93 and T-00127-HEV1. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of kinases.
| Kinase Target | This compound IC50 (nM) | PIK-93 IC50 (nM) | T-00127-HEV1 IC50 (nM) |
| PI4KIIIβ | 7 [1][2][3] | 19 [4][5][6] | 60 [7][8] |
| PI3Kδ | 152[1][3] | 120[4][5] | Moderately Inhibited |
| PI3Kγ | 1046[1][3] | 16[4][5][6] | No Significant Inhibition |
| PI3Kα | ~2000[1] | 39[4][5][6] | No Significant Inhibition |
| PI4KIIIα | ~2600[1] | - | No Significant Inhibition |
| PI3KC2γ | ~1000[1] | - | - |
| PI4K2α | >20000 (<50% inhibition at 20µM)[1] | - | - |
| PI4K2β | >20000 (<50% inhibition at 20µM)[1] | - | - |
| PI3Kβ | >20000 (<50% inhibition at 20µM)[1] | 590[4][5] | - |
As the data indicates, this compound demonstrates substantial selectivity for PI4KIIIβ over the tested off-target kinases. While it exhibits some activity against PI3Kδ and PI3Kγ, the potency is significantly lower than for its primary target. In contrast, PIK-93 shows potent inhibition of both PI4KIIIβ and several Class I PI3K isoforms, highlighting its broader cross-reactivity.[4][5][6] T-00127-HEV1 displays a more selective profile than PIK-93 but is less potent against PI4KIIIβ compared to this compound.[7][8]
Signaling Pathways Overview
To appreciate the implications of the cross-reactivity profiles, it is essential to understand the signaling pathways in which these kinases operate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PIK 93 | CAS 593960-11-3 | PIK93 | Tocris Bioscience [tocris.com]
- 7. T-00127-HEV1 | PI4KB inhibitor | Probechem Biochemicals [probechem.com]
- 8. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PI4KIIIbeta-IN-9 Against Enterovirus Serotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel phosphatidylinositol 4-kinase III beta (PI4KIIIbeta) inhibitor, PI4KIIIbeta-IN-9, and its efficacy across a range of enterovirus serotypes. The performance of this compound is benchmarked against other PI4KIIIbeta inhibitors, as well as alternative antiviral strategies targeting different host and viral factors.
This compound, also referred to as compound 1 and BF738735 in scientific literature, has emerged as a potent, broad-spectrum inhibitor of enterovirus replication.[1][2] By targeting a host cellular kinase essential for the formation of viral replication organelles, this compound presents a promising avenue for antiviral therapy with a potentially high barrier to resistance.[1][2]
Mechanism of Action: Targeting a Crucial Host Factor
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, remodel host intracellular membranes to create replication organelles (ROs). This process is critically dependent on the host enzyme PI4KIIIbeta. The viral non-structural protein 3A recruits PI4KIIIbeta to the Golgi apparatus and the ROs.[3] This recruitment leads to an accumulation of phosphatidylinositol 4-phosphate (PI4P) at these sites, which is essential for the anchoring of the viral replication complex and subsequent viral RNA synthesis.[3] this compound acts by directly inhibiting the kinase activity of PI4KIIIbeta, thereby preventing the generation of PI4P and disrupting the formation of functional replication organelles, ultimately halting viral replication.[1][2]
Performance Comparison of this compound and Alternatives
The antiviral activity of this compound has been evaluated against a wide array of enterovirus serotypes, demonstrating consistently low nanomolar efficacy. The following tables provide a comparative summary of the in vitro efficacy of this compound and other antiviral compounds.
Table 1: Efficacy of PI4KIIIbeta Inhibitors Against Various Enterovirus Serotypes
| Compound Name | Virus Serotype | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Coxsackievirus B3 (CVB3) | BGM | 15 | 65 | >4333 |
| Poliovirus 1 (PV1) | HeLa R19 | 19 | 11 | >579 | |
| Enterovirus 71 (EV71) | HeLa R19 | 11 | 11 | >1000 | |
| Human Rhinovirus 14 (HRV14) | HeLa Rh | 31 | 47 | >1516 | |
| Enviroxime | Coxsackievirus B3 (CVB3) | - | 51 - 312 | - | - |
| Enterovirus 71 (EV71) | RD | 60 | >100 | >1667 | |
| Poliovirus | - | - | - | - | |
| GW5074 | Poliovirus 1 (PV1) | RD | 4600 | >100 | >22 |
| Enterovirus 71 (EV71) | RD | 2000 | >100 | >50 | |
| T-00127-HEV1 | Poliovirus 1 (PV1) | - | 770 | 125 | 162 |
| Enterovirus 71 (EV71) | - | 730 | - | - | |
| Vemurafenib | Enterovirus 71 (EV-A71) | RD | 340 | 17.71 | 52 |
| Echovirus 1 (E1) | A549 | <1000 | >20 | >20 | |
| Coxsackievirus A9 (CVA9) | A549 | <1000 | >20 | >20 | |
| Coxsackievirus B1-6 (CVB1-6) | A549 | ~1000-4000 | >20 | >5-20 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/EC₅₀) indicates the therapeutic window of the compound.
Table 2: Efficacy of Other Host-Targeting and Direct-Acting Antivirals
| Compound Name | Target | Virus Serotype | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Itraconazole | OSBP | Enterovirus 71 (EV71) | Vero | 1.15 | >10 | >8.7 |
| Coxsackievirus A16 (CVA16) | RD | 0.12 | >25 | >208 | ||
| Coxsackievirus B3 (CVB3) | RD | - | - | - | ||
| Poliovirus 1 (PV1) | RD | - | - | - | ||
| Pleconaril | Viral Capsid (VP1) | Enterovirus 71 (EV71) | RD | >100 | >100 | - |
| Echovirus 11 | - | - | <0.33 | >100 | >303 | |
| Coxsackievirus B3 (Nancy) | - | - | >12.5 | 12.5 | <1 | |
| Rupintrivir | 3C Protease | Enterovirus 71 (EV71) | RD | 0.18 | >100 | >556 |
| Coxsackievirus B2, B5 | - | - | - | - | - | |
| Echovirus 6, 9 | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
-
Cell Seeding: Host cells (e.g., HeLa, Vero, RD, BGM) are seeded in 96-well plates at an appropriate density to form a confluent monolayer overnight.
-
Virus Infection: The cell monolayer is infected with the respective enterovirus serotype at a multiplicity of infection (MOI) that induces a clear cytopathic effect (CPE) within 48-72 hours.
-
Compound Treatment: Immediately after infection, serial dilutions of the test compounds are added to the wells. A positive control (e.g., a known inhibitor) and a negative control (vehicle, typically DMSO) are included.
-
Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for 2 to 4 days, or until significant CPE is observed in the virus control wells.[2]
-
CPE Evaluation: The percentage of CPE is visually scored under a microscope. Alternatively, cell viability is quantified using a colorimetric assay such as MTT or CellTiter-Glo, which measures metabolic activity.[2]
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC₅₀ is determined in parallel on uninfected cells treated with the same compound dilutions.
In Vitro PI4KIIIbeta Kinase Assay
-
Reaction Setup: Recombinant PI4KIIIbeta enzyme is incubated in a reaction buffer containing the lipid substrate (e.g., phosphatidylinositol), ATP, and MgCl₂.
-
Compound Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a solution like phosphoric acid.
-
Detection: The amount of ³³P-labeled PI4P produced is quantified using a scintillation counter or by separation on a TLC plate followed by autoradiography.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve.[2]
Visualizing the Pathway and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of enterovirus replication hijacking the host PI4KIIIbeta.
Caption: Experimental workflow for a typical antiviral cytopathic effect (CPE) reduction assay.
Conclusion
This compound demonstrates potent and broad-spectrum activity against a wide range of enterovirus serotypes in vitro. Its mechanism of targeting a crucial host factor, PI4KIIIbeta, offers a promising strategy to combat enteroviral infections, potentially mitigating the rapid emergence of drug-resistant strains that can be a challenge for direct-acting antivirals. The comparative data presented in this guide highlights the superior potency of this compound over many other inhibitors. Further preclinical and clinical investigations are warranted to fully assess the therapeutic potential of this promising antiviral candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy with PI4KIIIbeta-IN-9: A Comparative Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the desire for more potent therapeutic regimens have highlighted the critical need for innovative antiviral strategies. Combination therapy, a cornerstone of treatment for diseases like HIV and hepatitis C, offers a promising avenue to enhance efficacy, reduce toxicity, and combat resistance. This guide explores the potential of combining PI4KIIIbeta-IN-9, a potent inhibitor of the host lipid kinase phosphatidylinositol 4-kinase III beta (PI4KIIIβ), with other antiviral agents.
PI4KIIIβ is a crucial host factor for the replication of a broad range of viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses), hepatitis C virus (HCV), Zika virus, and coronaviruses. By targeting a host dependency factor, inhibitors like this compound offer a high barrier to resistance. This compound itself is a highly potent inhibitor with a reported IC50 of 7 nM against PI4KIIIβ.[1] Its antiviral activity has been demonstrated against various viruses by disrupting the formation of viral replication organelles.
While direct experimental data on combination therapies specifically involving this compound is limited in publicly available literature, this guide will present a comparative analysis using a closely related novel PI4KIIIβ inhibitor, N373, in combination with a viral capsid inhibitor, G197, against Enterovirus A71 (EV-A71). This example serves as a robust framework for designing and evaluating combination therapies involving this compound.
Performance of a PI4KIIIβ Inhibitor in Combination Therapy
The following data summarizes the in vitro and in vivo efficacy of a combination therapy involving the PI4KIIIβ inhibitor N373 and the capsid inhibitor G197 against EV-A71.
In Vitro Antiviral Activity
The combination of N373 and G197 demonstrated a greater reduction in viral titer compared to single-agent treatment.
| Treatment Group | Concentration (µM) | Virus Titer Reduction (Log10) at MOI 1 |
| N373 (PI4KIIIβ Inhibitor) | 0.1 | ~0.8 |
| 1 | ~1.1 | |
| G197 (Capsid Inhibitor) | 0.1 | ~0.9 |
| 1 | ~1.1 | |
| N373 + G197 | 0.1 + 0.1 | ~1.4 |
| 1 + 1 | ~2.5 |
Data extracted from a study on EV-A71 replication.[2]
In Vivo Efficacy in a Murine Model
A lethal challenge model of EV-A71 infection in mice was used to evaluate the in vivo efficacy of the combination therapy.
| Treatment Group | Dosage | Survival Rate |
| Vehicle Control | - | 0% |
| N373 (PI4KIIIβ Inhibitor) | 50 mg/kg | 20% |
| G197 (Capsid Inhibitor) | 50 mg/kg | 40% |
| N373 + G197 | 50 mg/kg + 50 mg/kg | 80% |
Data extracted from a study on EV-A71 infected mice.[2] In addition to improved survival, the combination treatment also led to a significant reduction in muscle tissue pathology.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key experimental protocols adapted from the study of N373 and G197 combination therapy.
In Vitro Antiviral Assay (Viral Titer Reduction)
-
Cell Culture: Human Rhabdomyosarcoma (RD) cells are seeded in 24-well plates and grown to confluency.
-
Compound Preparation: Stock solutions of PI4KIIIβ inhibitor (e.g., this compound) and the combination agent are prepared in DMSO and serially diluted to the desired concentrations in cell culture medium.
-
Infection and Treatment: Cells are infected with the virus (e.g., EV-A71) at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the viral inoculum is removed, and the cells are washed. The medium is then replaced with fresh medium containing the single compounds or their combinations.
-
Virus Titration: After a 24- to 48-hour incubation period, the supernatant is collected, and the viral titer is determined by a standard plaque assay or TCID50 (50% tissue culture infective dose) assay on a fresh monolayer of cells.
-
Data Analysis: The reduction in viral titer for each treatment group is calculated relative to the vehicle-treated control.
In Vivo Efficacy Study (Murine Model)
-
Animal Model: A suitable animal model for the specific viral infection is used (e.g., AG129 mice for EV-A71).
-
Lethal Challenge: Animals are challenged with a lethal dose of the virus via an appropriate route of administration (e.g., intraperitoneal injection).
-
Treatment Regimen: Treatment with the PI4KIIIβ inhibitor, the combination agent, or the combination is initiated at a specified time point relative to infection (e.g., 2 hours post-infection). The compounds are administered at predetermined doses and schedules (e.g., daily intraperitoneal injections for 6 days).
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, paralysis) and survival.
-
Histopathology: At the end of the study, or upon euthanasia, relevant tissues (e.g., muscle, brain) are collected, fixed, and processed for histopathological analysis to assess tissue damage.
Visualizing the Mechanisms and Workflows
PI4KIIIβ Signaling Pathway in Viral Replication
Caption: PI4KIIIβ is recruited by viral proteins to create PI4P-rich replication organelles essential for viral RNA replication. This compound inhibits this process.
Experimental Workflow for Combination Therapy Evaluation
References
Unveiling the Antiviral Potential of PI4KIIIbeta-IN-9: An In Vitro and In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates the exploration of innovative antiviral strategies. One promising approach is the targeting of host cellular factors essential for viral replication, a strategy that offers a higher barrier to resistance. Phosphatidylinositol 4-kinase III beta (PI4KIIIbeta), a host lipid kinase, has been identified as a crucial component for the replication of a broad range of viruses. This guide provides a comprehensive comparison of the in vitro and in vivo antiviral effects of PI4KIIIbeta-IN-9, a potent inhibitor of this kinase, alongside other relevant antiviral agents.
Executive Summary
This compound has demonstrated significant antiviral activity against a variety of viruses in in vitro studies. Its mechanism of action involves the inhibition of PI4KIIIbeta, a host enzyme hijacked by numerous viruses to create specialized replication organelles. This disruption of a fundamental viral replication step makes PI4KIIIbeta an attractive target for broad-spectrum antiviral development. While in vitro data for this compound is promising, in vivo studies are limited. This guide synthesizes the available data to provide a clear comparison of its efficacy and potential, while also highlighting the need for further in vivo investigation.
In Vitro Antiviral Efficacy of this compound and Comparators
The in vitro antiviral activity of this compound and other relevant compounds is summarized below. These data, collated from various studies, highlight the potency and spectrum of activity of PI4KIIIbeta inhibitors.
Table 1: In Vitro Antiviral Activity of this compound and Other PI4KIIIbeta Inhibitors
| Compound | Virus | Cell Line | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Hepatitis C Virus (HCV) | Huh-7 | Replicon | 630 nM (IC50) | 14,000 nM | 22.2 | [1] |
| This compound | Zika Virus (ZIKV) | - | - | Attenuates replication | - | - | [2] |
| Bithiazole Inhibitor | Zika Virus (ZIKV) | Huh7 | - | Low micromolar | >90% viability at 50 µM | - | [2] |
| BF738735 | Enteroviruses & Rhinoviruses | Various | CPE | 4 - 71 nM (EC50) | 11 - 65 µM | High | - |
| N373 | Enterovirus A71 (EV-A71) | RD | - | - | - | - | - |
| Compound 2 (Aminothiazole series) | Human Rhinovirus (HRV) | H1-HeLa | CPE | 110 - 480 nM (EC50) | >64 µM | >133 | [3] |
| T-00127-HEV1 | Human Rhinovirus (HRV) | H1-HeLa | CPE | - | - | - | [3] |
| PIK93 | Human Rhinovirus (HRV) | - | - | - | - | - | [4] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more favorable safety profile.
In Vivo Antiviral Effects: A Look at the Broader Class of PI4KIIIbeta Inhibitors
Direct in vivo antiviral efficacy and pharmacokinetic data for this compound are not extensively available in the public domain. However, studies on other PI4KIIIbeta inhibitors provide valuable insights into the potential in vivo performance and challenges associated with this class of compounds.
One study investigating two structurally distinct PI4KIIIbeta inhibitors with favorable pharmacokinetic profiles in mice revealed significant toxicity, with mortality observed in all dosing groups. This suggests that systemic, short-term inhibition of PI4KIIIbeta could have deleterious effects[3].
Conversely, a separate study on a novel PI4KIIIbeta inhibitor, N373, in a mouse model of Enterovirus A71 (EV-A71) infection, demonstrated a significant improvement in survival and a reduction in pathology, particularly when used in combination with a viral capsid inhibitor.
Furthermore, an analog of another PI4KIIIbeta inhibitor was found to be well-tolerated in a coxsackievirus B4-induced pancreatitis mouse model and exhibited dose-dependent protective effects. These conflicting findings underscore the importance of the specific chemical scaffold of the inhibitor in determining its in vivo safety and efficacy profile. Further research is critically needed to evaluate the in vivo therapeutic window of this compound.
Mechanism of Action: Targeting a Key Host Factor
Many positive-strand RNA viruses, including picornaviruses, flaviviruses, and coronaviruses, remodel host cell membranes to create specialized structures called replication organelles. These organelles provide a scaffold for the viral replication machinery and protect it from host immune surveillance. The formation and maintenance of these replication organelles are critically dependent on the host lipid kinase PI4KIIIbeta, which enriches these membranes with phosphatidylinositol 4-phosphate (PI4P).
This compound and other inhibitors of this enzyme act by blocking the catalytic activity of PI4KIIIbeta. This prevents the synthesis of PI4P at the replication organelles, leading to their disruption and the subsequent inhibition of viral replication[5]. This host-targeting mechanism is advantageous as it is less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.
Signaling Pathway Diagram
Caption: Viral hijacking of the host PI4KIIIbeta pathway.
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the accurate assessment and comparison of antiviral compounds. Below are representative methodologies for key in vitro assays.
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Inhibition Assay:
-
Objective: To determine the concentration of the compound that protects cells from virus-induced cell death.
-
Methodology:
-
Seed host cells (e.g., H1-HeLa, Vero E6) in 96-well plates and incubate until confluent.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Immediately after infection, add the diluted compound to the cells.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Assess cell viability using a colorimetric assay such as MTS or crystal violet staining.
-
Calculate the EC50 value from the dose-response curve[3].
-
2. Replicon Assay:
-
Objective: To specifically measure the effect of the compound on viral RNA replication, independent of viral entry and egress.
-
Methodology:
-
Use a cell line stably expressing a subgenomic viral replicon that contains a reporter gene (e.g., luciferase).
-
Seed the replicon-containing cells in 96-well plates.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Calculate the IC50 value from the dose-response curve.
-
3. Cytotoxicity Assay:
-
Objective: To determine the concentration of the compound that is toxic to the host cells.
-
Methodology:
-
Seed host cells in 96-well plates.
-
Add serial dilutions of the test compound to the cells (without virus).
-
Incubate for the same duration as the antiviral assays.
-
Assess cell viability using a method such as the MTS assay.
-
Calculate the CC50 value from the dose-response curve[3].
-
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral assays.
Logical Relationship: In Vitro vs. In Vivo
The transition from promising in vitro results to successful in vivo application is a critical and often challenging step in drug development. The following diagram illustrates the logical flow and considerations in this process for PI4KIIIbeta inhibitors.
Caption: From in vitro discovery to in vivo validation.
Conclusion and Future Directions
This compound and other inhibitors of this host kinase represent a promising new frontier in the development of broad-spectrum antiviral therapies. The available in vitro data clearly demonstrate their potent activity against a range of clinically relevant viruses. However, the path to clinical application is contingent on overcoming the potential for in vivo toxicity.
Future research should focus on:
-
Comprehensive in vivo studies of this compound: Determining the pharmacokinetic profile, in vivo efficacy in relevant animal models, and a thorough assessment of its safety profile are paramount.
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies: Optimizing the chemical structure of PI4KIIIbeta inhibitors to maximize antiviral activity while minimizing off-target effects and host toxicity.
-
Combination therapy: Exploring the synergistic effects of PI4KIIIbeta inhibitors with direct-acting antivirals to enhance efficacy and reduce the likelihood of resistance.
By addressing these key areas, the full therapeutic potential of this compound and the broader class of PI4KIIIbeta inhibitors can be realized in the ongoing fight against viral diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Structural Showdown: Comparing Inhibitors of PI4KIIIβ for Researchers and Drug Developers
A deep dive into the structural and functional nuances of key Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) inhibitors is crucial for advancing drug discovery efforts against a range of diseases, including viral infections and cancer. This guide provides a comparative analysis of prominent PI4KIIIβ inhibitors, supported by quantitative data, detailed experimental methodologies, and visualizations of key cellular pathways and experimental workflows.
Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) is a pivotal enzyme in cellular signaling, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in membrane trafficking and the recruitment of signaling proteins. Its essential role in the replication of various RNA viruses, such as hepatitis C virus (HCV) and enteroviruses, has made it a prime target for antiviral drug development.[1][2] This guide explores the structural and functional differences between various classes of PI4KIIIβ inhibitors, offering a valuable resource for researchers in the field.
Quantitative Comparison of PI4KIIIβ Inhibitors
The potency and selectivity of PI4KIIIβ inhibitors are critical parameters for their therapeutic potential. The following tables summarize the in vitro inhibitory concentrations (IC50) against PI4KIIIβ and other related kinases, as well as the antiviral efficacy (EC50) of selected compounds.
| Inhibitor | PI4KIIIβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | Antiviral Activity (HCV) EC50 (µM) | Reference |
| PIK93 | 19 | 39 | 16 | 1.9 | [3][4] |
| Compound 8 | 36 | >50,000 | >50,000 | ND | [5] |
| Compound 9 | 1.3 | >10,000 | >10,000 | 1.3 | [5] |
| Compound 10 | 0.8 | >10,000 | >10,000 | ND | [5] |
| 7f | 16 | >10,000 (PI4KIIIα) | ND | <0.05 (hRV) | [6][7] |
| Bithiazole 1 | ~1,000 | ND | ND | ~1 (Enterovirus) | [8] |
| Bithiazole 2 | ~1,000 | ND | ND | ~1 (Enterovirus) | [8] |
ND: Not Determined, hRV: human Rhinovirus
Structural Insights into Inhibitor Binding
The development of potent and selective PI4KIIIβ inhibitors has been significantly aided by structural biology. Co-crystal structures of inhibitors bound to the PI4KIIIβ active site have revealed key interactions that determine their affinity and specificity.
A seminal example is the inhibitor PIK93 . While potent against PI4KIIIβ, it also exhibits significant activity against class I PI3 kinases, limiting its therapeutic window.[5][9] The structure of PIK93 in complex with PI4KIIIβ shows that it occupies the ATP-binding pocket.[10] Key interactions include hydrogen bonds between the inhibitor's sulfonamide group and the backbone of Val598 in the hinge region of the kinase.[10]
Structure-based drug design efforts have led to the development of highly selective PIK93 derivatives. For instance, Compound 9 achieves over 1000-fold selectivity for PI4KIIIβ over PI3Ks.[5] The co-crystal structure of Compound 9 with PI4KIIIβ reveals that its crescent shape fits snugly into the active site.[5] It forms similar hydrogen bonds to PIK93 with Val598, but additional interactions with other residues in the pocket contribute to its enhanced selectivity.[5]
More recent research has identified novel scaffolds, such as the N-(4-methyl-5-arylthiazol)-2-amide derivatives . Compound 7f from this series demonstrates high potency against PI4KIIIβ and impressive anti-rhinovirus activity with low cytotoxicity.[6][7] Molecular docking studies suggest that these compounds also bind to the ATP-binding site, with specific substitutions on the aryl ring influencing potency and selectivity.[6]
The bithiazole class of inhibitors represents another distinct chemical scaffold. These compounds have shown broad-spectrum antiviral activity by targeting PI4KIIIβ.[8] Structure-activity relationship (SAR) studies indicate that the bithiazole core is essential for activity.[11]
Visualizing the Landscape: Pathways and Workflows
To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the PI4K signaling pathway and a general workflow for inhibitor screening.
Caption: Simplified PI4KIIIβ signaling pathway and its role in viral replication.
Caption: General workflow for the screening and development of PI4KIIIβ inhibitors.
Experimental Protocols
Detailed and reproducible experimental methods are the bedrock of scientific advancement. Below are protocols for the key assays used in the characterization of PI4KIIIβ inhibitors.
PI4KIIIβ Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of PI4KIIIβ by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, PI substrate, and the test inhibitor at various concentrations.
-
Add the PI4KIIIβ enzyme to initiate the reaction.
-
Add ATP to start the kinase reaction. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent, twice the initial kinase reaction volume, to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of compounds against Hepatitis C virus replication.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that contains a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 for maintaining selection pressure on the replicon-containing cells.
-
Test compounds.
-
Luciferase assay reagent.
-
White opaque 96-well plates.
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the level of HCV replication.
-
-
Data Analysis:
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of the inhibitors on cell viability.
Materials:
-
Huh-7 cells (or other relevant cell line).
-
DMEM supplemented with FBS, non-essential amino acids, and penicillin-streptomycin.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Clear 96-well plates.
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as in the HCV replicon assay.
-
-
MTT Addition:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
References
- 1. Understanding the selectivity of inhibitors toward PI4KIIIα and PI4KIIIβ based molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. ulab360.com [ulab360.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of PI4KIIIbeta-IN-9: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like PI4KIIIbeta-IN-9 is a critical component of laboratory safety and regulatory compliance. Given its nature as a potent phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, this compound requires careful management as potentially hazardous waste. This guide provides essential safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the compound's hazards, handling, storage, and emergency procedures. While a specific, universally applicable SDS for this compound is not publicly available, suppliers are obligated to provide one upon request.
Personal Protective Equipment (PPE): When handling this compound in its pure form or in solution, appropriate PPE is mandatory to prevent exposure. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: A dust mask or respirator may be necessary when handling the solid compound to avoid inhalation.
Step-by-Step Disposal Procedures
The disposal of this compound and materials contaminated with it should be managed through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
1. Pure Compound (Unused or Expired):
-
Keep the compound in its original, clearly labeled container.
-
Ensure the container is securely sealed.
-
Segregate the container with other hazardous chemical waste, specifically categorizing it as cytotoxic or potent compound waste, in accordance with your institution's guidelines.
2. Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated cytotoxic sharps container.[1]
-
Solid Waste: Items such as gloves, pipette tips, and empty vials should be collected in a clearly labeled, leak-proof bag or container designated for cytotoxic or hazardous chemical waste.[2] These containers are often color-coded (e.g., yellow with a purple lid for cytotoxic waste) to distinguish them from other waste streams.[2]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, labeled, and chemically compatible waste container. Avoid mixing with other chemical waste streams unless deemed appropriate by your institution's environmental health and safety (EHS) office.
3. Decontamination of Work Surfaces:
-
Clean any surfaces that may have come into contact with this compound using a suitable deactivating solution or a detergent-based cleaner, as recommended by your institution's safety protocols for cytotoxic compounds.
-
All cleaning materials (e.g., wipes, paper towels) should be disposed of as hazardous waste.
4. Final Disposal:
-
All collected waste streams (pure compound, contaminated solids, and liquids) must be disposed of through your institution's EHS-approved hazardous waste management program.
-
The primary method for the disposal of cytotoxic and potent compound waste is high-temperature incineration by a licensed facility.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | Generic Product Information |
| Storage of Stock Solutions | -20°C or -80°C | Generic Product Information |
| Typical Solvents | DMSO | Generic Product Information |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) from your supplier and adhere to the waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
